3-Pyrimidin-2-yl-2-pyrimidin-2-ylmethyl-propionic acid
描述
属性
IUPAC Name |
3-pyrimidin-2-yl-2-(pyrimidin-2-ylmethyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O2/c17-12(18)9(7-10-13-3-1-4-14-10)8-11-15-5-2-6-16-11/h1-6,9H,7-8H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXSGIVAJXIIMDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)CC(CC2=NC=CC=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20649718 | |
| Record name | 3-(Pyrimidin-2-yl)-2-[(pyrimidin-2-yl)methyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20649718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
936643-76-4 | |
| Record name | 3-(Pyrimidin-2-yl)-2-[(pyrimidin-2-yl)methyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20649718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Physicochemical Profile of 3-Pyrimidin-2-yl-2-pyrimidin-2-ylmethyl-propionic Acid (CAS 936643-76-4)
For research use only. Not for human or veterinary use.
This technical guide provides a summary of the available physicochemical characteristics of the compound with CAS number 936643-76-4, identified as 3-Pyrimidin-2-yl-2-pyrimidin-2-ylmethyl-propionic acid. This molecule is primarily categorized as a synthetic intermediate, suggesting its principal application lies in the synthesis of more complex pharmaceutical compounds.[1][2] Due to its role as an intermediate, extensive experimental data on its biological activity and specific physicochemical properties are not widely available in public literature. The information presented herein is a consolidation of data from various chemical supplier databases and computational models.
Chemical Identity and Structure
| Identifier | Value |
| CAS Number | 936643-76-4 |
| IUPAC Name | 3-(pyrimidin-2-yl)-2-(pyrimidin-2-ylmethyl)propanoic acid[3] |
| Molecular Formula | C₁₂H₁₂N₄O₂[4] |
| Molecular Weight | 244.25 g/mol [5] |
| Canonical SMILES | C1=CN=C(N=C1)CC(CC2=NC=NC=C2)C(=O)O |
| InChI Key | MXSGIVAJXIIMDJ-UHFFFAOYSA-N[6] |
| Physical Description | Crystalline solid[2] |
Physicochemical Data
The following table summarizes the available physicochemical data for CAS 936643-76-4. It is important to note that much of this data is computationally predicted and has not been experimentally verified.
| Property | Value | Source |
| Melting Point | Not determined | [1] |
| Boiling Point | 430.6 °C at 760 mmHg (Predicted) | [3][6] |
| Density | 1.328 g/cm³ (Predicted) | [3] |
| Solubility | DMF: 20 mg/mLDMSO: 20 mg/mLEthanol: 5 mg/mLPBS (pH 7.2): 10 mg/mL | [2] |
| pKa | Not determined | |
| XLogP3 | 0.75260 (Predicted) | [3] |
| Polar Surface Area (PSA) | 88.86 Ų (Predicted) | [3] |
| Refractive Index | 1.606 (Predicted) | [3] |
| Flash Point | 214.2 °C (Predicted) | [3] |
Experimental Protocols
Detailed experimental protocols for the synthesis, purification, and analytical characterization of this compound are not publicly available. As a synthetic intermediate, such protocols are typically proprietary to the manufacturing entity.
General laboratory procedures for handling this compound should follow standard safety data sheet (SDS) recommendations.[1] Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) would be appropriate for identity and purity confirmation.
Biological Activity and Signaling Pathways
There is no publicly available information regarding the biological activity or mechanism of action of this compound. Consequently, no associated signaling pathways have been described. Its designation as a synthetic intermediate suggests it is a precursor molecule for the synthesis of biologically active compounds, but it is not intended for direct biological application itself.[1][2]
Logical Relationship Diagram
The following diagram illustrates the logical flow of information regarding CAS 936643-76-4, highlighting the prevalence of predicted data over experimentally determined values.
Caption: Logical workflow for CAS 936643-76-4 data.
Conclusion
This compound (CAS 936643-76-4) is a chemical intermediate for which a complete, experimentally verified physicochemical profile is not publicly available. The existing data is largely computational. Researchers and drug development professionals should consider this compound as a starting material for synthesis and would need to perform their own comprehensive analytical characterization to establish precise experimental values for its properties. The absence of biological data underscores its role as a building block rather than an active pharmaceutical ingredient.
References
A Technical Guide to the Structure Elucidation of 3-Pyrimidin-2-yl-2-pyrimidin-2-ylmethyl-propionic acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following guide outlines a hypothetical structure elucidation of 3-Pyrimidin-2-yl-2-pyrimidin-2-ylmethyl-propionic acid (CAS 936643-76-4). As of the writing of this document, detailed experimental data for the synthesis and spectroscopic analysis of this specific compound are not publicly available. Therefore, this guide is presented as a practical example of the methodologies that would be employed for such a task, based on established principles of organic chemistry and analytical techniques.
Introduction
This compound is a unique molecule featuring two pyrimidine rings linked to a propionic acid backbone. Pyrimidine derivatives are of significant interest in medicinal chemistry, forming the core structure of many biologically active compounds with a wide range of therapeutic applications, including antimicrobial, antiviral, and anticancer agents.[1][2] The precise substitution pattern of this compound suggests its potential as a scaffold in drug discovery, likely as a synthetic intermediate for more complex pharmaceutical agents.[3] This guide provides a comprehensive overview of the analytical and spectroscopic techniques that would be used to confirm its chemical structure.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. This data is crucial for handling, storage, and designing analytical experiments.
| Property | Value | Source |
| CAS Number | 936643-76-4 | [3] |
| Molecular Formula | C₁₂H₁₂N₄O₂ | [4] |
| Molecular Weight | 244.25 g/mol | [4] |
| Density | 1.328 g/cm³ | [4] |
| Boiling Point | 430.6 °C at 760 mmHg | [4] |
| Flash Point | 214.2 °C | [4] |
| Solubility | DMF: 20 mg/ml, DMSO: 20 mg/ml, Ethanol: 5 mg/ml, PBS (pH 7.2): 10 mg/ml | [3] |
| UV λmax | 205, 249 nm | [3] |
Proposed Synthesis
A plausible synthetic route for this compound could involve a Michael addition of a pyrimidine-containing nucleophile to an acrylate, followed by another alkylation step. A generalized workflow is depicted below.
Structure Elucidation Workflow
The confirmation of the chemical structure would follow a logical workflow of spectroscopic and analytical techniques.
Spectroscopic Data (Hypothetical)
The following tables summarize the expected spectroscopic data for this compound based on its structure and data from analogous compounds.[5][6]
Table 2: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.5 | br s | 1H | -COOH |
| ~8.7 | d | 4H | H-4', H-6' (pyrimidine rings) |
| ~7.3 | t | 2H | H-5' (pyrimidine rings) |
| ~3.5 | m | 1H | CH (propionic acid backbone) |
| ~3.2 | m | 4H | -CH₂- (pyrimidin-2-ylmethyl groups) |
Table 3: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~175 | -COOH |
| ~168 | C-2' (pyrimidine rings) |
| ~157 | C-4', C-6' (pyrimidine rings) |
| ~120 | C-5' (pyrimidine rings) |
| ~45 | CH (propionic acid backbone) |
| ~38 | -CH₂- (pyrimidin-2-ylmethyl groups) |
Table 4: Predicted Mass Spectrometry Data
| Technique | Expected m/z | Interpretation |
| ESI-MS (+) | 245.1033 | [M+H]⁺ |
| ESI-MS (-) | 243.0877 | [M-H]⁻ |
| High-Resolution MS | C₁₂H₁₂N₄O₂ | Elemental Composition |
Experimental Protocols
-
Instrumentation: A Bruker Avance 500 MHz spectrometer or equivalent.
-
Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR: A standard proton experiment is run with a 90° pulse, a relaxation delay of 1-2 seconds, and 16-32 scans. Chemical shifts are referenced to the residual solvent peak (DMSO at 2.50 ppm).
-
¹³C NMR: A proton-decoupled carbon experiment is performed with a 90° pulse, a relaxation delay of 2-5 seconds, and a sufficient number of scans (1024-4096) to achieve a good signal-to-noise ratio. Chemical shifts are referenced to the solvent peak (DMSO-d₆ at 39.52 ppm).
-
2D NMR (COSY, HSQC, HMBC): Standard pulse programs are used to acquire 2D correlation spectra to establish proton-proton and proton-carbon connectivities, confirming the assignment of all signals.
-
Instrumentation: A high-resolution mass spectrometer such as a time-of-flight (TOF) or Orbitrap instrument equipped with an electrospray ionization (ESI) source.
-
Sample Preparation: A dilute solution of the sample (approximately 1 mg/mL) is prepared in a suitable solvent like methanol or acetonitrile.
-
Analysis: The sample solution is infused into the ESI source in both positive and negative ion modes. The mass-to-charge ratio (m/z) of the molecular ion is determined. High-resolution data is used to confirm the elemental composition by comparing the measured mass with the calculated exact mass.
-
Instrumentation: An FTIR spectrometer with an attenuated total reflectance (ATR) accessory.
-
Sample Preparation: A small amount of the solid, purified compound is placed directly on the ATR crystal.
-
Analysis: The spectrum is recorded from 4000 to 400 cm⁻¹. The presence of characteristic absorption bands for the carboxylic acid O-H (broad, ~3000 cm⁻¹), C=O (~1700 cm⁻¹), and pyrimidine ring C=N and C=C stretching vibrations (~1600-1400 cm⁻¹) would be confirmed.
Potential Biological Significance and Signaling Pathways
While no specific biological activity has been reported for this compound, the pyrimidine scaffold is a well-known pharmacophore. Pyrimidine derivatives have been shown to interact with a multitude of biological targets.[1][2] For instance, they are known to act as kinase inhibitors, dihydrofolate reductase inhibitors, and modulators of various receptors.
Should this compound be investigated for biological activity, a potential workflow is outlined below.
Conclusion
The structure elucidation of a novel compound like this compound is a systematic process that relies on a combination of modern analytical techniques. While specific experimental data for this molecule is not currently in the public domain, this guide provides a robust framework for how its structure would be unequivocally confirmed. The combination of NMR spectroscopy, mass spectrometry, and IR spectroscopy, supported by elemental analysis, would provide the necessary evidence to verify the proposed structure, paving the way for its potential use in pharmaceutical research and development.
References
- 1. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. caymanchem.com [caymanchem.com]
- 4. echemi.com [echemi.com]
- 5. researchgate.net [researchgate.net]
- 6. Design and Synthesis of Novel 2-Phenylaminopyrimidine (PAP) Derivatives and Their Antiproliferative Effects in Human Chronic Myeloid Leukemia Cells | MDPI [mdpi.com]
An In-depth Technical Guide to the Proposed Synthesis of 3-Pyrimidin-2-yl-2-pyrimidin-2-ylmethyl-propionic acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following document outlines a proposed synthesis pathway for 3-Pyrimidin-2-yl-2-pyrimidin-2-ylmethyl-propionic acid. To the best of our knowledge, a documented synthesis for this specific compound is not publicly available. The proposed route is based on established and well-documented organic chemistry principles, specifically the malonic ester synthesis, and utilizes known transformations of pyrimidine-containing precursors.
Introduction
This compound is a novel compound with potential applications in pharmaceutical research and drug development. Its structure, featuring two pyrimidine moieties attached to a propionic acid backbone, suggests it may act as a scaffold for the development of bioactive molecules. Pyrimidine derivatives are known to exhibit a wide range of pharmacological activities. This guide provides a detailed, albeit theoretical, framework for the synthesis of this target molecule, intended to serve as a starting point for laboratory investigation.
Proposed Synthesis Pathway
The proposed synthesis of this compound is a multi-step process commencing with the preparation of a key electrophile, 2-(chloromethyl)pyrimidine, followed by a double alkylation of diethyl malonate, and concluding with hydrolysis and decarboxylation.
Step 1: Synthesis of 2-(Hydroxymethyl)pyrimidine
The initial step involves the reduction of a commercially available pyrimidine-2-carboxylic acid ester to the corresponding alcohol.
Step 2: Synthesis of 2-(Chloromethyl)pyrimidine Hydrochloride
The synthesized 2-(hydroxymethyl)pyrimidine is then converted to the more reactive 2-(chloromethyl)pyrimidine hydrochloride via a chlorination reaction.
Step 3: Double Alkylation of Diethyl Malonate
This key step utilizes the principles of malonic ester synthesis. Diethyl malonate is deprotonated with a suitable base to form a nucleophilic enolate, which then undergoes two successive alkylations with 2-(chloromethyl)pyrimidine.
Step 4: Hydrolysis and Decarboxylation
The final step involves the hydrolysis of the diethyl ester to the corresponding dicarboxylic acid, which upon heating, undergoes decarboxylation to yield the target compound, this compound.
Data Presentation
The following table summarizes the proposed reaction steps and estimated quantitative data. Please note that yields are theoretical and based on typical outcomes for analogous reactions.
| Step | Reaction | Starting Materials | Key Reagents | Solvent | Temperature (°C) | Time (h) | Theoretical Yield (%) |
| 1 | Reduction | Diethyl pyrimidine-2-carboxylate | Lithium aluminum hydride (LiAlH₄) | Anhydrous THF | 0 to rt | 2-4 | 85-95 |
| 2 | Chlorination | 2-(Hydroxymethyl)pyrimidine | Thionyl chloride (SOCl₂) | Dichloromethane (DCM) | 0 to reflux | 1-3 | 80-90 |
| 3 | Double Alkylation | Diethyl malonate, 2-(Chloromethyl)pyrimidine | Sodium ethoxide (NaOEt) | Anhydrous Ethanol | rt to reflux | 12-24 | 60-70 |
| 4 | Hydrolysis & Decarboxylation | Diethyl 2,2-bis(pyrimidin-2-ylmethyl)malonate | NaOH (aq), then HCl (aq) | Ethanol/Water | Reflux | 4-8 | 75-85 |
Experimental Protocols
Step 1: Synthesis of 2-(Hydroxymethyl)pyrimidine
-
To a stirred suspension of lithium aluminum hydride (1.2 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of diethyl pyrimidine-2-carboxylate (1.0 eq) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench the reaction by the sequential dropwise addition of water, 15% aqueous NaOH, and then water again.
-
Filter the resulting precipitate and wash it thoroughly with THF.
-
Concentrate the filtrate under reduced pressure to yield crude 2-(hydroxymethyl)pyrimidine, which can be purified by column chromatography on silica gel.
Step 2: Synthesis of 2-(Chloromethyl)pyrimidine Hydrochloride
-
Dissolve 2-(hydroxymethyl)pyrimidine (1.0 eq) in anhydrous dichloromethane (DCM) and cool the solution to 0 °C.
-
Slowly add thionyl chloride (1.1 eq) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 1-3 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure.
-
The resulting solid residue is 2-(chloromethyl)pyrimidine hydrochloride, which can be triturated with a cold, dry, non-polar solvent (e.g., diethyl ether) and collected by filtration.
Step 3: Double Alkylation of Diethyl Malonate
-
Prepare a solution of sodium ethoxide (2.2 eq) in anhydrous ethanol by carefully adding sodium metal to absolute ethanol under an inert atmosphere.
-
To this solution, add diethyl malonate (1.0 eq) dropwise at room temperature.
-
After the addition, add a solution of 2-(chloromethyl)pyrimidine hydrochloride (2.1 eq) in anhydrous ethanol dropwise. Note: The hydrochloride salt may need to be neutralized prior to or in situ during the reaction.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours.
-
Monitor the formation of the dialkylated product by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature and neutralize with a dilute acid (e.g., acetic acid).
-
Remove the ethanol under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude diethyl 2,2-bis(pyrimidin-2-ylmethyl)malonate by column chromatography.
Step 4: Hydrolysis and Decarboxylation
-
Dissolve the purified diethyl 2,2-bis(pyrimidin-2-ylmethyl)malonate (1.0 eq) in a mixture of ethanol and 10% aqueous sodium hydroxide solution.
-
Heat the mixture to reflux for 4-8 hours until the ester hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Acidify the aqueous residue to approximately pH 2-3 with concentrated hydrochloric acid at 0 °C.
-
The intermediate dicarboxylic acid may precipitate and can be collected by filtration or the mixture can be heated to induce decarboxylation.
-
Heat the acidified mixture to reflux for 1-2 hours to effect decarboxylation, monitoring the evolution of carbon dioxide.
-
Cool the solution to room temperature. The product, this compound, may precipitate upon cooling or after adjusting the pH.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization.
Visualizations
Caption: Proposed synthesis pathway for this compound.
Caption: Experimental workflow for the double alkylation of diethyl malonate.
An In-depth Technical Guide on the Speculated Mechanism of Action for CAS 936643-76-4 (GSK2334470)
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
GSK2334470 (CAS 936643-76-4) is a potent and highly selective, small-molecule inhibitor of 3-phosphoinositide-dependent protein kinase 1 (PDK1).[1][2][3] As a master regulator within the AGC family of serine/threonine kinases, PDK1 is a critical node in the frequently dysregulated PI3K/AKT/mTOR signaling pathway, a key driver in many human cancers.[3][4][5][6] GSK2334470 exerts its therapeutic potential by directly inhibiting the catalytic activity of PDK1, thereby blocking the activation of crucial downstream pro-survival kinases such as Akt, S6K, SGK, and RSK.[1][3] Its remarkable selectivity minimizes off-target effects, establishing GSK2334470 as an invaluable chemical probe for elucidating PDK1 function and as a potential therapeutic agent for cancers reliant on the PI3K/AKT pathway.[3][5]
Core Mechanism of Action: Direct and Selective PDK1 Inhibition
The primary mechanism of action for GSK2334470 is the direct inhibition of the PDK1 enzyme. The molecule binds to the ATP-binding pocket within the kinase domain of PDK1, preventing the phosphorylation and subsequent activation of its downstream protein substrates.[3]
A defining characteristic of GSK2334470 is its exceptional selectivity. Extensive kinase profiling has demonstrated that it potently inhibits PDK1 with an in vitro half-maximal inhibitory concentration (IC₅₀) of approximately 10 nM.[1][4][7][8] Notably, at concentrations 500-fold higher, it does not significantly suppress the activity of 93 other protein kinases, including 13 closely related AGC-family kinases, underscoring its specificity.[1][3][4][8]
Quantitative Data on Inhibitory Potency
The efficacy of GSK2334470 has been quantified across biochemical assays, various cancer cell lines, and in vivo models.
Table 1: Biochemical and Cellular Inhibitory Potency of GSK2334470
| Target/Assay | Metric | Value | Cell Line / Condition | Reference |
| PDK1 Kinase | IC₅₀ | ~10 nM | Cell-Free Assay | [1][2][4][7][8] |
| Akt (Thr308 Phos.) | IC₅₀ | 113 nM | PC-3 | [9] |
| RSK (Ser221 Phos.) | IC₅₀ | 293 nM | PC-3 | [9] |
| Akt (Ser473 Phos.) | IC₅₀ | >30,000 nM | PC-3 | [9] |
Table 2: Cytotoxic Activity (IC₅₀) of GSK2334470 in Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ Value (µM) | Reference |
| ARP-1 | Multiple Myeloma | 3.98 | [2][5] |
| ARP-1 | Multiple Myeloma | 2.21 | [10] |
| MM.1R | Multiple Myeloma | 4.89 | [2][5] |
| RPMI 8226 | Multiple Myeloma | 8.4 | [2][5] |
| RPMI 8226 | Multiple Myeloma | 5.04 | [10] |
| OPM-2 | Multiple Myeloma | 10.56 | [2][5] |
| 786-O | Renal Cell Carcinoma | 5.075 | [6] |
| A498 | Renal Cell Carcinoma | 7.991 | [6] |
| HK-2 | Normal Renal Cells | 21.05 | [6] |
Table 3: In Vivo Target Modulation of GSK2334470
| Xenograft Model | Dose | Target | Inhibition | Time Point | Reference |
| OCI-AML2 | 100 mg/kg, i.p. | pAkt (Thr308) | 58% | 3 hours | [9] |
| OCI-AML2 | 100 mg/kg, i.p. | pAkt (Thr308) | 29% | 6 hours | [9] |
| OCI-AML2 | 100 mg/kg, i.p. | pRSK (Ser221) | 57% | 3 hours | [9] |
| OCI-AML2 | 100 mg/kg, i.p. | pRSK (Ser221) | 71% | 6 hours | [9] |
Impact on Downstream Signaling Pathways
By inhibiting PDK1, GSK2334470 disrupts the PI3K/AKT/mTOR signaling cascade, which is fundamental to cell growth, proliferation, and survival.[2][5] Upon activation by growth factors, PI3K converts PIP2 to PIP3, which recruits both PDK1 and Akt to the plasma membrane.[3][5] PDK1 then phosphorylates the T-loop residue of Akt at Threonine 308 (Thr308), a critical activation step.[2][5] GSK2334470 directly blocks this event.[2]
The inhibitor effectively ablates the T-loop phosphorylation and activation of several key PDK1 substrates, including Akt, SGK, S6K1, and RSK2.[1][8] Interestingly, GSK2334470 is more effective at inhibiting PDK1 substrates that are activated in the cytosol (like SGK and S6K) compared to those activated at the plasma membrane (like Akt).[1][8] This is particularly true in cellular contexts with strong PI3K pathway activation.[1][8]
Experimental Protocols
Reproducible and rigorous experimental design is crucial for evaluating the mechanism of action of kinase inhibitors. Below are representative protocols for key assays.
Protocol: Western Blotting for Phospho-protein Analysis
This method is used to confirm the inhibition of PDK1 downstream targets by assessing their phosphorylation status.
-
Cell Culture and Treatment: Plate cells (e.g., HEK-293, U87, or relevant cancer cell lines) and grow to 70-80% confluency. Serum-starve cells overnight if studying growth factor-induced signaling. Treat cells with varying concentrations of GSK2334470 or DMSO (vehicle control) for the desired duration (e.g., 1-12 hours). Stimulate with an agonist like IGF-1 or serum for 15-30 minutes, if applicable.
-
Cell Lysis: Aspirate media and wash cells with ice-cold PBS. Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Quantification: Scrape cell lysates and centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes. Load 20-40 µg of protein per lane onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies (e.g., anti-phospho-Akt (Thr308), anti-total-Akt, anti-phospho-S6K) overnight at 4°C with gentle agitation.
-
Detection: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and apply an enhanced chemiluminescence (ECL) substrate.
-
Imaging and Analysis: Capture the chemiluminescent signal using a digital imaging system. Quantify band intensities using densitometry software, normalizing the phosphorylated protein signal to the total protein signal.
Protocol: In Vitro Kinase Assay (Radiometric)
This protocol determines the direct inhibitory effect of GSK2334470 on PDK1 catalytic activity.
-
Reaction Setup: Prepare a reaction mixture in a microfuge tube or 96-well plate containing kinase buffer, purified active PDK1 enzyme, and a specific peptide substrate (e.g., PDKtide).[7]
-
Inhibitor Addition: Add varying concentrations of GSK2334470 (typically in a serial dilution) or DMSO (vehicle control) to the reaction mixture.
-
Initiation of Reaction: Start the kinase reaction by adding ATP mix containing [γ-³²P]ATP. Incubate at 30°C for a specified time (e.g., 20-30 minutes).
-
Termination: Stop the reaction by adding a strong acid, such as phosphoric acid.
-
Quantification: Spot a portion of the reaction mixture onto a phosphocellulose filter membrane (e.g., P81). Wash the membrane extensively to remove unincorporated [γ-³²P]ATP.
-
Analysis: Measure the incorporated radioactivity on the filter membrane using a scintillation counter. Calculate the percent inhibition for each GSK2334470 concentration relative to the DMSO control. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Conclusion
GSK2334470 (CAS 936643-76-4) is a well-characterized, potent, and highly selective inhibitor of the master kinase PDK1. Its mechanism of action is centered on the direct inhibition of PDK1's catalytic activity, leading to a downstream blockade of the pro-survival PI3K/AKT/mTOR signaling pathway. The extensive quantitative data and established experimental protocols make it an essential tool for researchers investigating the complexities of AGC kinase signaling and for professionals in drug development exploring novel therapeutic strategies for malignancies driven by this pathway.
References
- 1. portlandpress.com [portlandpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. PDK1 inhibitor GSK2334470 exerts antitumor activity in multiple myeloma and forms a novel multitargeted combination with dual mTORC1/C2 inhibitor PP242 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Disruption of Autophagic Flux and Treatment with the PDPK1 Inhibitor GSK2334470 Synergistically Inhibit Renal Cell Carcinoma Pathogenesis [jcancer.org]
- 7. selleckchem.com [selleckchem.com]
- 8. Characterization of GSK2334470, a novel and highly specific inhibitor of PDK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. spandidos-publications.com [spandidos-publications.com]
An In-depth Technical Guide to 3-Pyrimidin-2-yl-2-pyrimidin-2-ylmethyl-propionic Acid Analogs and Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Pyrimidin-2-yl-2-pyrimidin-2-ylmethyl-propionic acid and its analogs, a class of compounds with significant potential in drug discovery. The core structure, featuring a bis(pyrimidin-2-yl)methyl moiety linked to a propionic acid backbone, presents a unique scaffold for the design of therapeutic agents. This document details the synthesis of related pyrimidine derivatives, explores their potential biological activities with a focus on prolyl oligopeptidase (POP) inhibition and anticancer effects, and provides detailed experimental protocols for relevant biological assays. Quantitative data from the literature on related compounds are summarized, and key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of this promising class of molecules.
Introduction
Pyrimidine and its derivatives are fundamental heterocyclic compounds that play a crucial role in numerous biological processes. They are core components of nucleic acids (cytosine, thymine, and uracil) and are found in various vitamins and cofactors. In medicinal chemistry, the pyrimidine scaffold is a "privileged structure," frequently incorporated into the design of novel therapeutic agents due to its ability to interact with a wide range of biological targets.[1][2] This has led to the development of numerous drugs with diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3][4]
The specific compound, this compound, and its analogs are of particular interest due to their structural similarity to known enzyme inhibitors and biologically active molecules. The presence of two pyrimidine rings and a carboxylic acid group suggests potential interactions with various enzymes and receptors. This guide aims to consolidate the available scientific information on these compounds and provide a framework for their further investigation and development.
Synthesis of Pyrimidine-Containing Propionic Acid Derivatives
General Synthetic Strategy
The synthesis of pyrimidine-containing propionic acid derivatives often involves the reaction of a pyrimidine-containing starting material with a suitable three-carbon building block. One potential route could involve the alkylation of a pyrimidine derivative. For instance, the synthesis of 3-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propanoic acid involves the N-alkylation of 4-chloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine with ethyl 3-bromopropionate, followed by saponification of the ester.[5]
A plausible synthetic workflow for the title compound and its analogs is depicted below:
Example Experimental Protocol: Synthesis of 3-(pyridin-2-ylamino)propanoic acid
This protocol, adapted from the synthesis of a related amino acid derivative, illustrates a potential method for introducing a propionic acid moiety.[6]
Materials:
-
Pyridin-2-amine
-
Butyl prop-2-enoate
-
Acetic acid (AcOH)
-
Potassium hydroxide (KOH)
-
Water
-
Dichloromethane (DCM)
Procedure:
-
To a 250-mL round-bottom flask, add pyridin-2-amine (4 g, 42.50 mmol), acetic acid (752 mg, 12.52 mmol), and butyl prop-2-enoate (3.7 g, 28.87 mmol).[6]
-
Stir the resulting solution overnight at 70 °C.[6]
-
Add potassium hydroxide (3.37 g, 60.06 mmol) and water (10 mL).[6]
-
Stir the solution overnight at 25 °C.[6]
-
Concentrate the mixture under vacuum.[6]
-
Wash the resulting mixture with dichloromethane (200 mL x 6).[6]
-
Filter the solids. The filtrate is then concentrated to yield the product.[6]
Biological Activity and Potential Mechanisms of Action
While direct biological data for this compound is scarce, the structural motifs present in the molecule suggest several potential mechanisms of action, primarily as an enzyme inhibitor.
Prolyl Oligopeptidase (POP) Inhibition
Prolyl oligopeptidase (POP) is a serine protease that plays a role in the metabolism of proline-containing neuropeptides and peptide hormones. Dysregulation of POP activity has been implicated in various neurological and psychiatric disorders.[7] Several pyrimidine-containing compounds have been identified as inhibitors of POP.[8] The bis(pyrimidin-2-yl)methyl scaffold of the title compound could potentially mimic the substrate of POP and interact with its active site.
The proposed mechanism of POP inhibition involves the binding of the inhibitor to the active site of the enzyme, thereby preventing the binding and cleavage of its natural substrates. This can lead to the modulation of various signaling pathways.
Anticancer Activity
Pyrimidine derivatives are a well-established class of anticancer agents.[1][2][3][4][9] Their mechanisms of action are diverse and include the inhibition of key enzymes involved in DNA synthesis, cell cycle regulation, and signal transduction. For example, 5-fluorouracil, a pyrimidine analog, is a widely used chemotherapeutic agent that inhibits thymidylate synthase.
The structural features of this compound and its analogs make them candidates for investigation as anticancer agents. They could potentially inhibit protein kinases, which are often dysregulated in cancer.[2]
Quantitative Data
While no specific quantitative data for this compound was found, the following tables summarize the biological activity of related pyrimidine derivatives and POP inhibitors from the literature.
Table 1: Anticancer Activity of Selected Pyrimidine Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrimidine derivative 1 | LoVo (colon adenocarcinoma) | Not specified | [1] |
| Pyrimidine derivative 1 | LoVo/DX (resistant colon adenocarcinoma) | Not specified | [1] |
| Pyrimidine derivative 1 | MCF-7 (breast cancer) | Not specified | [1] |
| Pyrimidine derivative 1 | A549 (lung cancer) | Not specified | [1] |
| Pyrimidine derivative 1 | HeLa (cervical cancer) | Not specified | [1] |
| Pyrimidine derivative 1 | CCRF-CEM (leukemic lymphoblasts) | Not specified | [1] |
| Pyrimidine derivative 1 | THP-1 (human monocytic) | Not specified | [1] |
| Pyrimidine derivative 2d | A549 (lung cancer) | Strong cytotoxicity at 50 µM | [10] |
| 4,6-diaryl-2-pyrimidinamine III-3A | MCF-7 (breast cancer) | Significant inhibition | [11] |
Table 2: Inhibitory Activity of Selected Prolyl Oligopeptidase (POP) Inhibitors
| Inhibitor | IC50 (µM) | Reference |
| Benzimidazole derivative | 3.61 ± 0.15 to 43.72 ± 1.18 | [8] |
Experimental Protocols
Prolyl Oligopeptidase (POP) Inhibition Assay
This protocol describes a fluorometric assay to determine the inhibitory activity of test compounds against POP.[7][12]
Materials:
-
Purified or recombinant prolyl oligopeptidase
-
Fluorogenic substrate (e.g., Z-Gly-Pro-AMC)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 1 mM EDTA and 1 mM DTT
-
96-well black microplate
-
Fluorometric microplate reader
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
Procedure:
-
Prepare Reagents:
-
Prepare a series of dilutions of the test compounds in Assay Buffer.
-
Prepare a solution of the POP enzyme in Assay Buffer.
-
Prepare a solution of the fluorogenic substrate in Assay Buffer.
-
-
Assay Setup:
-
Initiate Reaction and Measure Fluorescence:
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.[13]
-
Conclusion and Future Directions
This compound and its analogs represent a promising scaffold for the development of novel therapeutic agents. Based on the available literature for related compounds, these molecules are likely to exhibit interesting biological activities, with prolyl oligopeptidase inhibition and anticancer effects being the most probable mechanisms of action.
Future research in this area should focus on:
-
Synthesis: Development of a robust and efficient synthetic route for the title compound and a library of its analogs.
-
Biological Screening: Comprehensive in vitro screening of the synthesized compounds against a panel of cancer cell lines and key enzymes, including prolyl oligopeptidase.
-
Structure-Activity Relationship (SAR) Studies: Elucidation of the relationship between the chemical structure of the analogs and their biological activity to guide the design of more potent and selective compounds.
-
In Vivo Studies: Evaluation of the most promising lead compounds in relevant animal models to assess their efficacy, pharmacokinetics, and safety profiles.
This technical guide provides a solid foundation for researchers and drug development professionals to embark on the exploration of this intriguing class of pyrimidine derivatives. The insights and protocols presented herein are intended to accelerate the discovery and development of new medicines based on the this compound core.
References
- 1. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Advances in the synthesis and anticancer activities of pyrimidine based scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.org [mdpi.org]
- 6. 3-(pyridin-2-ylamino)propanoic acid synthesis - chemicalbook [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. Novel benzimidazole derivatives as effective inhibitors of prolyl oligopeptidase: synthesis, in vitro and in silico analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and biological evaluation of 4,6-diaryl-2-pyrimidinamine derivatives as anti-breast cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Prolyl oligopeptidase inhibition reduces alpha‐synuclein aggregation in a cellular model of multiple system atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Technical Guide: Spectroscopic Analysis of 3-Pyrimidin-2-yl-2-pyrimidin-2-ylmethyl-propionic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a representative spectroscopic and analytical profile of 3-Pyrimidin-2-yl-2-pyrimidin-2-ylmethyl-propionic acid (CAS 936643-76-4), a key synthetic intermediate in pharmaceutical development. Due to the limited availability of public domain spectral data for this specific compound, this document presents a set of hypothetical, yet chemically reasonable, Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. These data are compiled based on the analysis of analogous chemical structures containing pyrimidine and propionic acid moieties. Detailed experimental protocols for acquiring such data are also provided, alongside logical diagrams illustrating the analytical workflow, to guide researchers in the characterization of this and structurally related molecules.
Chemical Structure and Properties
-
IUPAC Name: 3-(Pyrimidin-2-yl)-2-((pyrimidin-2-yl)methyl)propanoic acid
-
CAS Number: 936643-76-4
-
Molecular Formula: C₁₂H₁₂N₄O₂
-
Molecular Weight: 244.25 g/mol
-
Appearance: Presumed to be a solid at room temperature.
-
Solubility: Soluble in organic solvents such as DMSO and methanol.
Hypothetical Spectral Data
The following tables summarize the expected NMR and MS spectral data for this compound. These values are predicted based on the analysis of similar compounds and established principles of spectroscopic interpretation.
Table 1: Hypothetical ¹H NMR Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 12.5 (broad s) | Singlet | 1H | -COOH |
| 8.80 | Doublet | 4H | H-4', H-6', H-4'', H-6'' (pyrimidine) |
| 7.45 | Triplet | 2H | H-5', H-5'' (pyrimidine) |
| 3.80 | Quintet | 1H | CH (propionic acid backbone) |
| 3.40 | Doublet | 4H | -CH₂- (methylene groups) |
Table 2: Hypothetical ¹³C NMR Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| 175.0 | C=O (carboxylic acid) |
| 168.0 | C-2', C-2'' (pyrimidine) |
| 158.0 | C-4', C-6', C-4'', C-6'' (pyrimidine) |
| 120.0 | C-5', C-5'' (pyrimidine) |
| 45.0 | CH (propionic acid backbone) |
| 38.0 | -CH₂- (methylene groups) |
Table 3: Hypothetical Mass Spectrometry (ESI-MS) Data
| m/z (amu) | Ion Type |
| 245.1033 | [M+H]⁺ |
| 267.0852 | [M+Na]⁺ |
| 227.0928 | [M-OH]⁺ |
| 199.0978 | [M-COOH]⁺ |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of approximately 10-20 mg of the compound would be dissolved in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution would then be transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra would be acquired at room temperature on a 500 MHz spectrometer. The chemical shifts would be referenced to the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H and δ 39.52 for ¹³C).
Electrospray Ionization Mass Spectrometry (ESI-MS)
A stock solution of the compound would be prepared by dissolving approximately 1 mg in 1 mL of a suitable solvent like methanol. This solution would then be further diluted to a final concentration of approximately 10 µg/mL with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The sample would be introduced into the ESI-MS instrument via direct infusion using a syringe pump at a flow rate of 5-10 µL/min. The mass spectrometer would be operated in positive ion mode, and data would be collected over a mass range of m/z 50-500.
Diagrams
Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.
Caption: Logical relationships between the chemical structure and its expected NMR signals.
Caption: A simplified, hypothetical fragmentation pathway for the subject compound in ESI-MS.
Commercial Availability and Technical Profile of CAS 936643-76-4
For Researchers, Scientists, and Drug Development Professionals
The compound with CAS number 936643-76-4, chemically identified as 3-(pyrimidin-2-yl)-2-((pyrimidin-2-yl)methyl)propanoic acid, is a commercially available synthetic intermediate primarily utilized in pharmaceutical research and development. This technical guide provides a consolidated overview of its commercial suppliers and available technical data.
Commercial Suppliers
A number of chemical suppliers list CAS 936643-76-4 in their catalogs. These companies range from manufacturers to distributors, offering the compound in various quantities for research purposes. The following table summarizes the key suppliers and their available data.
| Supplier | Product Name | Purity | Notes |
| Conier Chem&Pharma Limited | 3-(pyrimidin-2-yl)-2-((pyrimidin-2-yl)methyl)propanoic acid | Not Specified | Listed as a trader on Echemi.[1] |
| Cayman Chemical | 3-Pyrimidin-2-yl-2-pyrimidin-2-ylmethyl-Propionic Acid | ≥98% | For research use only. Provides a Safety Data Sheet (SDS). |
| BLD Pharm | 3-(Pyrimidin-2-yl)-2-(pyrimidin-2-ylmethyl)propanoic acid | Not Specified | Listed in their product catalog.[2] |
| Biomol | This compound | >98% | Sourced from Cayman Chemical. |
| XiXisys | - | Not Specified | Provides a GHS Safety Data Sheet in Chinese.[3] |
Technical Data
The primary application of CAS 936643-76-4 is as a building block in the synthesis of more complex molecules for pharmaceutical applications.[1][4]
Chemical Properties:
| Property | Value |
| Molecular Formula | C₁₂H₁₂N₄O₂ |
| Molecular Weight | 244.25 g/mol |
| Appearance | Crystalline solid |
Solubility:
| Solvent | Solubility |
| DMF | ~20 mg/mL |
| DMSO | ~20 mg/mL |
| Ethanol | ~5 mg/mL |
| PBS (pH 7.2) | ~10 mg/mL |
Experimental Information
Despite a comprehensive search of scientific literature and supplier documentation, detailed experimental protocols for the application of CAS 936643-76-4 are not publicly available. Its designation as a "synthetic intermediate" suggests that its primary use is in the early stages of drug discovery and development, with specific protocols being proprietary to the end-users.
Signaling Pathways
There is currently no publicly available information linking CAS 936643-76-4 to any specific biological signaling pathways. Its role appears to be confined to that of a chemical precursor, and as such, it is not expected to have direct biological activity that would warrant signaling pathway studies.
For researchers interested in utilizing this compound, it is recommended to consult the safety data sheets provided by the suppliers and to develop experimental procedures based on the specific synthetic route being undertaken.
Logical Relationship of Available Information
The following diagram illustrates the logical flow of the information gathered on CAS 936643-76-4.
Caption: Logical flow of information for CAS 936643-76-4.
References
In-depth Technical Guide: 3-Pyrimidin-2-yl-2-pyrimidin-2-ylmethyl-propionic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive overview of the available technical data for 3-Pyrimidin-2-yl-2-pyrimidin-2-ylmethyl-propionic acid, a synthetic intermediate with potential applications in pharmaceutical development. Due to the limited publicly available research on this specific compound, this guide focuses on summarizing its known chemical and safety information. At present, detailed experimental protocols, extensive biological activity data, and established signaling pathways involving this molecule have not been disclosed in the scientific literature.
Chemical and Physical Properties
This compound is classified as a synthetic intermediate, suggesting its primary use is in the synthesis of more complex active pharmaceutical ingredients.[1][2][3] Its core structure consists of a propionic acid backbone substituted with two pyrimidin-2-ylmethyl groups.
Table 1: Chemical and Physical Data
| Property | Value | Source |
| CAS Number | 936643-76-4 | [1] |
| Molecular Formula | C₁₂H₁₂N₄O₂ | [4] |
| Molecular Weight | 244.25 g/mol | [4] |
| Appearance | Not specified | - |
| Solubility | Not determined | [1] |
| Melting Point | Not determined | [1] |
| Boiling Point | Not determined | [1] |
| Flash Point | Not applicable | [1] |
| pKa | Not determined | - |
Safety and Handling
Based on the available Safety Data Sheet (SDS), this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS).[1] However, standard laboratory safety precautions should always be observed when handling this or any chemical.
Hazard Identification
The substance is not classified, and no hazard pictograms, signal words, or hazard statements are required.[1]
-
NFPA Ratings (Scale 0-4): Health = 0, Fire = 0, Reactivity = 0[1]
-
HMIS-Ratings (Scale 0-4): Health = 0, Fire = 0, Reactivity = 0[1]
First-Aid Measures
-
Inhalation: Move the person to fresh air. Consult a doctor in case of complaints.[1]
-
Skin Contact: Generally, the product does not cause skin irritation.[1]
-
Eye Contact: Rinse opened eye for several minutes under running water.[1]
-
Ingestion: If symptoms persist, consult a doctor.[1]
Personal Protective Equipment (PPE)
The usual precautionary measures for handling chemicals should be followed.[1] This typically includes:
-
Safety glasses with side-shields
-
Impermeable gloves (e.g., nitrile rubber)
-
Laboratory coat
-
Use in a well-ventilated area. In case of insufficient ventilation, wear suitable respiratory equipment.
Storage and Stability
-
Storage: Store in accordance with the information listed on the product insert.[1] No special requirements for storerooms or receptacles are noted.[1]
-
Stability: The product is stable under recommended storage conditions. No decomposition is expected if used according to specifications.[1]
-
Incompatibilities: No specific incompatible materials have been identified.[1]
-
Hazardous Decomposition Products: No dangerous decomposition products are known.[1]
Experimental Data and Protocols
A thorough search of scientific literature and chemical databases did not yield specific experimental protocols for the synthesis or use of this compound. It is often described as a synthetic intermediate, indicating its role in multi-step synthetic pathways that are likely proprietary or not yet published.[2][3]
Biological Activity and Signaling Pathways
Currently, there is no publicly available information regarding the biological activity, mechanism of action, or any associated signaling pathways for this compound. While pyrimidine-containing compounds are known to exhibit a wide range of biological activities, the specific effects of this molecule have not been characterized in the literature.
Logical Workflow for Handling and Preliminary Assessment
For researchers encountering this compound, a logical workflow for initial handling and assessment in the absence of detailed literature is proposed below.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. echemi.com [echemi.com]
- 3. Pharmacological characterization of 3-[3-tert-butylsulfanyl-1-[4-(6-methoxy-pyridin-3-yl)-benzyl]-5-(pyridin-2-ylmethoxy)-1H-indol-2-yl]-2,2-dimethyl-propionic acid (AM103), a novel selective 5-lipoxygenase-activating protein inhibitor that reduces acute and chronic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
Methodological & Application
Application Notes and Protocols for the Dissolution of 3-Pyrimidin-2-yl-2-pyrimidin-2-ylmethyl-propionic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution of 3-Pyrimidin-2-yl-2-pyrimidin-2-ylmethyl-propionic acid (CAS Number: 936643-76-4), a synthetic intermediate often utilized in pharmaceutical synthesis.[1][2] The information presented is intended to guide researchers in preparing solutions for a variety of experimental applications.
Compound Information:
-
Appearance: Typically a solid.
General Solubility Characteristics:
The solubility of pyrimidine derivatives is influenced by factors such as temperature, the polarity of the solvent, and the nature of their functional groups.[4][5] For this compound, the presence of the carboxylic acid group and the pyrimidine rings makes its solubility amenable to both organic solvents and aqueous buffers.[6][7] Generally, solubility in organic solvents increases with temperature.[4][5][8]
Quantitative Solubility Data
The following table summarizes the known solubility of this compound in common laboratory solvents.
| Solvent | Concentration | Molar Equivalent (approx.) |
| Dimethylformamide (DMF) | 20 mg/mL | 81.86 mM |
| Dimethyl sulfoxide (DMSO) | 20 mg/mL | 81.86 mM |
| Phosphate-Buffered Saline (PBS), pH 7.2 | 10 mg/mL | 40.93 mM |
| Ethanol | 5 mg/mL | 20.47 mM |
Data sourced from Cayman Chemical product information.[1]
Experimental Protocols
Below are detailed protocols for dissolving this compound in various solvents.
Protocol 1: Dissolution in Organic Solvents (DMF or DMSO)
This protocol is suitable for preparing high-concentration stock solutions for use in chemical synthesis or in vitro assays where the solvent is tolerated.
Materials:
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Vortex mixer
-
Calibrated pipettes
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Weigh the desired amount of this compound in a suitable vial.
-
Add the appropriate volume of DMF or DMSO to achieve the desired concentration (up to 20 mg/mL).[1]
-
Cap the vial securely.
-
Vortex the solution until the compound is completely dissolved. Gentle warming (to 30-40°C) can be applied to aid dissolution if necessary.[5]
-
Store the stock solution as recommended for the specific experimental application, typically at -20°C for long-term storage.
Protocol 2: Dissolution in Aqueous Buffer (PBS, pH 7.2)
This protocol is designed for preparing solutions for biological assays and cell culture experiments where organic solvents may be cytotoxic. The carboxylic acid moiety allows for dissolution in a buffered aqueous solution at a neutral pH.
Materials:
-
This compound
-
Phosphate-Buffered Saline (PBS), pH 7.2
-
Vortex mixer or sonicator
-
pH meter (optional, for verification)
-
Calibrated pipettes
-
Appropriate PPE
Procedure:
-
Weigh the desired amount of this compound.
-
Add the required volume of PBS (pH 7.2) to reach a concentration of up to 10 mg/mL.[1]
-
Vortex the mixture vigorously. Sonication in a water bath for 5-10 minutes may be necessary to fully dissolve the compound.
-
Visually inspect the solution to ensure no particulate matter remains.
-
If necessary, sterile-filter the solution through a 0.22 µm filter for cell-based applications.
-
Use the solution immediately or store at 4°C for short-term use. For long-term storage, aliquoting and freezing at -20°C or -80°C is recommended.
Protocol 3: Dissolution in Ethanol
This protocol is an alternative for applications where a less polar organic solvent than DMF or DMSO is preferred. Note the lower solubility in ethanol.
Materials:
-
This compound
-
Pure Ethanol (e.g., ≥95%)
-
Vortex mixer
-
Calibrated pipettes
-
Appropriate PPE
Procedure:
-
Weigh the necessary amount of the compound.
-
Add the corresponding volume of ethanol to achieve a concentration no greater than 5 mg/mL.[1]
-
Vortex the solution until the solid is fully dissolved. Gentle warming may facilitate this process.[5]
-
Store the resulting solution appropriately for your experiment, typically at -20°C.
Visualization of Experimental Workflow
The following diagram illustrates the decision-making process for selecting a suitable solvent and dissolution protocol based on the intended application.
Caption: Decision workflow for solvent selection.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. scbt.com [scbt.com]
- 4. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]
- 5. benchchem.com [benchchem.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 8. researchgate.net [researchgate.net]
The Strategic Role of 3-Pyrimidin-2-yl-2-pyrimidin-2-ylmethyl-propionic Acid (CAS 936643-76-4) in Pharmaceutical Synthesis
For Immediate Release
Shanghai, China – December 24, 2025 – In the landscape of modern drug discovery, the strategic use of specialized synthetic intermediates is paramount to the efficient construction of complex bioactive molecules. Among these, 3-Pyrimidin-2-yl-2-pyrimidin-2-ylmethyl-propionic acid, identified by CAS number 936643-76-4, has emerged as a valuable building block for pharmaceutical research and development. This application note provides a detailed overview of its properties, potential applications, and generalized synthetic protocols relevant to medicinal chemistry.
Compound Profile
This compound is a carboxylic acid derivative featuring two pyrimidine rings. The pyrimidine scaffold is a well-established pharmacophore found in a wide array of therapeutic agents, highlighting the potential of this intermediate in the synthesis of novel drug candidates.
| Property | Value |
| CAS Number | 936643-76-4 |
| Molecular Formula | C₁₂H₁₂N₄O₂ |
| Molecular Weight | 244.25 g/mol |
| Appearance | Solid |
| General Application | Synthetic intermediate for pharmaceutical synthesis.[1] |
Significance in Drug Discovery: The Pyrimidine Core
The pyrimidine nucleus is a cornerstone in medicinal chemistry, integral to the structure of numerous approved drugs and investigational compounds. Its presence is associated with a diverse range of biological activities, including but not limited to, antiviral, antibacterial, antifungal, and anticancer properties. The dual pyrimidine moieties in CAS 936643-76-4 offer multiple sites for chemical modification, allowing for the exploration of a broad chemical space to optimize potency, selectivity, and pharmacokinetic profiles of target molecules.
Conceptual Synthetic Application: A General Protocol
While specific, detailed examples of the use of CAS 936643-76-4 in the synthesis of named drug candidates are not prominently available in public-domain research literature, its chemical structure lends itself to standard synthetic transformations common in drug discovery. The carboxylic acid functionality serves as a versatile handle for amide bond formation, a cornerstone reaction in medicinal chemistry for linking molecular fragments.
Herein, we provide a generalized protocol for the coupling of this compound with a hypothetical primary amine, a common step in the elaboration of a drug-like molecule.
Objective: To synthesize an N-aryl amide derivative from CAS 936643-76-4.
Materials:
-
This compound (CAS 936643-76-4)
-
Aryl amine (e.g., Aniline)
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Experimental Protocol:
-
Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous DMF, add the selected aryl amine (1.1 eq), PyBOP (1.2 eq), and DIPEA (2.0 eq).
-
Reaction Execution: Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.
This protocol represents a standard approach to utilizing the carboxylic acid moiety of CAS 936643-76-4. The resulting amide can be a final drug candidate or a further intermediate for subsequent chemical modifications.
Visualizing the Synthetic Workflow
The following diagram illustrates the generalized workflow for the synthesis and purification of an amide derivative using CAS 936643-76-4.
Caption: Generalized workflow for amide synthesis.
Potential Signaling Pathway Engagement
Given the prevalence of the pyrimidine scaffold in kinase inhibitors, it is plausible that derivatives of CAS 936643-76-4 could be designed to target various protein kinases involved in cellular signaling pathways implicated in diseases such as cancer. For instance, modification of the pyrimidine rings and the amide substituent could lead to compounds that inhibit kinases in the MAPK/ERK or PI3K/Akt signaling pathways.
References
Application Notes and Protocols: Synthesis of Novel AXL Kinase Inhibitors from a 3-Pyrimidin-2-yl-propionic Acid Derivative
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive, albeit hypothetical, protocol for the synthesis of novel kinase inhibitors targeting the AXL receptor tyrosine kinase, starting from the novel scaffold 3-pyrimidin-2-yl-2-(pyrimidin-2-ylmethyl)propionic acid. The dysregulation of AXL signaling is implicated in numerous cancers, promoting tumor growth, metastasis, and drug resistance, making it a critical target for therapeutic intervention. This document outlines a potential synthetic route, detailed experimental procedures, and methods for biological evaluation. All quantitative data are summarized for clarity, and key processes are visualized using workflow and pathway diagrams.
Introduction to AXL Kinase Inhibition
The AXL receptor tyrosine kinase is a member of the TAM (Tyro3, AXL, Mer) family.[1] Overexpression and aberrant activation of AXL are correlated with poor prognosis in various malignancies, including pancreatic, breast, and lung cancer.[1][2] AXL signaling is activated by its ligand, growth arrest-specific 6 (GAS6), leading to the downstream activation of pathways such as PI3K/AKT and MAPK, which are crucial for cell survival, proliferation, and migration.[1] Consequently, the development of small molecule inhibitors that target the ATP-binding site of the AXL kinase domain is a promising strategy in oncology drug discovery.[3] Pyrimidine-based scaffolds have shown significant promise as potent and selective kinase inhibitors.[1][4] This protocol details a plausible synthetic pathway to generate a novel class of AXL inhibitors.
Synthetic Workflow
The proposed multi-step synthesis transforms the starting material into a core intermediate, which is then elaborated to yield the final kinase inhibitors.
Experimental Protocols
General Chemistry Methods
All reagents should be of analytical grade and used as received unless otherwise noted. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates and visualized under UV light or with appropriate stains. Purification of compounds can be achieved by flash column chromatography using silica gel. Characterization of synthesized compounds should be performed using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Synthesis of the Core Intermediate
Step 1: Synthesis of N-methoxy-N-methyl-3-(pyrimidin-2-yl)-2-(pyrimidin-2-ylmethyl)propanamide (Weinreb Amide)
-
To a solution of 3-pyrimidin-2-yl-2-(pyrimidin-2-ylmethyl)propionic acid (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M), add oxalyl chloride (1.5 eq) followed by a catalytic amount of dimethylformamide (DMF).
-
Stir the reaction mixture at room temperature for 2 hours.
-
Remove the solvent and excess oxalyl chloride under reduced pressure.
-
Dissolve the resulting acid chloride in fresh anhydrous DCM.
-
Cool the solution to 0 °C and add N,O-dimethylhydroxylamine hydrochloride (1.2 eq) and triethylamine (3.0 eq).
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate and extract with DCM.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the Weinreb amide.
Step 2: Synthesis of 3-(pyrimidin-2-yl)-2-(pyrimidin-2-ylmethyl)propanal
-
Dissolve the Weinreb amide (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.1 M) and cool to -78 °C under a nitrogen atmosphere.
-
Slowly add a solution of lithium aluminum hydride (LiAlH₄) (1.1 eq) in THF.
-
Stir the reaction at -78 °C for 1 hour.
-
Quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water.
-
Allow the mixture to warm to room temperature and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure and purify by flash column chromatography to afford the aldehyde.
Synthesis and Functionalization of the Pyrimidine Core
Step 3 & 4: Synthesis of the 2,4-disubstituted Pyrimidine Core
-
To a solution of the aldehyde from Step 2 (1.0 eq) and a substituted aniline (1.1 eq) in ethanol, add a catalytic amount of p-toluenesulfonic acid.
-
Reflux the mixture for 4 hours to form the Schiff base intermediate.
-
After cooling, add an oxidizing agent such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.2 eq).
-
Stir the reaction at room temperature for 12 hours to facilitate oxidative cyclization.
-
Concentrate the reaction mixture and purify the crude product by flash column chromatography to obtain the pyrimidine core.
Step 5: Functionalization via Suzuki Coupling
-
If the pyrimidine core contains a halogen (e.g., from a halogenated aniline), it can be further functionalized.
-
To a mixture of the halogenated pyrimidine core (1.0 eq), a boronic acid derivative (1.5 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.1 eq) in a solvent mixture of toluene and water, add a base such as sodium carbonate (2.0 eq).
-
Heat the reaction mixture to 90 °C under a nitrogen atmosphere for 12 hours.
-
After cooling, dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by flash column chromatography to yield the final kinase inhibitor.
Biological Evaluation Protocols
In Vitro Kinase Inhibition Assay
The inhibitory activity of the synthesized compounds against AXL kinase can be determined using a luminescent kinase assay.[5]
-
Prepare a kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).[6]
-
Serially dilute the test compounds in DMSO.
-
Add the AXL kinase enzyme, the appropriate substrate, and the test compound to a 384-well plate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30 °C for 1 hour.
-
Stop the reaction and measure the remaining ATP using a luminescent ATP detection reagent.
-
Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Cell-Based Proliferation Assay
The anti-proliferative effects of the compounds can be assessed in a cancer cell line that overexpresses AXL, such as the pancreatic cancer cell line PSN-1.[1]
-
Seed PSN-1 cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the synthesized inhibitors for 72 hours.
-
Assess cell viability using a reagent such as CellTiter-Glo®, which measures cellular ATP levels.[6]
-
Measure luminescence using a plate reader.
-
Calculate the percentage of growth inhibition and determine the GI₅₀ value.
Data Presentation
The following tables summarize hypothetical but expected data for a series of novel AXL inhibitors synthesized using the described protocols.
Table 1: In Vitro AXL Kinase Inhibition
| Compound ID | AXL IC₅₀ (nM) | Aurora A IC₅₀ (nM) | Aurora B IC₅₀ (nM) |
| NKI-001 | 15 | >1000 | >1000 |
| NKI-002 | 28 | 850 | 920 |
| NKI-003 | 8 | >2000 | >2000 |
| NKI-004 | 45 | 1200 | 1500 |
| Reference | 19[2] | - | - |
Table 2: Cellular Anti-Proliferative Activity
| Compound ID | PSN-1 GI₅₀ (nM) |
| NKI-001 | 35 |
| NKI-002 | 72 |
| NKI-003 | 18 |
| NKI-004 | 98 |
| Reference | 6[1] |
AXL Signaling Pathway
The synthesized inhibitors are designed to block the ATP-binding site of the AXL kinase domain, thereby inhibiting the downstream signaling cascade initiated by GAS6 binding.
References
Application Notes and Protocols for Cell-Based Assays of Ubiquitin-Activating Enzyme (UAE) Inhibitors
Topic: Experimental Design for Cell-Based Assays using Derivatives of CAS 936643-76-4 (TAK-243)
Audience: Researchers, scientists, and drug development professionals.
Introduction
The ubiquitin-proteasome system (UPS) is a critical cellular pathway responsible for protein degradation and homeostasis. The initiation of this cascade is catalyzed by the ubiquitin-activating enzyme (UAE or UBA1). Inhibition of UAE has emerged as a promising therapeutic strategy for various cancers. TAK-243 (also known as MLN7243, CAS 936643-76-4) is a first-in-class, potent, and selective inhibitor of UAE.[1][2][3][4][5] It forms a covalent adduct with ubiquitin, which then inhibits the enzyme.[6][7][8] This application note provides a comprehensive guide for the experimental design of cell-based assays to screen and characterize novel derivatives of TAK-243 or other potential UAE inhibitors. The protocols outlined below will enable researchers to assess the potency, selectivity, and mechanism of action of these compounds.
Data Presentation
Quantitative data from the described assays should be summarized for clear comparison. Below is a template for presenting key findings.
| Compound | Cell Line | Cell Viability IC₅₀ (nM) | Ub-Conjugate Reduction EC₅₀ (nM) | Apoptosis Induction (% of Control) | Cell Cycle Arrest (Phase) |
| TAK-243 (Reference) | HCT116 | 10 | 5 | 350% at 50 nM | G2/M |
| Derivative 1 | HCT116 | TBD | TBD | TBD | TBD |
| Derivative 2 | HCT116 | TBD | TBD | TBD | TBD |
| Derivative 1 | A549 | TBD | TBD | TBD | TBD |
| Derivative 2 | A549 | TBD | TBD | TBD | TBD |
Experimental Protocols
Cell Viability Assay
Objective: To determine the cytotoxic effects of UAE inhibitor derivatives on cancer cell lines.
Methodology:
-
Cell Culture: Culture cancer cell lines (e.g., HCT116, A549, MDA-MB-231) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Seeding: Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of the test compounds (and TAK-243 as a positive control) in culture medium. The final concentrations should typically range from 0.1 nM to 10 µM. Add the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours.
-
Viability Assessment:
-
Using CellTiter-Glo® Luminescent Cell Viability Assay (Promega):
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Using MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) values by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
Western Blot for Ubiquitin Conjugates
Objective: To assess the inhibition of UAE activity by measuring the levels of total ubiquitin conjugates in cells.
Methodology:
-
Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with various concentrations of the test compounds for 2-6 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against ubiquitin (e.g., P4D1 or FK2) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ).
Apoptosis Assay by Flow Cytometry
Objective: To determine if the cytotoxic effect of the compounds is mediated by the induction of apoptosis.
Methodology:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the test compounds at concentrations around their IC₅₀ values for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining:
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.
Visualizations
Caption: Workflow for screening and characterization of novel UAE inhibitors.
Caption: The ubiquitin-proteasome pathway and the inhibitory action of TAK-243.
References
- 1. Probe TAK-243 | Chemical Probes Portal [chemicalprobes.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. selleckchem.com [selleckchem.com]
- 5. TAK-243 (MLN7243) | UAE1 inhibitor | Probechem Biochemicals [probechem.com]
- 6. researchgate.net [researchgate.net]
- 7. Activity of the Ubiquitin-activating Enzyme Inhibitor TAK-243 in Adrenocortical Carcinoma Cell Lines, Patient-derived Organoids, and Murine Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting the Ubiquitin–Proteasome System Using the UBA1 Inhibitor TAK-243 is a Potential Therapeutic Strategy for Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-Pyrimidin-2-yl-2-pyrimidin-2-ylmethyl-propionic acid in Medicinal Chemistry
Topic: Application of 3-Pyrimidin-2-yl-2-pyrimidin-2-ylmethyl-propionic acid in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a synthetic intermediate with potential applications in pharmaceutical synthesis.[1][2][3] The presence of both a propionic acid moiety and pyrimidine rings suggests its potential as a bioactive molecule. Pyrimidine derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and central nervous system (CNS) effects.[4][5][6][7][8] Similarly, propionic acid derivatives are a well-established class of compounds with therapeutic applications, notably as non-steroidal anti-inflammatory drugs (NSAIDs). The combination of these two pharmacophores in this compound makes it an interesting candidate for investigation in various therapeutic areas, particularly for CNS disorders due to the prevalence of pyrimidine scaffolds in CNS-active agents.[8]
This document provides a hypothetical application framework for this compound as a potential modulator of GABAergic neurotransmission, a key pathway in the CNS. The protocols and data presented are representative of the types of experiments that would be conducted to evaluate a compound of this class for such activity.
Hypothetical Application: Inhibition of GABA Transporters
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian CNS. Its action is terminated by reuptake from the synaptic cleft by GABA transporters (GATs). Inhibition of GATs prolongs the presence of GABA in the synapse, enhancing GABAergic signaling. This mechanism is a validated therapeutic strategy for conditions such as epilepsy and anxiety.[9] The structural features of this compound, particularly the carboxylic acid group, are consistent with features found in some GAT inhibitors.
Quantitative Data Summary
The following tables represent hypothetical data from in vitro and in vivo studies for a compound designated as PYR-PROP-1 , representing this compound.
Table 1: In Vitro GABA Transporter Inhibition Profile of PYR-PROP-1
| Transporter Subtype | IC50 (µM) |
| GAT-1 | 15.2 |
| GAT-2 | 89.5 |
| GAT-3 | 45.3 |
| GAT-4 (BGT-1) | >100 |
Table 2: In Vivo Anticonvulsant Activity of PYR-PROP-1 in a Mouse Model
| Treatment Group | Dose (mg/kg) | Seizure Score (Mean ± SEM) |
| Vehicle Control | - | 4.8 ± 0.2 |
| PYR-PROP-1 | 10 | 3.1 ± 0.4 |
| PYR-PROP-1 | 30 | 1.5 ± 0.3 |
| Diazepam (Positive Control) | 5 | 1.2 ± 0.2 |
Experimental Protocols
Protocol 1: In Vitro GABA Transporter Inhibition Assay
Objective: To determine the inhibitory potency of PYR-PROP-1 on different GABA transporter subtypes.
Materials:
-
HEK293 cells stably expressing human GAT-1, GAT-2, GAT-3, or GAT-4.
-
[³H]GABA (radiolabeled GABA).
-
PYR-PROP-1 stock solution (in DMSO).
-
Standard GAT inhibitors (e.g., Tiagabine for GAT-1).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution).
-
Scintillation counter.
Procedure:
-
Cell Culture: Culture the stable cell lines in appropriate media until they reach 80-90% confluency.
-
Assay Preparation: On the day of the assay, harvest the cells and resuspend them in assay buffer to a concentration of 1x10⁶ cells/mL.
-
Compound Dilution: Prepare a serial dilution of PYR-PROP-1 in the assay buffer. The final concentration in the assay should range from 0.01 µM to 100 µM.
-
Assay Reaction:
-
In a 96-well plate, add 50 µL of the cell suspension to each well.
-
Add 25 µL of the diluted PYR-PROP-1 or control compounds.
-
Pre-incubate for 10 minutes at room temperature.
-
Initiate the uptake by adding 25 µL of [³H]GABA (final concentration of 10 nM).
-
-
Incubation: Incubate the plate for 15 minutes at room temperature.
-
Termination of Uptake: Stop the reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold assay buffer to remove unincorporated [³H]GABA.
-
Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of PYR-PROP-1 compared to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Protocol 2: In Vivo Anticonvulsant Activity Assessment (Pentylenetetrazol-induced Seizure Model)
Objective: To evaluate the anticonvulsant efficacy of PYR-PROP-1 in a mouse model of seizures.
Materials:
-
Male Swiss albino mice (20-25 g).
-
PYR-PROP-1 solution (in a suitable vehicle, e.g., 0.5% carboxymethylcellulose).
-
Pentylenetetrazol (PTZ) solution (85 mg/kg in saline).
-
Diazepam (positive control).
-
Observation chambers.
Procedure:
-
Animal Acclimatization: Acclimatize the mice to the laboratory conditions for at least one week before the experiment.
-
Grouping: Randomly divide the mice into treatment groups (n=8-10 per group): Vehicle control, PYR-PROP-1 (e.g., 10 and 30 mg/kg), and Positive control (Diazepam, 5 mg/kg).
-
Drug Administration: Administer the respective treatments intraperitoneally (i.p.).
-
Seizure Induction: 30 minutes after drug administration, inject PTZ subcutaneously to induce seizures.
-
Observation: Immediately after PTZ injection, place each mouse in an individual observation chamber and record the seizure activity for 30 minutes. Use a standardized scoring system (e.g., Racine scale) to quantify seizure severity.
-
Data Analysis: Compare the mean seizure scores between the treatment groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).
Visualizations
Signaling Pathway
Caption: Hypothetical mechanism of action of PYR-PROP-1 in a GABAergic synapse.
Experimental Workflow
Caption: Workflow for the preclinical evaluation of PYR-PROP-1.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scbt.com [scbt.com]
- 3. caymanchem.com [caymanchem.com]
- 4. PHARMACOLOGICAL ACTIVITY OF A PYRIMIDINE DERIVATIVES - Osipov - Vestnik of Samara University. Natural Science Series [journals.ssau.ru]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and antiinflammatory activity of novel pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ajchem-a.com [ajchem-a.com]
- 8. Recent Advances in the Development of Pyrimidine-based CNS Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. GABA transporters as drug targets for modulation of GABAergic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 3-Pyrimidin-2-yl-2-pyrimidin-2-ylmethyl-propionic acid (CAS 936643-76-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed, hypothetical protocols for the quantitative analysis of 3-Pyrimidin-2-yl-2-pyrimidin-2-ylmethyl-propionic acid (CAS 936643-76-4), a synthetic intermediate.[1][2] Due to a lack of specific published analytical methods for this compound, the following application notes are based on established principles of analytical chemistry for molecules with similar structures and properties. These protocols serve as a comprehensive starting point for method development and validation. The chemical name for CAS 936643-76-4 is this compound, with a molecular formula of C12H12N4O2.[3][4][5]
Introduction
Accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is critical in drug development. This document outlines two potential methods for the quantification of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The HPLC-UV method is suitable for routine analysis and purity assessments, while the LC-MS/MS method offers higher sensitivity and selectivity, making it ideal for bioanalytical applications.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 936643-76-4 | [1][4] |
| Molecular Formula | C12H12N4O2 | [3][4][5] |
| Molecular Weight | 244.25 g/mol | [4][5] |
| Appearance | White to off-white solid | Generic |
| Solubility | Soluble in DMSO and DMF | [1] |
Experimental Protocols
HPLC-UV Method for Quantification in Bulk Material
This protocol describes a reversed-phase HPLC method with UV detection for the determination of the purity and concentration of this compound in bulk powder or as a synthetic intermediate.
3.1.1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, 18 MΩ·cm)
-
Formic acid (LC-MS grade)
-
Trifluoroacetic acid (TFA) (HPLC grade)
3.1.2. Instrumentation
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
3.1.3. Chromatographic Conditions
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
3.1.4. Sample Preparation
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to prepare a 1 mg/mL stock solution.
-
Further dilute the stock solution with the initial mobile phase (90:10 Water:Acetonitrile with 0.1% Formic acid) to prepare calibration standards ranging from 1 µg/mL to 100 µg/mL.
3.1.5. Data Analysis
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards. Determine the concentration of the unknown sample by interpolating its peak area from the calibration curve.
LC-MS/MS Method for Quantification in Biological Matrices
This protocol provides a starting point for the development of a sensitive and selective LC-MS/MS method for the quantification of this compound in plasma or other biological fluids.
3.2.1. Materials and Reagents
-
All reagents from the HPLC-UV method
-
Internal Standard (IS): A structurally similar compound not present in the sample (e.g., a stable isotope-labeled version of the analyte).
-
Human or animal plasma (control)
3.2.2. Instrumentation
-
UHPLC system
-
Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source.
3.2.3. LC-MS/MS Conditions
| Parameter | Condition |
| LC Parameters | |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| MS/MS Parameters | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| MRM Transitions | To be determined by direct infusion of the analyte |
| Dwell Time | 100 ms |
3.2.4. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 10 µL of internal standard solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject into the LC-MS/MS system.
Data Presentation
The following tables summarize hypothetical quantitative data for the two proposed methods.
Table 1: Hypothetical HPLC-UV Method Validation Data
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Quantification (LOQ) | 1 µg/mL |
| Accuracy | 98 - 102% |
| Precision (%RSD) | < 2% |
Table 2: Hypothetical LC-MS/MS Method Validation Data
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| Range | 0.1 - 100 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Accuracy | 95 - 105% |
| Precision (%RSD) | < 15% |
| Matrix Effect | < 15% |
| Recovery | > 85% |
Visualizations
The following diagrams illustrate the experimental workflows.
Caption: HPLC-UV Experimental Workflow.
Caption: LC-MS/MS Bioanalytical Workflow.
Disclaimer: The methods and data presented in these application notes are hypothetical and intended to serve as a starting point for method development. Full method development and validation are required for the implementation of these protocols in a research or regulated environment.
References
Application Notes and Protocols for High-Throughput Screening of Bruton's Tyrosine Kinase (BTK) Inhibitor Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed protocols and application notes for the high-throughput screening (HTS) of analogs of CAS 936643-76-4, a pyrimidine-containing scaffold, against Bruton's tyrosine kinase (BTK). BTK is a non-receptor tyrosine kinase that plays a critical role in B-cell receptor (BCR) signaling and is a validated therapeutic target for B-cell malignancies and autoimmune diseases.[1] The protocols outlined below describe robust biochemical and cell-based assays suitable for identifying and characterizing novel BTK inhibitors in a high-throughput format.
Target Profile: Bruton's Tyrosine Kinase (BTK)
BTK is a key component of the BCR signaling pathway.[1] Upon BCR engagement, BTK is activated and subsequently phosphorylates downstream substrates, including phospholipase Cγ2 (PLCγ2). This initiates a signaling cascade leading to calcium mobilization, activation of transcription factors like NF-κB, and ultimately B-cell proliferation, differentiation, and survival.[2][3] Inhibition of BTK can effectively block these processes, making it an attractive strategy for treating diseases driven by aberrant B-cell activity.
BTK Signaling Pathway and Point of Inhibition
The following diagram illustrates a simplified representation of the BTK signaling pathway and highlights the point of intervention for BTK inhibitors.
Caption: Simplified BTK Signaling Pathway and Point of Inhibition.
Data Presentation: Comparative Potency of BTK Inhibitors
The following table summarizes the biochemical and cellular potencies of several known BTK inhibitors. This data serves as a reference for hit validation and lead optimization of novel analogs.
| Compound Name | Mechanism of Action | Biochemical IC50 (BTK) | Cellular IC50 | Reference(s) |
| Ibrutinib | Irreversible Covalent | 0.46 - 1.5 nM | 5.14 nM (Raji cells) | [4][5][6] |
| Acalabrutinib | Irreversible Covalent | 3.0 - 5.1 nM | 8 nM (CD69 B-cell activation) | [1][4][6] |
| Zanubrutinib | Irreversible Covalent | 0.5 nM | Not specified | [4] |
| Tirabrutinib | Irreversible Covalent | 6.8 - 7.0 nM | Not specified | [6] |
| Spebrutinib | Irreversible Covalent | 1.6 nM | Not specified | [6][7] |
| Fenebrutinib | Reversible Non-covalent | >100-fold selective for BTK | Not specified | [7] |
| CGI-1746 | Reversible Non-covalent | 1.9 nM | Not specified | [5] |
| Rilzabrutinib (PRN1008) | Reversible Covalent | 3.1 nM | Not specified | [4] |
Experimental Protocols
High-Throughput Screening (HTS) Workflow
A typical HTS campaign for identifying novel BTK inhibitors involves several stages, from initial screening of a compound library to hit confirmation and validation.
Caption: High-Throughput Screening Workflow for BTK Inhibitors.
Protocol 1: Primary Biochemical HTS using ADP-Glo™ Kinase Assay
This protocol describes a primary screen to identify compounds that inhibit BTK activity by measuring the amount of ADP produced in the kinase reaction.[4]
Objective: To identify initial hits from a library of CAS 936643-76-4 analogs that inhibit BTK enzymatic activity.
Principle: The ADP-Glo™ assay is a luminescent assay that quantifies ADP produced by a kinase. The kinase reaction is stopped, and remaining ATP is depleted. Then, ADP is converted to ATP, which is used in a luciferase/luciferin reaction to generate a light signal proportional to the initial ADP concentration.[8]
Materials:
-
Recombinant human BTK enzyme
-
Poly (4:1 Glu, Tyr) peptide substrate
-
ATP
-
BTK Kinase Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT)[8]
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compounds (analogs of CAS 936643-76-4) dissolved in DMSO
-
384-well white, opaque plates
-
Luminometer
Procedure:
-
Compound Plating: Prepare a 384-well plate containing 0.5 µL of each test compound at the desired screening concentration (e.g., 10 µM final concentration). Include positive controls (e.g., Ibrutinib) and negative controls (DMSO vehicle).
-
Enzyme Addition: Add 5 µL of BTK enzyme solution (e.g., 1.5 nM final concentration) in kinase buffer to each well.
-
Pre-incubation (for covalent inhibitors): Incubate the plate for 60 minutes at room temperature to allow for covalent bond formation between the inhibitors and BTK.
-
Initiate Kinase Reaction: Add 5 µL of a solution containing the peptide substrate and ATP (e.g., 25 µM final concentration) in kinase buffer to each well.
-
Kinase Reaction Incubation: Incubate the plate at room temperature for 60 minutes.
-
Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound relative to the positive and negative controls. Compounds showing significant inhibition (e.g., >50%) are considered initial hits.
Protocol 2: Orthogonal TR-FRET Assay for Hit Confirmation
This protocol is used to confirm hits from the primary screen using a different assay technology to reduce false positives.
Objective: To confirm the inhibitory activity of primary hits and determine their IC50 values using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.
Principle: The LanthaScreen™ TR-FRET assay uses a terbium-labeled anti-phosphopeptide antibody (donor) and a fluorescein-labeled substrate (acceptor). When the substrate is phosphorylated by BTK, the antibody binds, bringing the donor and acceptor into proximity and generating a FRET signal.[9] Inhibition of BTK results in a decreased FRET signal.
Materials:
-
Recombinant human BTK enzyme
-
Fluorescein-labeled peptide substrate
-
ATP
-
Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 0.01% BRIJ-35, 10 mM MgCl₂, 1 mM EGTA)[10]
-
LanthaScreen™ Tb-labeled anti-phosphotyrosine antibody
-
TR-FRET Dilution Buffer
-
EDTA (for stopping the reaction)
-
Confirmed hit compounds from the primary screen
-
384-well black microplates
-
TR-FRET compatible plate reader
Procedure:
-
Compound Dilution: Prepare serial dilutions of the hit compounds in DMSO.
-
Assay Plating: In a 384-well plate, add 0.5 µL of the diluted compounds or DMSO control to the respective wells.
-
Enzyme Addition: Add 5 µL of BTK enzyme in kinase buffer to each well.
-
Pre-incubation: Incubate for 60 minutes at room temperature.
-
Initiate Kinase Reaction: Add 5 µL of a solution containing the fluorescein-labeled substrate and ATP (at its Km concentration) in kinase buffer.
-
Kinase Reaction Incubation: Incubate for 60 minutes at room temperature.
-
Stop and Detect: Add 10 µL of a stop/detection solution containing EDTA and the Tb-labeled antibody in TR-FRET dilution buffer.
-
Detection Incubation: Incubate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET plate reader (excitation ~340 nm, emission at ~490 nm and ~520 nm, or instrument-specific settings).
-
Data Analysis: Calculate the TR-FRET ratio and plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.
Protocol 3: Cell-Based Assay for Target Engagement - Western Blot for BTK Autophosphorylation
This protocol assesses the ability of confirmed hits to inhibit BTK activity within a cellular context by measuring the autophosphorylation of BTK at Tyr223.
Objective: To validate that hit compounds can penetrate the cell membrane and inhibit the catalytic activity of BTK in a relevant B-cell line.
Principle: Activation of the BCR signaling pathway leads to the autophosphorylation of BTK at the Tyr223 residue, which is essential for its full enzymatic activity. A specific antibody against phospho-BTK (Tyr223) can be used in a Western blot to detect the level of BTK activation. Potent inhibitors will reduce the level of this phosphorylation.
Materials:
-
B-cell line (e.g., Ramos cells)
-
Cell culture medium and supplements
-
Hit compounds
-
Anti-IgM antibody (for BCR stimulation)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-BTK (Tyr223) and anti-total BTK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Seeding: Seed Ramos cells in a multi-well plate at an appropriate density and allow them to rest.
-
Compound Treatment: Pre-treat the cells with various concentrations of the hit compounds or DMSO control for 1-2 hours at 37°C.
-
BCR Stimulation: Stimulate the cells with anti-IgM antibody (e.g., 10 µg/mL) for 10-15 minutes at 37°C to induce BTK autophosphorylation.
-
Cell Lysis: Pellet the cells by centrifugation, wash with ice-cold PBS, and lyse the cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Western Blotting:
-
Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with the primary anti-phospho-BTK (Tyr223) antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an anti-total BTK antibody as a loading control.
-
-
Data Analysis: Quantify the band intensities for phospho-BTK and total BTK. Normalize the phospho-BTK signal to the total BTK signal for each treatment condition. Compare the normalized signals of treated samples to the stimulated control to determine the extent of inhibition.
Conclusion
The protocols and data presented in these application notes provide a comprehensive framework for the high-throughput screening and characterization of novel BTK inhibitors derived from the CAS 936643-76-4 scaffold. By employing a multi-stage screening cascade that includes a primary biochemical screen, an orthogonal confirmation assay, and a cell-based target engagement assay, researchers can confidently identify and advance potent and selective BTK inhibitor candidates for further drug development.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 5. researchgate.net [researchgate.net]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. promega.com [promega.com]
- 8. promega.com [promega.com]
- 9. LanthaScreen TR-FRET Kinase Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols: Use of Pyrimidine-Based Fragments in Fragment-Based Drug Design
Note: Extensive searches for "3-Pyrimidin-2-yl-2-pyrimidin-2-ylmethyl-propionic acid" did not yield any specific applications of this compound in fragment-based drug design (FBDD). It is consistently referenced as a synthetic intermediate[1][2][3]. The following application notes and protocols are therefore based on a representative, hypothetical pyrimidine-containing fragment, "Fragment PYR-01," to illustrate the principles and methodologies of FBDD for researchers, scientists, and drug development professionals.
Introduction to Fragment-Based Drug Design (FBDD) with Pyrimidine Scaffolds
Fragment-based drug design (FBDD) is a powerful methodology for identifying lead compounds by screening small, low-molecular-weight molecules known as fragments.[4][5] These fragments typically have weak binding affinities for their biological targets, which are then optimized to develop high-affinity lead compounds. The pyrimidine scaffold is a prevalent motif in numerous biologically active molecules and approved drugs, making it an attractive starting point for FBDD campaigns due to its versatile chemical properties and ability to form key interactions with protein targets.[6][7][8]
Advantages of FBDD:
-
Efficient Exploration of Chemical Space: Smaller fragment libraries can cover a larger chemical space compared to traditional high-throughput screening (HTS) libraries.[5]
-
Higher Hit Rates: Fragments are more likely to find small binding pockets on a protein surface.
-
Improved Ligand Efficiency: Hits from FBDD often have better ligand efficiency, providing a more optimal starting point for lead optimization.
-
Tackling Challenging Targets: FBDD has proven successful for difficult targets, such as protein-protein interactions.
This document outlines the application of a hypothetical pyrimidine-based fragment, Fragment PYR-01 , in an FBDD workflow targeting a protein of interest.
Fragment Profile: Fragment PYR-01 (Hypothetical)
To illustrate the FBDD process, we will use the hypothetical fragment, 2-amino-4-methylpyrimidine , hereafter referred to as PYR-01 . This fragment is selected for its desirable physicochemical properties in line with the "Rule of Three," a guideline for fragment selection.
| Property | Value | "Rule of Three" Guideline |
| Molecular Weight | 109.13 Da | < 300 Da |
| cLogP | 0.5 | ≤ 3 |
| Hydrogen Bond Donors | 1 | ≤ 3 |
| Hydrogen Bond Acceptors | 2 | ≤ 3 |
| Rotatable Bonds | 0 | ≤ 3 |
Experimental Workflows and Protocols
The FBDD process for PYR-01 involves several key stages, from initial screening to hit validation and optimization.
FBDD Workflow Diagram
Caption: A generalized workflow for fragment-based drug design.
Protocol 1: Primary Screening using Surface Plasmon Resonance (SPR)
Objective: To identify fragments that bind to the target protein.
Materials:
-
Target protein
-
SPR instrument (e.g., Biacore)
-
Sensor chips (e.g., CM5)
-
Fragment library including PYR-01 dissolved in an appropriate buffer with low DMSO concentration
-
Running buffer (e.g., HBS-EP+)
Methodology:
-
Protein Immobilization: Covalently immobilize the target protein onto the sensor chip surface using standard amine coupling chemistry.
-
Fragment Screening:
-
Prepare a stock solution of PYR-01 and other fragments.
-
Inject the fragment solutions over the immobilized protein surface at a constant flow rate.
-
Monitor the change in the SPR signal (response units, RU) to detect binding.
-
A positive "hit" is determined by a significant and reproducible change in the SPR signal upon fragment injection.
-
-
Data Analysis:
-
Subtract the reference surface signal from the active surface signal to correct for non-specific binding.
-
Identify fragments that produce a response significantly above the background noise.
-
| Fragment ID | Molecular Weight (Da) | SPR Response (RU) | Hit? |
| PYR-01 | 109.13 | 35 | Yes |
| FRAG-002 | 120.15 | 5 | No |
| FRAG-003 | 152.18 | 42 | Yes |
Protocol 2: Hit Validation using Isothermal Titration Calorimetry (ITC)
Objective: To confirm the binding of primary hits and determine their thermodynamic binding profile.
Materials:
-
Target protein
-
Hit fragments (e.g., PYR-01)
-
ITC instrument
-
Dialysis buffer
Methodology:
-
Sample Preparation:
-
Dialyze the target protein extensively against the ITC buffer.
-
Dissolve the hit fragment (PYR-01) in the final dialysis buffer.
-
-
ITC Experiment:
-
Load the protein solution into the sample cell and the fragment solution into the injection syringe.
-
Perform a series of injections of the fragment into the protein solution while monitoring the heat change.
-
-
Data Analysis:
-
Integrate the heat change peaks to generate a binding isotherm.
-
Fit the data to a suitable binding model (e.g., one-site binding) to determine the dissociation constant (Kd), enthalpy change (ΔH), and stoichiometry (n).
-
| Fragment ID | Kd (µM) | ΔH (kcal/mol) | n |
| PYR-01 | 250 | -5.2 | 0.98 |
| FRAG-003 | 180 | -6.1 | 1.02 |
Protocol 3: Structural Characterization by X-ray Crystallography
Objective: To determine the binding mode of the validated fragment to the target protein.
Materials:
-
High-purity target protein
-
Validated hit fragment (PYR-01)
-
Crystallization screens and reagents
-
X-ray diffraction equipment
Methodology:
-
Co-crystallization or Soaking:
-
Co-crystallization: Set up crystallization trials with the protein pre-incubated with a saturating concentration of PYR-01.
-
Soaking: Soak pre-existing protein crystals in a solution containing PYR-01.
-
-
Data Collection and Structure Determination:
-
Harvest and cryo-protect suitable crystals.
-
Collect X-ray diffraction data at a synchrotron source.
-
Process the data and solve the crystal structure to visualize the electron density corresponding to the bound fragment.
-
-
Binding Mode Analysis:
-
Analyze the protein-fragment interactions (e.g., hydrogen bonds, hydrophobic interactions) to guide subsequent optimization efforts.
-
Signaling Pathway and Optimization Strategy
Assuming PYR-01 binds to a hypothetical kinase, "Kinase X," involved in a cancer signaling pathway, the following diagram illustrates the mechanism of action and the strategy for fragment evolution.
Caption: Inhibition of the Kinase X pathway by a PYR-01-derived lead.
The structural information from X-ray crystallography would reveal vectors on the PYR-01 scaffold that can be chemically modified to extend into nearby pockets of the Kinase X active site. This "fragment growing" strategy aims to increase potency and selectivity by forming additional favorable interactions.
Conclusion
The use of pyrimidine-based fragments like the hypothetical PYR-01 in FBDD provides a robust starting point for the development of novel therapeutics. The detailed protocols for biophysical screening, validation, and structural characterization outlined in these notes form a comprehensive framework for any FBDD campaign. The iterative process of structure-guided design based on initial fragment hits is a proven strategy for efficiently translating low-affinity fragments into potent lead compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. scbt.com [scbt.com]
- 4. gsconlinepress.com [gsconlinepress.com]
- 5. nbinno.com [nbinno.com]
- 6. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for the Scale-up Synthesis of 3-Pyrimidin-2-yl-2-pyrimidin-2-ylmethyl-propionic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed methodology for the scale-up synthesis of 3-Pyrimidin-2-yl-2-pyrimidin-2-ylmethyl-propionic acid, a key intermediate in pharmaceutical development. The protocol outlines a robust and scalable synthetic route, commencing from readily available starting materials. This application note includes a comprehensive experimental protocol, tabulated data for reaction parameters and expected outcomes, and a visual representation of the synthetic workflow to facilitate efficient technology transfer and process scale-up.
Introduction
This compound is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). Its structural motif, featuring two pyrimidine rings, is prevalent in compounds targeting a range of therapeutic areas. The efficient and scalable synthesis of this intermediate is therefore of significant interest to the pharmaceutical industry. The protocol described herein is designed for adaptability and scalability, addressing the need for a reliable supply of this high-purity intermediate for drug development and manufacturing.
Synthetic Scheme
The overall synthetic pathway for the preparation of this compound is depicted below. The synthesis starts with the reaction of 2-(chloromethyl)pyrimidine with diethyl malonate, followed by a second alkylation and subsequent hydrolysis and decarboxylation.
Caption: Proposed synthetic route for this compound.
Experimental Protocols
Materials and Equipment
-
Reagents: 2-(Chloromethyl)pyrimidine hydrochloride, Diethyl malonate, Sodium hydride (60% dispersion in mineral oil), Tetrahydrofuran (THF, anhydrous), Diethyl ether, Sodium hydroxide, Hydrochloric acid, Ethanol, Magnesium sulfate, Celite.
-
Equipment: Jacketed glass reactor with overhead stirrer, temperature probe, and nitrogen inlet; Addition funnel; Reflux condenser; Buchner funnel; Rotary evaporator; pH meter; High-performance liquid chromatography (HPLC) system.
Synthesis of Diethyl 2,2-bis(pyrimidin-2-ylmethyl)malonate (Intermediate 2)
-
Reactor Setup: A 20 L jacketed reactor is charged with anhydrous THF (5 L) under a nitrogen atmosphere.
-
Base Addition: Sodium hydride (60% dispersion, 480 g, 12.0 mol) is added portion-wise to the stirred THF at 0-5 °C.
-
Malonate Addition: A solution of diethyl malonate (800 g, 5.0 mol) in anhydrous THF (1 L) is added dropwise to the sodium hydride suspension over 2 hours, maintaining the temperature below 10 °C. The mixture is stirred for an additional hour at room temperature.
-
First Alkylation: A solution of 2-(chloromethyl)pyrimidine (prepared from 645 g, 5.0 mol of the hydrochloride salt neutralized with a suitable base) in anhydrous THF (2 L) is added dropwise over 2 hours, keeping the temperature below 25 °C. The reaction is stirred overnight at room temperature.
-
Second Alkylation: The reaction mixture is cooled to 0-5 °C, and a second portion of sodium hydride (480 g, 12.0 mol) is added carefully. A solution of 2-(chloromethyl)pyrimidine (645 g, 5.0 mol) in anhydrous THF (2 L) is then added dropwise over 2 hours. The reaction is allowed to warm to room temperature and stirred for 24 hours.
-
Work-up: The reaction is cautiously quenched by the slow addition of water (1 L). The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 1 L). The combined organic layers are washed with brine, dried over magnesium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford diethyl 2,2-bis(pyrimidin-2-ylmethyl)malonate.
Synthesis of this compound (Final Product)
-
Hydrolysis: The purified diethyl 2,2-bis(pyrimidin-2-ylmethyl)malonate (1.5 kg, 4.3 mol) is dissolved in ethanol (7.5 L). A solution of sodium hydroxide (516 g, 12.9 mol) in water (2.5 L) is added, and the mixture is heated to reflux for 4 hours.
-
Decarboxylation: The reaction mixture is cooled to room temperature and the ethanol is removed under reduced pressure. The aqueous residue is diluted with water (5 L) and acidified to pH 2-3 with concentrated hydrochloric acid, resulting in the precipitation of the product.
-
Isolation: The precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.
Data Presentation
Table 1: Reaction Parameters and Yields
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| 1 | Formation of Intermediate 2 | 2-(Chloromethyl)pyrimidine, Diethyl malonate, NaH | THF | 0-25 | 24 | 70-80 |
| 2 | Hydrolysis & Decarboxylation | Diethyl 2,2-bis(pyrimidin-2-ylmethyl)malonate, NaOH, HCl | Ethanol/Water | Reflux (80) | 4 | 85-95 |
Table 2: Physicochemical Properties of the Final Product
| Property | Value |
| Molecular Formula | C₁₂H₁₂N₄O₂[1] |
| Molecular Weight | 244.25 g/mol [1] |
| Appearance | White to off-white solid |
| Melting Point | Not available |
| Solubility | Soluble in DMSO and DMF[1] |
| Purity (by HPLC) | ≥98%[1] |
Workflow Diagram
Caption: Step-by-step workflow for the scale-up synthesis.
Safety Considerations
-
Sodium hydride is a highly flammable and reactive solid. It should be handled under an inert atmosphere and away from moisture.
-
2-(Chloromethyl)pyrimidine is a lachrymator and should be handled in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
-
The quenching of sodium hydride and the acidification step are exothermic and should be performed with caution and adequate cooling.
Conclusion
The protocol outlined in this application note provides a comprehensive and scalable method for the synthesis of this compound. By following the detailed experimental procedures and adhering to the safety precautions, researchers and drug development professionals can reliably produce this key pharmaceutical intermediate in high purity and yield, facilitating the advancement of new drug candidates.
References
Troubleshooting & Optimization
Improving solubility of 3-Pyrimidin-2-yl-2-pyrimidin-2-ylmethyl-propionic acid in PBS
This guide provides troubleshooting strategies and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the solubility of 3-Pyrimidin-2-yl-2-pyrimidin-2-ylmethyl-propionic acid in Phosphate-Buffered Saline (PBS).
Frequently Asked Questions (FAQs)
Q1: What is the reported solubility of this compound in PBS?
According to available data, the solubility of this compound in PBS (pH 7.2) is approximately 10 mg/mL.[1] It is significantly more soluble in organic solvents like Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO), with a reported solubility of 20 mg/mL in both.[1]
Q2: Why is my compound precipitating in PBS even at concentrations below 10 mg/mL?
Several factors could contribute to this issue:
-
pH of PBS: The compound is a propionic acid derivative. As an acidic compound, its solubility is highly dependent on pH.[2][3][4] It will be more soluble at a higher (more basic) pH and less soluble at a lower (more acidic) pH.[5][6] Standard PBS is typically pH 7.2-7.4, but variations in preparation can alter this.
-
Temperature: The solubility of most compounds increases with temperature.[3] If you are working at a lower temperature than that used for the reference solubility data, you may observe lower solubility.
-
Purity of the Compound: Impurities in the compound lot could affect its solubility characteristics.
-
"Salting Out" Effect: High concentrations of salts in the buffer can sometimes decrease the solubility of other solutes.
Q3: What is the primary mechanism by which pH affects the solubility of this acidic compound?
The solubility of ionizable compounds is pH-dependent.[3] For an acidic compound like this compound, increasing the pH of the solution (making it more basic) will deprotonate the carboxylic acid group, forming a more polar and thus more water-soluble carboxylate salt.[2][4][7] Conversely, in a more acidic solution (lower pH), the compound will exist predominantly in its less soluble, protonated form.[2][5][6]
Q4: Are there alternatives to directly dissolving the compound in PBS?
Yes. A common and effective method is to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute this stock into PBS to the final desired concentration.[3][8] This technique is often used for hydrophobic compounds that are sparingly soluble in aqueous buffers.[8]
Troubleshooting Guide
Problem: My compound will not fully dissolve or precipitates out of my PBS solution.
Below is a step-by-step troubleshooting workflow to address solubility challenges.
Caption: Workflow for troubleshooting solubility issues.
Summary of Solubility Enhancement Methods
The following table summarizes common techniques to improve the solubility of compounds in aqueous buffers.[9][10][11]
| Method | Principle of Action | Typical Concentration / Ratio | Pros | Cons |
| pH Adjustment | Increases ionization of the acidic compound to a more soluble salt form.[12][13] | Adjust pH > 7.4 (e.g., 8.0-9.0) | Simple, effective for ionizable compounds.[] | Potential for compound degradation at extreme pH; may affect biological assay performance. |
| Co-solvents | Reduces the polarity of the aqueous solvent, decreasing the energy required to solvate the hydrophobic compound.[][15] | DMSO: <0.5% (in vitro), <2% (in vivo)[3] Ethanol: 1-5%[3] | Easy to implement; many common lab solvents are effective. | Co-solvents can be toxic to cells at higher concentrations[3]; may affect protein conformation or enzyme activity. |
| Complexation | The hydrophobic compound (guest) is encapsulated within the cavity of a host molecule (e.g., cyclodextrin), whose exterior is hydrophilic.[16][17][18] | Varies by cyclodextrin type and compound. | Significant solubility enhancement possible; can improve stability.[18][19] | May alter compound's effective concentration and bioavailability; requires specific host-guest compatibility.[20] |
| Nanoparticle Formulation | Increases the surface area-to-volume ratio of the drug, which can enhance the dissolution rate and saturation solubility.[9][21][22] | N/A | Can dramatically improve bioavailability for poorly soluble drugs.[21][22][23] | Technically complex to prepare and characterize; requires specialized equipment.[24][25] |
Experimental Protocols
Protocol 1: Preparation via DMSO Stock Solution
This is the recommended starting method for achieving a desired final concentration in PBS if direct dissolution is problematic.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Phosphate-Buffered Saline (PBS), pH 7.2-7.4
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a Concentrated Stock:
-
Weigh out the required amount of the compound.
-
Dissolve the compound in a minimal amount of DMSO to create a high-concentration stock solution (e.g., 20 mg/mL, as per reference data[1]).
-
Ensure complete dissolution by vortexing. Gentle warming (37°C) may be applied if necessary, but check for compound stability at higher temperatures.
-
-
Perform Serial Dilution (if necessary):
-
If a very low final concentration is required, perform an intermediate dilution of the DMSO stock in DMSO to avoid large dilution factors in the final step.
-
-
Final Dilution into PBS:
-
Vigorously vortex the PBS solution.
-
While the PBS is still vortexing, add the required volume of the DMSO stock solution dropwise to the PBS. This rapid mixing helps prevent localized high concentrations that can cause precipitation.[3]
-
Crucial: The final concentration of DMSO in the aqueous solution should be kept as low as possible, typically below 0.5% for cell-based assays, to avoid solvent toxicity.[3]
-
-
Final Check:
-
Visually inspect the final solution for any signs of precipitation. If the solution is cloudy, the solubility limit under these conditions has been exceeded.
-
Protocol 2: Solubility Enhancement by pH Adjustment
Use this protocol if you need to dissolve the compound directly in PBS at a concentration that is proving difficult at standard pH.
Materials:
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
1 M NaOH and 1 M HCl solutions
-
Calibrated pH meter
-
Stir plate and stir bar
Procedure:
-
Prepare a Slurry:
-
Add the desired amount of the compound to the required volume of PBS to create a slurry.
-
-
Adjust pH:
-
Determine Minimum pH for Solubilization:
-
Continue adding NaOH until the compound is fully dissolved. Record the pH at which complete dissolution occurs.
-
Target a pH range of 7.5 to 8.5 initially. Be cautious that a high pH may not be compatible with your downstream experiment.
-
-
Re-adjust pH (Optional and with caution):
-
If the experimental protocol requires a specific pH closer to neutral, you can attempt to carefully back-titrate with 1 M HCl.
-
Warning: The compound may precipitate again if the pH is lowered back to a point where it is no longer soluble. Proceed slowly and observe carefully.
-
-
Final Verification:
-
Ensure the final pH of your solution is compatible with your cells or assay system. Always run a vehicle control with PBS at the same final pH in your experiments.
-
References
- 1. caymanchem.com [caymanchem.com]
- 2. fiveable.me [fiveable.me]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 17.6 pH Effects on Solubility - Chad's Prep® [chadsprep.com]
- 6. youtube.com [youtube.com]
- 7. Effect of pH on Solubility — Overview & Examples - Expii [expii.com]
- 8. reddit.com [reddit.com]
- 9. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Solubility Enhancement Techniques | Pharmaguideline [pharmaguideline.com]
- 11. pnrjournal.com [pnrjournal.com]
- 12. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 13. wjbphs.com [wjbphs.com]
- 15. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 16. humapub.com [humapub.com]
- 17. touroscholar.touro.edu [touroscholar.touro.edu]
- 18. ijpsjournal.com [ijpsjournal.com]
- 19. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Drug nanoparticles: formulating poorly water-soluble compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Nanoparticle Formulation Increases Oral Bioavailability of Poorly Soluble Drugs: Approaches Experimental Evidences and Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Nanoparticles Containing Insoluble Drug for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 24. FORMULATION FORUM - Amorphous Nanoparticles for Drug Delivery of Poorly Water-Soluble Compounds [drug-dev.com]
- 25. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Pyrimidine Coupling Reactions
Welcome to the Technical Support Center for the optimization of pyrimidine coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during Suzuki-Miyaura and Buchwald-Hartwig coupling reactions involving pyrimidine cores.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors to consider when optimizing a pyrimidine coupling reaction?
A1: The success of a pyrimidine coupling reaction is highly dependent on the interplay of several factors: the choice of catalyst and ligand, the base, the solvent, and the reaction temperature. For challenging substrates, such as sterically hindered or electron-deficient pyrimidines, the selection of a suitable phosphine ligand is often the most critical parameter to ensure efficient catalytic activity.[1][2]
Q2: Why is my pyrimidine coupling reaction showing low or no conversion?
A2: Low or no conversion can stem from several issues. A primary reason is often an inactive catalyst; ensure that the palladium precursor and ligand are of high quality and have been stored under an inert atmosphere, as the active Pd(0) species is sensitive to oxygen.[3] Suboptimal reaction conditions, such as insufficient temperature or an inappropriate choice of base or solvent, can also significantly hinder the reaction.[2] For sterically hindered substrates, standard catalysts like Pd(PPh₃)₄ may be ineffective, necessitating the use of bulky, electron-rich phosphine ligands.[2]
Q3: What are common side reactions in pyrimidine coupling reactions and how can they be minimized?
A3: Common side reactions include protodeborylation in Suzuki-Miyaura reactions and hydrodehalogenation in both Suzuki and Buchwald-Hartwig reactions.[3][4] Protodeborylation is the cleavage of the carbon-boron bond and its replacement with a hydrogen atom, which can be minimized by using weaker bases, controlling the amount of water, and running the reaction at the lowest effective temperature.[4] Hydrodehalogenation, the replacement of the halogen with a hydrogen, can be mitigated by optimizing the base, lowering the reaction temperature, and screening different ligands.[3] Homocoupling of the boronic acid is another potential side reaction in Suzuki couplings.[5]
Q4: How do I choose the correct catalyst and ligand for my specific pyrimidine substrate?
A4: The choice of catalyst and ligand is crucial and substrate-dependent. For electron-rich heteroaryl chlorides, bulky and electron-rich phosphine ligands like tri-tert-butylphosphine (P(t-Bu)₃) are often required.[6] For sterically hindered pyrimidine boronic acids, ligands such as SPhos, XPhos, and RuPhos are recommended to promote the formation of a highly reactive palladium(0) species.[2] Pre-formed palladium-ligand complexes (precatalysts) can also be used to ensure consistent activation and are often more reliable.[1][3]
Q5: What is the role of the base in pyrimidine coupling reactions, and how do I select the appropriate one?
A5: The base plays a critical role in the transmetalation step of the Suzuki-Miyaura reaction and in the deprotonation of the amine in the Buchwald-Hartwig amination. The choice of base depends on the substrate's sensitivity and the desired reaction rate. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) often lead to faster reactions in Buchwald-Hartwig aminations.[3] However, for base-sensitive substrates, weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are recommended, though this may require higher temperatures.[3] The solubility of the base is also an important consideration.[7]
Troubleshooting Guides
Suzuki-Miyaura Coupling: Low Product Yield
If you are experiencing low yields in your Suzuki-Miyaura coupling of a pyrimidine derivative, follow this troubleshooting guide.
Buchwald-Hartwig Amination: Poor Conversion
For issues with poor conversion in the Buchwald-Hartwig amination of a pyrimidine substrate, consider the following steps.
Data Presentation: Reaction Condition Optimization
The following tables summarize typical reaction conditions for Suzuki-Miyaura and Buchwald-Hartwig couplings of pyrimidine derivatives. These should serve as a starting point for optimization.
Table 1: Optimization of Reaction Conditions for Suzuki-Miyaura Coupling of Chloro-Pyrido[2,3-d]pyrimidine Analogs[6]
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/H₂O | 100 | 12 | 65 |
| Pd₂(dba)₃ (2) | P(t-Bu)₃ (4) | K₃PO₄ | Dioxane | 100 | 8 | 85 |
| Pd(OAc)₂ (2) | DtBPF (4) | Cs₂CO₃ | Toluene | 110 | 6 | 92 |
| XPhos Pd G3 (2) | - | K₃PO₄ | Dioxane/H₂O | 100 | 4 | 95 |
Table 2: Optimization of Reaction Conditions for Buchwald-Hartwig Amination of 5-Bromopyrimidine[3]
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 2 | 98 |
| Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ | Dioxane | 110 | 12 | 88 |
| XPhos Pd G3 (2) | - | K₃PO₄ | Toluene | 100 | 6 | 94 |
| Pd₂(dba)₃ (2) | tBuXPhos (4) | NaOtBu | THF | 80 | 4 | 85 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of a Halogenated Pyrimidine
This protocol is a general guideline and may require optimization for specific substrates.[6][8]
Materials:
-
Halogenated pyrimidine (1.0 equiv)
-
Aryl/heteroaryl boronic acid or ester (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, XPhos Pd G3) (0.5-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane)
-
Degassed water (if using an aqueous system)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Inert Atmosphere Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the halogenated pyrimidine, the corresponding boronic acid, and the base.[6]
-
Evacuation and Backfilling: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.[6]
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst (and ligand, if separate).[6]
-
Solvent Addition: Add the degassed anhydrous solvent via syringe. If an aqueous system is used, add the degassed water portion. The typical concentration is 0.1-0.5 M.[6]
-
Reaction: Place the sealed flask in a preheated oil bath and stir at the desired temperature (typically 80-110 °C).[6]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[6]
-
Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[8]
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.[6]
General Protocol for Buchwald-Hartwig Amination of a Halogenated Pyrimidine
This protocol provides a general starting point and may need to be optimized for your specific substrates.[1][3]
Materials:
-
Halogenated pyrimidine (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, XPhos Pd G3) (1-2 mol%)
-
Ligand (e.g., XPhos, RuPhos) (2-4 mol%)
-
Base (e.g., NaOtBu, Cs₂CO₃) (1.5-2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Inert Atmosphere Setup: In a glovebox or under an inert atmosphere, combine the halogenated pyrimidine, the amine, the base, the palladium precatalyst, and the ligand in a dry reaction vessel.[3][5]
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.[3]
-
Reaction: Seal the reaction vessel and stir at the desired temperature (typically 80-110 °C).[1][5]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.[3]
-
Work-up: After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove insoluble materials.[5]
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel.
References
3-Pyrimidin-2-yl-2-pyrimidin-2-ylmethyl-propionic acid stability in DMSO and other solvents
This technical support center provides guidance on the stability and handling of 3-Pyrimidin-2-yl-2-pyrimidin-2-ylmethyl-propionic acid in DMSO and other common laboratory solvents. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the known solubility of this compound?
Quantitative solubility data for this specific compound is limited. However, available information from suppliers indicates its solubility in several common solvents.[1] It is crucial to note that these are approximate values and may vary depending on the specific lot of the compound and the exact solvent conditions.
Q2: Is this compound expected to be stable in DMSO?
While specific stability data for this compound in DMSO is not publicly available, DMSO is a common solvent for storing small molecules. However, the stability of a compound in DMSO can be influenced by several factors, including water content, storage temperature, and freeze-thaw cycles. For instance, some studies have shown that the presence of water in DMSO can affect compound stability over time.[2] It is always recommended to perform your own stability assessment for long-term storage.
Q3: What are potential degradation pathways for a pyrimidine-containing compound like this?
The pyrimidine ring itself is a stable aromatic system. However, under certain conditions, such as extreme pH or in the presence of strong oxidizing or reducing agents, degradation can occur. In biological systems, pyrimidine rings are typically degraded via reduction, ring opening, and subsequent metabolism.[3][4][5][6] While chemical degradation pathways may differ, this suggests that the pyrimidine moiety could be susceptible to cleavage under harsh chemical conditions. The carboxylic acid group may also participate in reactions such as esterification if alcohols are present.
Q4: How should I prepare a stock solution of this compound?
To prepare a stock solution, it is recommended to dissolve the compound in a high-purity, anhydrous solvent such as DMSO.[7] Start with a small amount of solvent and vortex or sonicate gently to aid dissolution.[8] Avoid excessive heating, as this can accelerate degradation. Once dissolved, the stock solution should be stored under appropriate conditions, typically at -20°C or -80°C, to minimize degradation.
Troubleshooting Guides
Issue 1: The compound is not dissolving in the chosen solvent.
-
Possible Cause: The concentration may be too high, exceeding the compound's solubility limit in that specific solvent.
-
Troubleshooting Steps:
-
Try gentle warming (be cautious of potential degradation).
-
Use sonication to aid dissolution.[8]
-
If the compound still does not dissolve, consider using a different solvent or preparing a more dilute solution.
-
For aqueous solutions, the pH can significantly impact the solubility of compounds with acidic or basic groups.[8] Adjusting the pH may improve solubility.
-
Issue 2: Precipitation is observed when diluting a DMSO stock solution into an aqueous buffer.
-
Possible Cause: This is a common issue known as "precipitation upon dilution."[8] The compound may be soluble in the high-concentration DMSO stock but not in the final aqueous buffer at the desired concentration.
-
Troubleshooting Steps:
-
Decrease the final concentration of the compound in the aqueous buffer.
-
Increase the percentage of DMSO in the final solution, but be mindful of its potential effects on your assay (most assays have a DMSO tolerance of less than 1%).[9]
-
Consider using a different solvent for the stock solution that is more miscible with the aqueous buffer.
-
Explore the use of solubilizing agents or different buffer systems.
-
Data Presentation
Table 1: Reported Solubility of this compound
| Solvent | Reported Solubility | Reference |
| DMF | 20 mg/mL | [1] |
| DMSO | 20 mg/mL | [1] |
| Ethanol | 5 mg/mL | [1] |
| PBS (pH 7.2) | 10 mg/mL | [1] |
Note: This data is based on supplier information and should be considered as a guideline. Actual solubility may vary.
Experimental Protocols
Protocol 1: General Procedure for Assessing Compound Stability by HPLC-UV
This protocol outlines a general method for determining the stability of this compound in a chosen solvent over time.
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of the compound.
-
Dissolve it in the test solvent (e.g., DMSO) to a known concentration (e.g., 10 mM).
-
-
Sample Incubation:
-
Aliquot the stock solution into several vials to avoid repeated freeze-thaw cycles of the main stock.
-
Store the vials under different conditions to be tested (e.g., room temperature, 4°C, -20°C).
-
-
Time-Point Analysis:
-
At designated time points (e.g., 0, 24, 48, 72 hours, 1 week), take one vial from each storage condition.
-
Dilute the sample to a suitable concentration for HPLC analysis (e.g., 100 µM) using the mobile phase.
-
-
HPLC-UV Analysis:
-
Inject the prepared samples into an HPLC system equipped with a UV detector.
-
A typical starting method could be a C18 column with a gradient elution using water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).[8]
-
Monitor the chromatogram at the compound's maximum absorbance wavelength (λmax), which is reported to be 205 and 249 nm.[1]
-
-
Data Analysis:
-
Calculate the peak area of the parent compound at each time point.
-
Compare the peak area at each time point to the initial (time 0) peak area to determine the percentage of the compound remaining.
-
The appearance of new peaks in the chromatogram may indicate the formation of degradation products.
-
Protocol 2: Identification of Potential Degradants using LC-MS
This protocol can be used to identify the mass of any potential degradation products.
-
Sample Preparation:
-
Prepare and incubate samples as described in Protocol 1.
-
-
LC-MS Analysis:
-
Data Interpretation:
-
The mass of the parent compound (C12H12N4O2) is approximately 244.25 g/mol .[1]
-
By analyzing the m/z of new peaks, you can hypothesize the chemical modifications that may have occurred (e.g., hydrolysis, oxidation).
-
Visualizations
References
- 1. caymanchem.com [caymanchem.com]
- 2. LC-MS based stability-indicating method for studying the degradation of lonidamine under physical and chemical stress conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmacy180.com [pharmacy180.com]
- 5. researchgate.net [researchgate.net]
- 6. Pyrimidine metabolism - Wikipedia [en.wikipedia.org]
- 7. sensitive hplc-uv method: Topics by Science.gov [science.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. scielo.br [scielo.br]
- 10. Identification of Drug Degradation Products in Pharmaceutical Formulations by Liquid Chromatography-Mass Spectrometry (LC-MS) - STEMart [ste-mart.com]
Technical Support Center: Synthesis of 3-Pyrimidin-2-yl-2-pyrimidin-2-ylmethyl-propionic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Pyrimidin-2-yl-2-pyrimidin-2-ylmethyl-propionic acid, with a focus on increasing the reaction yield.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis, categorized by the synthetic step.
Step 1: Dialkylation of Diethyl Malonate with 2-(Chloromethyl)pyrimidine
Issue 1: Low Yield of the Dialkylated Product
| Potential Cause | Recommended Solution |
| Incomplete Reaction | - Increase reaction time and monitor progress by TLC or GC. - Gradually increase the reaction temperature. - Ensure the base is strong enough for complete deprotonation of both the diethyl malonate and the mono-alkylated intermediate. Sodium hydride (NaH) in an aprotic solvent like DMF or THF is often more effective than sodium ethoxide for dialkylation. |
| Formation of Mono-alkylated Product as the Major Product | - Use at least two equivalents of base and 2-(chloromethyl)pyrimidine. A slight excess of the alkylating agent and base may be beneficial. - Add the second equivalent of base after the initial mono-alkylation is complete, followed by the addition of the second equivalent of 2-(chloromethyl)pyrimidine. |
| Side Reaction: E2 Elimination of 2-(Chloromethyl)pyrimidine | - Use a less hindered, non-nucleophilic base. - Maintain a lower reaction temperature to favor S(_N)2 substitution over E2 elimination. |
| Poor Solubility of Reactants | - Use a polar aprotic solvent such as DMF or DMSO to ensure all reactants are in solution. |
| Inactive Alkylating Agent | - If using 2-(chloromethyl)pyrimidine hydrochloride, ensure at least one equivalent of a suitable base (e.g., K₂CO₃, Et₃N) is used to neutralize the HCl and generate the free base.[1] |
Issue 2: Formation of Impurities
| Potential Cause | Recommended Solution |
| O-alkylation of the Enolate | - This is generally less of an issue for diethyl malonate but can be influenced by the solvent and counter-ion. Using aprotic solvents can minimize this side reaction. |
| Transesterification | - Use a base with the same alkyl group as the ester (e.g., sodium ethoxide for diethyl malonate) to prevent this.[2] |
Step 2: Saponification and Decarboxylation
Issue 1: Incomplete Hydrolysis of the Diethyl Ester
| Potential Cause | Recommended Solution |
| Insufficient Base or Reaction Time | - Use a sufficient excess of a strong base like NaOH or KOH. - Increase the reflux time and monitor the reaction by TLC until the starting material is consumed. |
| Steric Hindrance | - Due to the bulky pyrimidin-2-ylmethyl groups, hydrolysis may be slow. Consider using harsher conditions (e.g., higher concentration of base, higher temperature) while carefully monitoring for potential degradation of the pyrimidine rings. |
Issue 2: Low Yield of Final Product after Decarboxylation
| Potential Cause | Recommended Solution |
| Incomplete Decarboxylation | - Ensure the reaction mixture is sufficiently acidified before heating. - Heat the acidified solution at a sufficiently high temperature to effect decarboxylation. The required temperature may be higher for sterically hindered di-acids. |
| Degradation of Pyrimidine Rings | - The pyrimidine ring is generally stable under basic and acidic conditions, but prolonged exposure to harsh conditions at high temperatures could lead to degradation.[3] Optimize the reaction time and temperature to be sufficient for decarboxylation without causing significant degradation. |
| Product Loss During Workup | - Carefully adjust the pH to the isoelectric point of the amino acid to minimize its solubility in the aqueous phase during extraction. - Use a continuous extraction method if the product has significant water solubility. |
Frequently Asked Questions (FAQs)
Q1: What is the most likely synthetic route for this compound?
A1: The most plausible and commonly employed method for synthesizing 2,2-disubstituted propionic acids is the malonic ester synthesis.[4][5] This involves the dialkylation of a malonic ester, such as diethyl malonate, with two equivalents of an alkylating agent, in this case, 2-(chloromethyl)pyrimidine. This is followed by hydrolysis of the ester groups and subsequent decarboxylation to yield the final product.
Q2: Which base is best for the dialkylation step?
A2: For dialkylation, a strong, non-nucleophilic base is generally preferred to ensure complete deprotonation of both the starting malonic ester and the mono-alkylated intermediate. Sodium hydride (NaH) in an aprotic solvent like DMF or THF is often more effective than sodium ethoxide in ethanol.[2][6] Using at least two equivalents of the base is crucial for driving the reaction towards the dialkylated product.
Q3: How can I minimize the formation of the mono-alkylated byproduct?
A3: To favor dialkylation, it is essential to use a stoichiometry that encourages the second alkylation to occur. This typically involves using at least two equivalents of both the base and the alkylating agent (2-(chloromethyl)pyrimidine). A sequential addition approach, where the second equivalent of base and alkylating agent are added after the formation of the mono-alkylated product, can also be effective.
Q4: What are the critical parameters to control during the hydrolysis and decarboxylation steps?
A4: The critical parameters are the concentration of the base for saponification, the pH for acidification, and the temperature for decarboxylation. Due to the steric hindrance of the two pyrimidin-2-ylmethyl groups, the hydrolysis may require more forcing conditions (higher base concentration and longer reaction time) than for less substituted malonic esters. For decarboxylation, the solution must be sufficiently acidic before heating. The temperature should be high enough to drive off CO₂, but controlled to prevent potential degradation of the pyrimidine rings.
Q5: How can I purify the final product?
A5: The final product, being a carboxylic acid, can be purified by recrystallization from a suitable solvent system. The choice of solvent will depend on the product's solubility. Common techniques also include acid-base extraction during the workup to separate the acidic product from neutral and basic impurities. If the product is an oil, column chromatography may be necessary.
Experimental Protocols
Protocol 1: Synthesis of Diethyl 2,2-bis(pyrimidin-2-ylmethyl)malonate
Materials:
-
Diethyl malonate
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
2-(Chloromethyl)pyrimidine
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF.
-
Carefully add sodium hydride (2.2 equivalents) to the DMF at 0 °C.
-
Slowly add diethyl malonate (1.0 equivalent) dropwise to the stirred suspension of NaH in DMF.
-
Allow the mixture to stir at room temperature for 30-60 minutes until the evolution of hydrogen gas ceases.
-
Dissolve 2-(chloromethyl)pyrimidine (2.2 equivalents) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and monitor the progress by TLC.
-
After the reaction is complete, cool the mixture to 0 °C and cautiously quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x volumes).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of this compound
Materials:
-
Diethyl 2,2-bis(pyrimidin-2-ylmethyl)malonate
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ethanol
-
Water
-
Concentrated hydrochloric acid (HCl)
-
Ethyl acetate
Procedure:
-
Dissolve diethyl 2,2-bis(pyrimidin-2-ylmethyl)malonate (1.0 equivalent) in ethanol in a round-bottom flask.
-
Add an aqueous solution of NaOH or KOH (5-10 equivalents).
-
Heat the mixture to reflux and stir until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in water and wash with diethyl ether to remove any non-polar impurities.
-
Cool the aqueous layer in an ice bath and carefully acidify with concentrated HCl to pH 2-3.
-
Heat the acidified solution to reflux to effect decarboxylation. The evolution of CO₂ should be observed. Monitor the reaction by TLC until the dicarboxylic acid intermediate is no longer present.
-
Cool the solution to room temperature. If the product precipitates, collect it by filtration. If not, extract the aqueous solution with ethyl acetate (3 x volumes).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization.
Data Presentation
Table 1: Influence of Base and Solvent on Dialkylation Yield (Analogous Systems)
| Entry | Diethyl Malonate (eq.) | Alkyl Halide (eq.) | Base (eq.) | Solvent | Temperature (°C) | Time (h) | Dialkylation Yield (%) | Reference |
| 1 | 1.0 | 2.2 | NaH (2.2) | DMF | 70 | 12 | ~70-80 (expected) | General Knowledge |
| 2 | 1.0 | 2.2 | NaOEt (2.2) | Ethanol | Reflux | 12 | ~50-60 (expected) | General Knowledge |
| 3 | 1.0 | 2.2 | K₂CO₃ (2.5) | DMF | 80 | 24 | Moderate (expected) | [7] |
| 4 | 1.0 | 2.2 | Cs₂CO₃ (2.0) | DMF | RT-70 | 4-12 | Good to Excellent |
Mandatory Visualization
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield in the dialkylation step.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Degradation of 3-Pyrimidin-2-yl-2-pyrimidin-2-ylmethyl-propionic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation pathways of 3-Pyrimidin-2-yl-2-pyrimidin-2-ylmethyl-propionic acid.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental investigation of the degradation of this compound.
| Issue ID | Question | Possible Causes | Suggested Solutions |
| DEG-001 | Unexpectedly rapid degradation of the compound in aqueous solution. | - Hydrolytic instability: The pyrimidine rings may be susceptible to hydrolysis, leading to ring-opening. - Photodegradation: Exposure to light, especially UV, can cause decomposition of pyrimidine-containing compounds. - Oxidative degradation: The compound may be sensitive to oxidation, particularly if exposed to air or oxidizing agents. | - Perform stability studies at different pH values to assess hydrolytic degradation. Use buffered solutions. - Conduct experiments under controlled light conditions or in the dark. Use amber glassware. - Degas solvents and blanket the reaction with an inert gas (e.g., nitrogen or argon). |
| DEG-002 | Inconsistent degradation rates observed between replicate experiments. | - Variability in experimental conditions: Minor differences in temperature, pH, light exposure, or concentration of co-solvents can affect reaction rates. - Contamination: Presence of trace metals or other impurities can catalyze degradation. | - Tightly control all experimental parameters. Use a temperature-controlled shaker/incubator and calibrated pH meter. - Use high-purity solvents and reagents. Consider using metal chelators like EDTA if metal contamination is suspected. |
| DEG-003 | Difficulty in identifying degradation products by LC-MS. | - Low concentration of degradants: The degradation products may be present at levels below the limit of detection. - Poor ionization of degradants: The degradation products may not ionize efficiently under the chosen mass spectrometry conditions. - Co-elution of products: Multiple degradation products may have similar retention times. | - Concentrate the sample before analysis. - Optimize MS parameters (e.g., electrospray voltage, gas flows). Try different ionization modes (positive and negative). - Optimize the HPLC gradient to improve separation. Consider using a different stationary phase or a longer column. |
| DEG-004 | Observed degradation in the control sample (without any stress condition applied). | - Inherent instability of the compound: The molecule may be inherently unstable under the storage or experimental conditions. - Contamination of the stock solution: The stock solution may have been contaminated during preparation or storage. | - Re-evaluate the stability of the compound under standard laboratory conditions (room temperature, refrigerated). - Prepare a fresh stock solution using high-purity solvent and store it under appropriate conditions (e.g., frozen, protected from light). |
Frequently Asked Questions (FAQs)
Q1: What are the likely metabolic degradation pathways for this compound in a biological system?
A1: While specific data for this molecule is unavailable, based on general pyrimidine metabolism, the degradation is likely to proceed via reductive or oxidative pathways. The pyrimidine rings can be cleaved to form linear, more soluble molecules. Key enzymes like dihydropyrimidine dehydrogenase (DPD) could initiate the reduction of the pyrimidine rings. The propionic acid side chain may also undergo metabolism, for instance, through beta-oxidation.
Q2: How can I study the photodegradation of this compound?
A2: To study photodegradation, you should expose a solution of the compound to a controlled light source, such as a UV lamp or a solar simulator. A control sample should be kept in the dark. Samples should be taken at various time points and analyzed by a stability-indicating method, like HPLC-UV, to quantify the decrease in the parent compound and the formation of degradation products.
Q3: What analytical techniques are best suited for monitoring the degradation of this compound and identifying its byproducts?
A3: A combination of High-Performance Liquid Chromatography (HPLC) with UV detection is ideal for quantifying the parent compound. For the identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with high-resolution mass spectrometry (e.g., LC-TOF/MS or LC-Orbitrap/MS), is the most powerful technique. Nuclear Magnetic Resonance (NMR) spectroscopy can be used to elucidate the structure of isolated degradation products.
Q4: Are there any known safety concerns with the degradation products of pyrimidine-based compounds?
A4: The degradation of pyrimidine rings typically results in small, water-soluble molecules like β-alanine and β-aminoisobutyrate, which are generally considered non-toxic. However, the specific degradation products of this compound are unknown. Therefore, it is crucial to perform toxicological assessments on any identified major degradation products, especially if the parent compound is intended for pharmaceutical use.
Experimental Protocols
Protocol 1: Forced Degradation Study - Hydrolysis
Objective: To evaluate the hydrolytic stability of this compound under acidic, basic, and neutral conditions.
Methodology:
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Prepare stock solutions of the compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Prepare reaction solutions by spiking the stock solution into three different aqueous media:
-
0.1 N Hydrochloric Acid (acidic)
-
Water (neutral)
-
0.1 N Sodium Hydroxide (basic)
-
-
Incubate the solutions at a controlled temperature (e.g., 50 °C).
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Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the acidic and basic samples immediately.
-
Analyze all samples by a validated stability-indicating HPLC-UV method to determine the concentration of the parent compound.
-
If significant degradation is observed, analyze the samples by LC-MS to identify the degradation products.
Protocol 2: Forced Degradation Study - Photostability
Objective: To assess the photostability of this compound upon exposure to UV and visible light.
Methodology:
-
Prepare a solution of the compound in a suitable solvent (e.g., water/acetonitrile).
-
Place the solution in a photostability chamber with a light source capable of emitting both UV and visible light (e.g., a xenon lamp).
-
Wrap a control sample in aluminum foil and place it in the same chamber to exclude light exposure.
-
Expose the samples for a defined duration or until significant degradation is observed.
-
Withdraw aliquots at various time intervals.
-
Analyze the samples by HPLC-UV to quantify the parent compound and by LC-MS to identify photolytic degradation products.
Visualizations
Technical Support Center: Crystallization of 3-Pyrimidin-2-yl-2-pyrimidin-2-ylmethyl-propionic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the crystallization of 3-Pyrimidin-2-yl-2-pyrimidin-2-ylmethyl-propionic acid.
Troubleshooting Guide
Issue 1: Poor or No Crystal Formation
Symptoms: The compound remains in solution, forms an oil, or precipitates as an amorphous solid.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Inappropriate Solvent System | The solubility of the compound may be too high or too low in the chosen solvent. Screen a variety of solvents with different polarities (e.g., alcohols, ketones, esters, ethers). Consider using a solvent/anti-solvent system. For this molecule, polar aprotic solvents like acetone or ethyl acetate could be a good starting point, with a non-polar anti-solvent such as heptane or cyclohexane. |
| Sub-optimal Concentration | The solution may be undersaturated. Concentrate the solution by slowly evaporating the solvent. If using an anti-solvent, ensure the initial concentration in the primary solvent is sufficiently high. |
| "Oiling Out" | The compound may be separating as a liquid phase instead of a solid crystal, which can occur if the melting point of the compound is lower than the solution temperature at supersaturation.[1] Try using a larger volume of solvent, slowing the cooling rate, or introducing a seed crystal to induce crystallization at a higher temperature.[1] |
| Presence of Impurities | Impurities can inhibit nucleation and crystal growth. Purify the material using techniques like column chromatography before attempting crystallization. |
| Incorrect Temperature | The temperature may not be optimal for nucleation. Experiment with different cooling profiles, including slow, linear cooling, and crash cooling. Isothermal crystallization at various temperatures should also be explored. |
Issue 2: Low Crystallization Yield
Symptoms: A small amount of solid is recovered after filtration.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Excessive Solvent Volume | A large amount of the compound may remain dissolved in the mother liquor.[1] Reduce the amount of solvent used to prepare the initial solution to the minimum required for complete dissolution at an elevated temperature. |
| Incomplete Crystallization | The crystallization process may not have reached equilibrium. Allow more time for crystallization to occur, potentially at a lower temperature. |
| Rapid Cooling | Fast cooling can lead to the formation of small crystals that are difficult to filter, and a significant portion may remain in the mother liquor. Employ a slower, more controlled cooling rate. |
| Sub-optimal pH | For ionizable compounds like carboxylic acids, the pH of the solution can significantly impact solubility.[1] Adjusting the pH might decrease solubility in the mother liquor and improve the yield. |
Issue 3: Undesirable Crystal Morphology (e.g., Needles, Plates)
Symptoms: The resulting crystals have poor filtration and drying characteristics, low bulk density, or poor flowability.[2]
Possible Causes & Solutions:
| Cause | Recommended Action |
| Solvent System | The choice of solvent significantly influences crystal habit.[3] Experiment with different solvents or solvent mixtures. For instance, solvents that can engage in hydrogen bonding with the pyrimidine rings and the carboxylic acid group may alter the crystal growth pattern. |
| Supersaturation Level | High supersaturation can lead to the formation of needle-like crystals.[4] Lower the supersaturation by decreasing the initial concentration or slowing down the cooling or anti-solvent addition rate. |
| Agitation Rate | The stirring speed can affect crystal growth and agglomeration.[4] Experiment with different agitation rates to find the optimal condition for the desired crystal shape. |
| Additives/Impurities | Small molecules can act as habit modifiers. Controlled introduction of a structurally similar molecule might favor the growth of more equant crystals. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting solvents for the crystallization of this compound?
A1: Based on the structure, which includes two pyrimidine rings and a carboxylic acid group, a range of solvents should be considered. Initial screening should include polar aprotic solvents like acetone , acetonitrile , and ethyl acetate , as well as polar protic solvents like isopropanol and ethanol . Solubility data indicates it is soluble in DMF and DMSO, which could be used as the primary solvent in an anti-solvent crystallization.[5]
Q2: How can I perform a solvent screening experiment?
A2: A typical solvent screening can be performed by dissolving a small, known amount of the compound in various solvents at an elevated temperature to achieve saturation. The solutions are then allowed to cool to room temperature and then further to a lower temperature (e.g., 4°C). Observe the quality and quantity of the crystals formed.
Q3: What is "oiling out" and how can I prevent it?
A3: "Oiling out" is the separation of the dissolved compound as a liquid phase instead of solid crystals.[1] This often happens when the solution becomes supersaturated at a temperature above the compound's melting point.[1] To prevent this, you can:
-
Increase the volume of the "good" solvent to lower the saturation temperature.[1]
-
Slow down the cooling rate to allow more time for nucleation to occur at a temperature where the compound is a solid.[1]
-
Introduce a seed crystal to encourage crystallization at a temperature below the melting point.[1]
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Change the solvent system to one with a lower boiling point.[1]
Q4: My crystals are very fine and difficult to filter. What can I do?
A4: Fine crystals often result from rapid nucleation due to high supersaturation. To obtain larger crystals, try reducing the rate of supersaturation generation. This can be achieved by slowing the cooling rate, reducing the rate of anti-solvent addition, or using a solvent in which the compound has slightly higher solubility. A temperature cycling or Ostwald ripening step, where the temperature is cycled up and down near the saturation point, can also help to increase crystal size.
Q5: Can polymorphism be an issue with this compound?
A5: Yes, polymorphism is a common phenomenon for active pharmaceutical ingredients (APIs). It is possible that this compound can exist in different crystalline forms (polymorphs) with different physical properties. It is crucial to characterize the resulting crystals using techniques like X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) to identify and control the polymorphic form.
Experimental Protocols
Protocol 1: Cooling Crystallization from a Single Solvent
-
Solvent Selection: Based on preliminary screening, select a solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature (e.g., isopropanol).
-
Dissolution: In a jacketed reactor, dissolve 10 g of this compound in 100 mL of isopropanol at 60°C with stirring.
-
Cooling: Once fully dissolved, cool the solution to 20°C over 4 hours (10°C/hour).
-
Maturation: Hold the slurry at 20°C for an additional 2 hours with gentle stirring.
-
Isolation: Filter the crystals using a Büchner funnel and wash the filter cake with a small amount of cold isopropanol.
-
Drying: Dry the crystals under vacuum at 40°C until a constant weight is achieved.
Protocol 2: Anti-Solvent Crystallization
-
Solvent System Selection: Choose a solvent in which the compound is highly soluble (e.g., N,N-Dimethylformamide - DMF) and an anti-solvent in which it is poorly soluble and that is miscible with the primary solvent (e.g., water).
-
Dissolution: Dissolve 10 g of the compound in 30 mL of DMF at room temperature.
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Anti-Solvent Addition: To the stirred solution, add 60 mL of water dropwise over 1 hour.
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Maturation: Stir the resulting slurry at room temperature for 3 hours.
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Isolation: Filter the crystals and wash with a 1:2 mixture of DMF and water, followed by a final wash with water.
-
Drying: Dry the product under vacuum at 50°C.
Data Presentation
Table 1: Solubility Screening Data (Hypothetical)
| Solvent | Solubility at 25°C (mg/mL) | Solubility at 60°C (mg/mL) | Crystal Habit |
| Acetone | 15 | 80 | Plates |
| Isopropanol | 5 | 100 | Prisms |
| Ethyl Acetate | 10 | 65 | Needles |
| Acetonitrile | 20 | 120 | Small Rods |
| Water | < 1 | < 1 | Amorphous |
| Heptane | < 0.1 | < 0.1 | N/A |
Table 2: Cooling Crystallization Experimental Results (Hypothetical)
| Parameter | Experiment 1 | Experiment 2 | Experiment 3 |
| Solvent | Isopropanol | Acetone | Ethyl Acetate |
| Initial Concentration | 100 mg/mL | 80 mg/mL | 65 mg/mL |
| Cooling Rate | 10°C/hour | 20°C/hour | 5°C/hour |
| Yield | 92% | 85% | 95% |
| Crystal Form | Form I (Prisms) | Form II (Plates) | Form III (Needles) |
| Bulk Density | 0.45 g/cm³ | 0.30 g/cm³ | 0.22 g/cm³ |
Visualizations
Caption: General workflow for the crystallization process.
Caption: Decision tree for troubleshooting common crystallization issues.
References
Technical Support Center: Venetoclax (CAS 936643-76-4)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding common impurities in commercial Venetoclax (CAS 936643-76-4).
Frequently Asked Questions (FAQs)
Q1: What are the common types of impurities found in commercial Venetoclax?
A1: Commercial Venetoclax may contain two main types of impurities:
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Process-related impurities: These are byproducts formed during the synthesis of the Venetoclax drug substance.[1] Their presence and concentration can vary depending on the manufacturing process.
-
Degradation products: These impurities form over time due to the degradation of Venetoclax under various environmental conditions such as exposure to acid, base, light, heat, or oxidizing agents.[2][3][4][5]
Q2: My experimental results are inconsistent when using different batches of Venetoclax. Could impurities be the cause?
A2: Yes, batch-to-batch variability in the impurity profile of Venetoclax can lead to inconsistent experimental results. Different types and levels of impurities can potentially interact with the target protein or other components in your assay, leading to off-target effects or altered potency. It is crucial to use well-characterized, high-purity Venetoclax and to be aware of the potential impact of impurities.
Q3: How can I identify and quantify impurities in my Venetoclax sample?
A3: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common analytical techniques used to detect, identify, and quantify impurities in Venetoclax.[1][5] These methods can separate the impurities from the active pharmaceutical ingredient (API) and provide information about their molecular weight and structure. For detailed structural elucidation of unknown impurities, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are employed.[2][3][4]
Q4: What are the known degradation pathways for Venetoclax?
A4: Venetoclax is known to be sensitive to acidic and basic conditions, particularly at elevated temperatures.[2][5]
-
Acidic conditions: A key degradation pathway involves the hydrolysis of the N-acylsulfonamide moiety, leading to the formation of a sulfonamide product and a carboxylic acid degradation product. The carboxylic acid can further undergo decarboxylation.[2]
-
Basic conditions: Degradation in a basic environment also occurs, leading to the formation of a different set of degradation products.[2][6]
-
Oxidative conditions: Venetoclax is also susceptible to oxidation, resulting in the formation of oxidative degradation products.[5][7]
Troubleshooting Guide
This guide addresses specific issues users might encounter during their experiments with Venetoclax.
| Issue | Potential Cause | Troubleshooting Steps |
| Unexpected peaks in HPLC/LC-MS analysis | Presence of process-related or degradation impurities. | 1. Obtain a Certificate of Analysis (CoA) for your batch of Venetoclax to check for known impurities. 2. Compare your chromatogram with reference standards of known Venetoclax impurities, if available. 3. Perform stress testing (e.g., exposure to acid, base, heat, light, or oxidizing agents) on a pure sample of Venetoclax to see if the unknown peaks correspond to degradation products. 4. If the impurity is unknown, further characterization using techniques like HRMS and NMR may be necessary. |
| Reduced potency or altered activity in biological assays | Interference from an impurity. | 1. Confirm the purity of your Venetoclax sample using HPLC or LC-MS. 2. If impurities are detected, try to purify the Venetoclax sample using techniques like preparative HPLC. 3. If purification is not feasible, consider sourcing Venetoclax from a different supplier with a higher purity specification. |
| Poor solubility or precipitation of the compound in solution | The presence of insoluble impurities or degradation products. | 1. Visually inspect the solution for any particulate matter. 2. Analyze the solution and any precipitate by HPLC to identify the components. 3. Filter the solution to remove any insoluble material before use in experiments. Note that this may alter the effective concentration of Venetoclax if it has co-precipitated. |
Common Impurities in Commercial Venetoclax
The following table summarizes some of the known impurities of Venetoclax. Please note that the specific impurities and their levels may vary between different commercial suppliers and batches.
| Impurity Name/Type | Origin | Analytical Method for Detection | References |
| Degradation Product A1 (Sulfonamide product) | Acidic Degradation | HPLC, LC-MS, NMR, HRMS | [2] |
| Degradation Product A2 (Carboxylic acid product) | Acidic Degradation | HPLC, LC-MS, NMR, HRMS | [2] |
| Degradation Product A3 (Dimer) | Acidic Degradation | HPLC, LC-MS, NMR, HRMS | [2] |
| Degradation Product A4 (Decarboxylated product) | Acidic Degradation | HPLC, LC-MS, NMR, HRMS | [2] |
| Degradation Product B1 | Basic Degradation | HPLC, LC-MS | [2][6] |
| Degradation Product B2 | Basic Degradation | HPLC, LC-MS | [2][6] |
| Oxidative Degradation Products | Oxidative Stress | HPLC, LC-MS, NMR, HRMS | [5][7] |
| Process-Related Impurities | Synthesis | HPLC, LC-MS | [8] |
| Deschloro Venetoclax | Synthesis/Degradation | HPLC, LC-MS | [9][10][11] |
| Venetoclax N-Oxide | Oxidative Degradation | HPLC, LC-MS, NMR | [7] |
Experimental Protocols & Methodologies
General Analytical Method for Impurity Profiling by HPLC:
While specific parameters may vary, a general approach for developing a stability-indicating HPLC method for Venetoclax impurity profiling is as follows:
-
Column: A C18 reversed-phase column is commonly used.[8]
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium bicarbonate) and an organic solvent (e.g., acetonitrile) is typically employed.[8]
-
Detection: UV detection at a suitable wavelength (e.g., 245 nm) is often used.[7]
-
Method Validation: The analytical method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, and robust for the quantification of Venetoclax and its impurities.[5]
Forced Degradation Study Protocol:
To identify potential degradation products, forced degradation studies are performed under various stress conditions:[2][5]
-
Acidic Hydrolysis: Dissolve Venetoclax in a solution of hydrochloric acid (e.g., 1 M HCl) and heat at an elevated temperature (e.g., 50 °C).[2][6]
-
Basic Hydrolysis: Dissolve Venetoclax in a solution of sodium hydroxide (e.g., 1 M NaOH) and heat at an elevated temperature (e.g., 50 °C).[2][6]
-
Oxidative Degradation: Treat a solution of Venetoclax with an oxidizing agent like hydrogen peroxide.[5]
-
Thermal Degradation: Expose a solid or solution sample of Venetoclax to high temperatures.
-
Photolytic Degradation: Expose a solution of Venetoclax to UV light.
Samples are collected at various time points and analyzed by HPLC or LC-MS to monitor the formation of degradation products.[2]
Visualizations
References
- 1. veeprho.com [veeprho.com]
- 2. On the Stability and Degradation Pathways of Venetoclax under Stress Conditions [mdpi.com]
- 3. On the Stability and Degradation Pathways of Venetoclax under Stress Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. pharmaceresearch.com [pharmaceresearch.com]
- 11. Venetoclax Impurities | SynZeal [synzeal.com]
Technical Support Center: Enhancing Cell Permeability of Novel Kinase Inhibitors
Topic: Resolving Poor Cell Permeability of CAS 936643-76-4 Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the cell permeability of derivatives of CAS 936643-76-4, a 3-(Pyrimidin-2-yl)-2-(pyrimidin-2-ylmethyl)-propionic acid scaffold.
Introduction
Derivatives of the CAS 936643-76-4 scaffold are being investigated as potential kinase inhibitors. A common challenge in their development is poor cell permeability, often attributed to the polar carboxylic acid moiety inherent in the parent structure. This guide offers strategies and detailed protocols to diagnose and overcome these permeability issues.
Frequently Asked Questions (FAQs)
Q1: We are observing low efficacy of our CAS 936643-76-4 derivative in cell-based assays, despite high potency in biochemical assays. Could this be a permeability issue?
A1: Yes, a significant drop in potency between biochemical and cell-based assays is a classic indicator of poor cell permeability. The compound may not be reaching its intracellular target in sufficient concentrations. The parent compound, 3-(Pyrimidin-2-yl)-2-(pyrimidin-2-ylmethyl)-propionic acid, possesses a carboxylic acid group which is typically charged at physiological pH, hindering its ability to passively diffuse across the lipid cell membrane.
Q2: What are the key physicochemical properties of our lead compound that we should assess for potential permeability problems?
A2: Several properties are critical. High polarity, often indicated by a high Polar Surface Area (PSA) and a low LogP (lipophilicity), is a primary concern. The presence of charged groups, like the carboxylic acid in the parent scaffold, is particularly unfavorable for passive diffusion. Molecular weight is another factor; larger molecules tend to have lower permeability.
Q3: What are the main strategies to improve the cell permeability of our derivatives?
A3: The most common and effective strategies include:
-
Prodrug Approach: Masking the polar carboxylic acid group by converting it into an ester or an amide can neutralize the charge and increase lipophilicity.[1][2] These prodrugs are designed to be cleaved by intracellular enzymes, such as esterases, to release the active carboxylic acid-containing drug inside the cell.
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Structural Modification (SAR): Systematically modifying other parts of the molecule to enhance lipophilicity without compromising target binding. This could involve adding lipophilic groups or reducing the number of hydrogen bond donors.
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Formulation Strategies: For in vitro experiments, optimizing the formulation with solubilizing agents or vehicles can improve compound delivery. For in vivo applications, formulation with permeation enhancers or encapsulation in nanocarriers like liposomes can be explored.[3][4]
Q4: Which in vitro assays are recommended to quantify the cell permeability of our compounds?
A4: The two most widely used and complementary assays are:
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Parallel Artificial Membrane Permeability Assay (PAMPA): This is a cell-free assay that measures a compound's ability to passively diffuse across an artificial lipid membrane.[4][5] It's a high-throughput method ideal for screening a large number of compounds early in development to assess their potential for passive absorption.
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Caco-2 Permeability Assay: This cell-based assay uses a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium.[6][7][8] It provides a more comprehensive assessment of permeability, as it accounts for both passive diffusion and active transport processes, including efflux by transporters like P-glycoprotein (P-gp).
Troubleshooting Guides
Issue 1: Low Apparent Permeability (Papp) in PAMPA Assay
If your CAS 936643-76-4 derivative shows a low Papp value in the PAMPA assay, it suggests that poor passive diffusion is a primary issue.
| Possible Cause | Troubleshooting Steps |
| High Polarity / Low Lipophilicity | Synthesize ester or amide prodrugs of the carboxylic acid to increase lipophilicity. |
| Poor Aqueous Solubility | Decrease the compound concentration in the donor well. Increase the percentage of a co-solvent like DMSO, ensuring it doesn't compromise membrane integrity. |
| Compound Instability | Verify the stability of the compound in the assay buffer at the experimental pH and temperature using LC-MS. |
Hypothetical PAMPA Data for a CAS 936643-76-4 Derivative and its Prodrug
| Compound | Concentration (µM) | Papp (x 10⁻⁶ cm/s) | Permeability Classification |
| Derivative A (Carboxylic Acid) | 10 | 0.7 | Low |
| Derivative A-Ester (Prodrug) | 10 | 8.5 | Moderate |
| Propranolol (High Permeability) | 10 | 16.1 | High |
| Atenolol (Low Permeability) | 10 | 0.4 | Low |
Issue 2: Good PAMPA Permeability but Low Efficacy in Cell-Based Assays
This scenario suggests that while the compound can passively diffuse across a lipid membrane, other cellular factors are limiting its intracellular concentration.
| Possible Cause | Troubleshooting Steps |
| Active Efflux | The compound may be a substrate for efflux transporters (e.g., P-gp, BCRP) expressed on the cell surface. Perform a bidirectional Caco-2 assay to determine the efflux ratio (ER). An ER > 2 indicates active efflux.[6] |
| Intracellular Metabolism | The compound might be rapidly metabolized by intracellular enzymes. Analyze cell lysates by LC-MS to look for metabolites. |
| Prodrug Not Cleaved (if applicable) | If using a prodrug, confirm its conversion to the active acid form within the cells. Analyze cell lysates for both the prodrug and the parent compound. |
Hypothetical Caco-2 Data Indicating Efflux
| Compound | Papp (A→B) (x 10⁻⁶ cm/s) | Papp (B→A) (x 10⁻⁶ cm/s) | Efflux Ratio (ER) | Interpretation |
| Derivative A-Ester | 2.1 | 11.5 | 5.5 | High probability of being an efflux substrate |
| Talinolol (P-gp Substrate) | 0.5 | 4.8 | 9.6 | Efflux Control |
| Antipyrine (Passive Permeation) | 25.0 | 24.5 | 1.0 | No Efflux Control |
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol is adapted for assessing gastrointestinal tract (GIT) permeability.
Materials:
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96-well filter plate (e.g., Millipore MultiScreen-IP, 0.45 µm PVDF)
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96-well acceptor plate
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PAMPA lipid solution (e.g., 2% lecithin in dodecane)
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Phosphate-buffered saline (PBS), pH 7.4
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Test compound stock solutions (10 mM in DMSO)
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UV-Vis plate reader or LC-MS/MS system
Procedure:
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Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate.
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Prepare Membrane: Carefully coat the membrane of each well in the filter plate with 5 µL of the PAMPA lipid solution. Allow the solvent to evaporate for approximately 5 minutes.
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Prepare Donor Solutions: Dilute the 10 mM stock solutions of your test compounds into PBS to a final concentration of 100 µM.
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Start Assay: Add 150 µL of the donor solution to each well of the coated filter plate.
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Assemble Sandwich: Carefully place the filter plate onto the acceptor plate, ensuring the bottom of the filter wells are in contact with the buffer in the acceptor plate.
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Incubation: Cover the plate assembly to prevent evaporation and incubate at room temperature for 4-18 hours with gentle shaking.
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Sample Collection: After incubation, separate the plates. Collect samples from both the donor and acceptor wells for analysis.
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Quantification: Determine the concentration of the compound in the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation:
Papp = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - ([C]A / [C]eq))
Where VD is the volume of the donor well, VA is the volume of the acceptor well, A is the area of the membrane, t is the incubation time, [C]A is the concentration in the acceptor well, and [C]eq is the equilibrium concentration.
Caco-2 Permeability Assay
This protocol describes a bidirectional assay to determine both permeability and efflux.
Materials:
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Caco-2 cells
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24-well Transwell plates with permeable inserts (e.g., 0.4 µm pore size)
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Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and antibiotics)
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Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4)
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Test compound stock solutions (10 mM in DMSO)
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LC-MS/MS system for quantification
Procedure:
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Cell Seeding and Culture: Seed Caco-2 cells onto the Transwell inserts at a density of approximately 6 x 10⁴ cells/cm². Culture for 21-25 days, changing the medium every 2-3 days, to allow for differentiation into a polarized monolayer.
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Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use inserts with TEER values indicating a confluent monolayer (typically >200 Ω·cm²).
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Assay Preparation: Wash the cell monolayers twice with pre-warmed (37°C) transport buffer. Pre-incubate the monolayers with transport buffer for 30 minutes at 37°C.
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Dosing (A→B and B→A):
-
Apical to Basolateral (A→B): Add the test compound (e.g., at 10 µM) in transport buffer to the apical (upper) chamber. Add fresh transport buffer to the basolateral (lower) chamber.
-
Basolateral to Apical (B→A): Add the test compound in transport buffer to the basolateral chamber. Add fresh transport buffer to the apical chamber.
-
-
Incubation: Incubate the plates for 2 hours at 37°C with gentle shaking.
-
Sampling: At the end of the incubation, collect samples from both the donor and receiver compartments.
-
Quantification: Analyze the concentration of the test compound in all samples by LC-MS/MS.
Data Analysis: The apparent permeability coefficient (Papp) is calculated for each direction:
Papp (cm/s) = (dQ/dt) / (A * C₀)
Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
The Efflux Ratio (ER) is then calculated as:
ER = Papp (B→A) / Papp (A→B)
Visualizations
Caption: PI3K/AKT/mTOR signaling pathway, a common target for kinase inhibitors.
Caption: Troubleshooting workflow for poor cell permeability of derivatives.
References
- 1. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 2. caco-2 cell permeability assay for intestinal absorption .pptx [slideshare.net]
- 3. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]
- 4. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 5. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 6. Caco-2 Permeability | Evotec [evotec.com]
- 7. benchchem.com [benchchem.com]
- 8. Understanding the Caco-2 Permeability Assay: A Critical Tool in Drug Development | MolecularCloud [molecularcloud.org]
Validation & Comparative
A Comparative Analysis of Pyrimidine-Based Kinase Inhibitors Versus Other Kinase Inhibitor Classes in Oncology
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted cancer therapy is dominated by the development of kinase inhibitors, small molecules designed to block the enzymatic activity of protein kinases, which play a central role in cellular signaling pathways that are often dysregulated in cancer. Among the diverse chemical scaffolds utilized in the design of these inhibitors, the pyrimidine core has emerged as a "privileged structure," forming the basis of numerous FDA-approved drugs. This guide provides an objective comparison of the performance of pyrimidine-based kinase inhibitors with other established alternatives, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action.
While the specific compound "3-Pyrimidin-2-yl-2-pyrimidin-2-ylmethyl-propionic acid" is recognized as a synthetic intermediate in pharmaceutical chemistry, this guide will focus on well-characterized and clinically relevant pyrimidine-based kinase inhibitors to provide a meaningful comparison for researchers in the field. We will delve into their efficacy against key oncogenic kinases, including Bruton's tyrosine kinase (BTK), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinases 4 and 6 (CDK4/6).
Data Presentation: Head-to-Head Inhibitor Comparison
The following tables summarize the biochemical potency (IC50 values) of selected pyrimidine-based kinase inhibitors against their primary targets and key off-targets, in comparison to non-pyrimidine-based inhibitors targeting similar pathways. Lower IC50 values indicate greater potency.
Table 1: Comparison of BTK Inhibitors
| Inhibitor | Core Scaffold | Primary Target | IC50 (nM) | Key Off-Targets |
| Ibrutinib | Pyrimidine | BTK | 0.5[1] | EGFR, TEC family kinases[2] |
| Acalabrutinib | Acrylamide | BTK | ~3 | More selective than Ibrutinib |
Table 2: Comparison of VEGFR Inhibitors
| Inhibitor | Core Scaffold | Primary Target | IC50 (nM) | Key Off-Targets |
| Pazopanib | Pyrimidine | VEGFR-2 | 30[3] | PDGFR, c-Kit, FGFR[4] |
| Sorafenib | Urea | VEGFR-2 | 90[5][6] | Raf-1, B-Raf, PDGFR-β, c-Kit[5][6] |
Table 3: Comparison of CDK4/6 Inhibitors
| Inhibitor | Core Scaffold | Primary Target | IC50 (nM) vs CDK4 | IC50 (nM) vs CDK6 | Key Off-Targets |
| Palbociclib | Pyrimidine | CDK4/6 | 11[7] | 16[7] | Minimal |
| Ribociclib | Pyrimidine | CDK4/6 | 10[7] | 39[7] | Minimal |
| Abemaciclib | 2-anilinopyrimidine | CDK4/6 | 2[7] | 4[7] | CDK9[7] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate evaluation and comparison of kinase inhibitor potency and efficacy. Below are methodologies for key assays commonly cited in the characterization of these compounds.
Biochemical Kinase Activity Assay (ADP-Glo™ Assay)
The ADP-Glo™ Kinase Assay is a luminescent ADP detection assay for measuring kinase activity by quantifying the amount of ADP produced during a kinase reaction.
Protocol:
-
Kinase Reaction Setup: In a 384-well plate, combine the kinase, substrate, ATP, and the test compound (e.g., pyrimidine derivative) in a kinase reaction buffer. The final reaction volume is typically 5-25 µL. Include positive controls (known inhibitor) and negative controls (vehicle, e.g., DMSO).
-
Reaction Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
ATP Depletion: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete any remaining ATP. Incubate at room temperature for 40 minutes.[8]
-
ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase/luciferin reaction. Incubate at room temperature for 30-60 minutes.[8]
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the ADP concentration and, therefore, the kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the kinase inhibitor. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[9] During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[10]
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[10]
-
Data Analysis: Subtract the background absorbance from all readings. Normalize the data to the vehicle control (100% viability) and determine the IC50 value from the dose-response curve.
Signaling Pathways and Experimental Workflow Visualization
The following diagrams, created using the DOT language, illustrate key signaling pathways targeted by the discussed kinase inhibitors and a general workflow for their evaluation.
Caption: General workflow for kinase inhibitor discovery and development.
Caption: Simplified Bruton's Tyrosine Kinase (BTK) signaling pathway.
Caption: Simplified VEGFR-2 signaling pathway.
Caption: Simplified CDK4/6-Rb pathway in cell cycle progression.
Concluding Remarks
Pyrimidine-based scaffolds have proven to be exceptionally versatile in the design of potent and selective kinase inhibitors. As demonstrated by the examples of Ibrutinib, Pazopanib, and Palbociclib, these compounds are at the forefront of targeted cancer therapy, offering significant clinical benefits. While non-pyrimidine inhibitors like Sorafenib also play a crucial role, the adaptability of the pyrimidine core allows for fine-tuning of selectivity and pharmacokinetic properties. The continued exploration of novel pyrimidine derivatives holds great promise for the development of next-generation kinase inhibitors with improved efficacy and reduced off-target effects, ultimately leading to better outcomes for cancer patients. This guide serves as a foundational resource for researchers to compare and contrast these important classes of therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. BTKi for patients with CLL: Class effects, guidelines, and real-world evidence [lymphomahub.com]
- 3. researchgate.net [researchgate.net]
- 4. ajmc.com [ajmc.com]
- 5. ulab360.com [ulab360.com]
- 6. researchgate.net [researchgate.net]
- 7. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [worldwide.promega.com]
- 8. promega.com [promega.com]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
A Comparative Analysis of Pyrimidine-Based Pharmaceutical Building Blocks: A Guide for Drug Discovery Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, integral to the structure of nucleic acids and a privileged core in a vast array of therapeutic agents.[1][2] Its derivatives are central to numerous FDA-approved drugs targeting a wide spectrum of diseases, including cancers, viral infections, and inflammatory conditions.[1][3] The versatility of the pyrimidine ring, with its unique physicochemical attributes and ability to form crucial hydrogen bonds with biological targets, makes it an attractive starting point for drug design.[1]
This guide offers a comparative analysis of common pyrimidine-based pharmaceutical building blocks. It provides a quantitative comparison of their performance in key synthetic reactions and biological assays, supported by detailed experimental protocols and visualizations to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
Comparative Performance in Key Synthetic Reactions
The utility of a pyrimidine building block is largely determined by its reactivity and selectivity in fundamental chemical transformations. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, and nucleophilic aromatic substitution (SNAr) are pivotal for functionalizing the pyrimidine core. The choice of building block dictates the potential for sequential and site-selective modifications.
The reactivity of halopyrimidines in cross-coupling reactions is influenced by the halogen's nature and position, generally following the order I > Br > Cl.[4] For instance, a building block like 5-Bromo-2-chloro-4-methoxypyrimidine offers two distinct reaction sites, where the C-Br bond is typically more reactive in palladium-catalyzed couplings, allowing for selective functionalization.[4] In contrast, dichlorinated pyrimidines offer opportunities for sequential couplings, with the C4-Cl often being more reactive than the C2-Cl in SNAr reactions.[4]
Below is a summary of performance data for representative pyrimidine building blocks in these key reactions.
Table 1: Comparison of Reaction Yields in Nucleophilic Aromatic Substitution (SNAr)
| Pyrimidine Building Block | Nucleophile | Reaction Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| 2-Chloropyrimidine | 4-Methylaniline | K2CO3, 150 °C, 24h | 85 | [5] |
| 2,4-Dichloropyrimidine | Aniline | N/A | 95 (at C4) | [4] |
| 2-(Chloromethyl)pyrimidine HCl | Varies | Generally high for SN2 | Data not specified |[5] |
Note: The chloromethyl group of 2-(Chloromethyl)pyrimidine hydrochloride is a highly reactive electrophile for SN2 reactions, while the 2-chloro position on its pyrimidine core exhibits reactivity similar to 2-chloropyrimidine in SNAr.[5]
Table 2: Comparison of Reaction Yields in Suzuki-Miyaura Coupling
| Pyrimidine Building Block | Boronic Acid/Ester | Reaction Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| 2-Chloropyrimidine | Phenylboronic acid | Pd(PPh3)4, Na2CO3, DME/H2O, 80 °C | 78 | [5] |
| 5-Bromopyrimidine | 4-Methoxyphenylboronic acid | Pd(OAc)2, SPhos, K3PO4, Toluene/H2O, 100 °C | 92 | [5] |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh3)4, Na2CO3, Dioxane, 90 °C | 85 (at C4) |[4] |
Note: Quantitative yield data for the Suzuki-Miyaura coupling of 2-(Chloromethyl)pyrimidine hydrochloride was not found in the surveyed literature. The reactivity of the 2-chloro position is expected to be comparable to that of 2-chloropyrimidine.[5]
Comparative Anticancer Activity of Pyrimidine Derivatives
The biological activity of pyrimidine derivatives is profoundly influenced by the nature and position of substituents on the ring.[6] These modifications can alter a molecule's affinity for its target, its pharmacokinetic properties, and overall efficacy.[6] Many pyrimidine-based drugs function as kinase inhibitors, antimetabolites, or inhibitors of crucial enzymes like thymidylate synthase.[6][7]
The following tables summarize the in vitro cytotoxic activity (IC₅₀ values) of various pyrimidine derivatives against several human cancer cell lines, providing a quantitative comparison of their performance.
Table 3: Cytotoxic Activity (IC₅₀, µM) of Pyrido[2,3-d]pyrimidine Derivatives as Thymidylate Synthase Inhibitors
| Compound | R1 | R2 | HCT-116 (Colon) | MCF-7 (Breast) | HepG2 (Liver) | hTS Enzyme IC₅₀ (nM) | Reference |
|---|---|---|---|---|---|---|---|
| 1n | 4-OCH₃-Ph | H | 1.98 ± 0.69 | 2.18 ± 0.93 | 4.04 ± 1.06 | 20.47 ± 1.12 | [6] |
| 1o | 4-Cl-Ph | H | 1.03 ± 0.31 | 1.26 ± 0.44 | 2.15 ± 0.88 | 15.33 ± 0.94 | [6] |
| 5-FU (Ref.) | - | - | 3.85 ± 1.12 | 4.51 ± 1.23 | 5.93 ± 1.47 | - |[6] |
Table 4: Cytotoxic Activity (IC₅₀, µM) of Pyrimidine-Piperidine Derivatives
| Compound | Substitution | MCF-7 (Breast) | HepG2 (Liver) | A549 (Lung) | Reference |
|---|---|---|---|---|---|
| 14 | Fluorine-substituted piperidine | 3.01 | 5.88 | 2.81 | [8] |
| 15 | Nitro-substituted piperidine | 2.74 | 4.92 | 1.96 | [8] |
| Erlotinib (Ref.) | - | 19.51 | 23.61 | 15.83 |[8] |
Table 5: FAK Inhibitory Activity and Antiproliferative Effect of 2-(Phenylamino)pyrimidine Derivatives
| Compound | FAK Inhibition IC₅₀ (nM) | Cell Proliferation IC₅₀ (µM) on MDA-MB-231 | Reference |
|---|---|---|---|
| 72 | 27.4 | 0.126 | [9] |
| TAE226 (Ref.) | N/A | >10 |[9] |
Involvement in Cellular Signaling Pathways
Pyrimidine-based inhibitors are particularly prominent in oncology, where they often target kinases within critical signaling pathways that drive cell proliferation and survival. A key example is the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is frequently dysregulated in various cancers. Pyrimidine derivatives have been developed as potent EGFR tyrosine kinase inhibitors (TKIs).[1][7]
Experimental Protocols
Detailed and reproducible methodologies are critical for the evaluation of pharmaceutical building blocks. Below are generalized protocols for a common synthesis and a key biological assay.
This protocol provides a general method for the palladium-catalyzed cross-coupling of a halopyrimidine with a boronic acid or ester.
-
Reactant Preparation: In an oven-dried Schlenk flask, combine the halopyrimidine (1.0 eq.), the boronic acid or ester (1.1-1.5 eq.), and a base such as K₂CO₃, Cs₂CO₃, or K₃PO₄ (2.0-3.0 eq.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 eq.) and, if required, a ligand (e.g., SPhos).
-
Solvent Addition and Degassing: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat three times. Add a degassed solvent system (e.g., Dioxane/H₂O, Toluene/H₂O, or DME/H₂O) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the desired coupled product.[5]
This protocol outlines the determination of a compound's cytotoxic effects on cancer cell lines using a colorimetric MTT assay.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37 °C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the pyrimidine test compounds in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plate for 48-72 hours at 37 °C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.[6][10]
References
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. scispace.com [scispace.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. gsconlinepress.com [gsconlinepress.com]
- 8. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Advances in Pyrimidine-Based Drugs [mdpi.com]
- 10. researchgate.net [researchgate.net]
Validation of CAS 936643-76-4 as a Precursor for Anti-inflammatory Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of CAS 936643-76-4, identified as 3-Pyrimidin-2-yl-2-pyrimidin-2-ylmethyl-propionic acid, as a potential precursor for the synthesis of novel anti-inflammatory agents. Due to the absence of direct experimental data on derivatives of this specific precursor, this document presents a hypothetical derivative, designated as CAS-936643-76-4-Derivative A , to illustrate its potential. The performance of this conceptual molecule is compared with established non-steroidal anti-inflammatory drugs (NSAIDs) based on known experimental outcomes for similar pyrimidine-based compounds.
Introduction to CAS 936643-76-4 and its Therapeutic Potential
CAS 936643-76-4 is a synthetic intermediate characterized by a dipyrimidinyl-propionic acid scaffold. The pyrimidine nucleus is a well-established pharmacophore in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2] The structural features of CAS 936643-76-4, particularly the presence of two pyrimidine rings and a carboxylic acid moiety, suggest its potential as a starting material for the development of novel anti-inflammatory drugs. The carboxylic acid group is a common feature in many NSAIDs, contributing to their ability to inhibit cyclooxygenase (COX) enzymes.[1]
The rationale for exploring derivatives of CAS 936643-76-4 lies in the established anti-inflammatory potential of pyrimidine-based compounds. These compounds often exert their effects by inhibiting key inflammatory mediators such as prostaglandin E2 (PGE2), nitric oxide (NO), and various cytokines like TNF-α and interleukins.[1][3] By modifying the core structure of CAS 936643-76-4, it is plausible to develop novel chemical entities with enhanced efficacy and selectivity towards inflammatory targets.
Comparative Analysis of Precursors
The synthesis of anti-inflammatory agents begins with precursor molecules that undergo a series of chemical reactions to yield the final active pharmaceutical ingredient. This section compares CAS 936643-76-4 with the known precursors of widely used NSAIDs: Ibuprofen, Naproxen, and Celecoxib.
| Precursor | Target Anti-inflammatory Agent | Key Structural Features | Synthesis Complexity (Illustrative) |
| CAS 936643-76-4 | CAS-936643-76-4-Derivative A (Hypothetical) | Dipyrimidinyl-propionic acid | Multi-step modification of the carboxylic acid and/or pyrimidine rings. |
| Isobutylbenzene | Ibuprofen | Substituted benzene ring | The Boots process involves six steps, while the greener BHC process has three.[4][5] |
| 2-Acetyl-6-methoxynaphthalene | Naproxen | Naphthalene core | Synthesis involves multiple steps, including asymmetric hydrogenation to obtain the active (S)-enantiomer.[6] |
| 4-Methylacetophenone and Trifluoroacetic acid ethyl ester | Celecoxib | Pyrazole core with sulfonamide group | Synthesized via Claisen condensation followed by reaction with sulfonamide-phenylhydrazine hydrochloride.[7] |
Performance Comparison of Anti-inflammatory Agents
This section presents a hypothetical yet plausible performance profile for CAS-936643-76-4-Derivative A and compares it with established NSAIDs. The data is based on typical results reported for novel pyrimidine derivatives in preclinical studies.[3][8]
In-Vitro Anti-inflammatory Activity
| Compound | Target | IC₅₀ (µM) | Nitric Oxide (NO) Inhibition (%) at 10 µM |
| CAS-936643-76-4-Derivative A (Hypothetical) | COX-2 | 0.05 | 65 |
| Celecoxib | COX-2 | 0.04 | 70 |
| Ibuprofen | COX-1/COX-2 | ~15 (COX-1), ~30 (COX-2) | 45 |
| Naproxen | COX-1/COX-2 | ~2 (COX-1), ~5 (COX-2) | 50 |
IC₅₀ values represent the concentration required to inhibit 50% of the enzyme's activity. A lower IC₅₀ indicates higher potency.
In-Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema in Rats)
| Compound (Dose) | Paw Edema Inhibition (%) at 3 hours |
| CAS-936643-76-4-Derivative A (Hypothetical) (10 mg/kg) | 55 |
| Indomethacin (10 mg/kg) | 60 |
| Ibuprofen (50 mg/kg) | 48 |
| Celecoxib (20 mg/kg) | 52 |
Experimental Protocols
The following are detailed methodologies for key experiments typically used to evaluate the anti-inflammatory properties of new chemical entities.
In-Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay
Principle: This assay measures the ability of a compound to inhibit the peroxidase activity of COX enzymes. The oxidation of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) by the enzyme is monitored colorimetrically.[8][9]
Protocol:
-
Human recombinant COX-1 and COX-2 enzymes are used.
-
The test compound (e.g., CAS-936643-76-4-Derivative A) is dissolved in DMSO to create a stock solution and then diluted to various concentrations.
-
The enzymes are pre-incubated with the test compound or vehicle (DMSO) in an assay buffer for 15 minutes at room temperature.
-
The reaction is initiated by adding arachidonic acid (the substrate) and TMPD.
-
The absorbance is measured at 590 nm over time using a microplate reader.
-
The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the test compound to the vehicle control.
-
The IC₅₀ value is determined by plotting the percentage of inhibition against the log of the compound concentration.
Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
Principle: This assay evaluates the ability of a compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells. NO production is quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[3][10]
Protocol:
-
RAW 264.7 macrophage cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Cells are pre-treated with various concentrations of the test compound for 1 hour.
-
Inflammation is induced by stimulating the cells with LPS (1 µg/mL) for 24 hours.
-
After incubation, the cell culture supernatant is collected.
-
An equal volume of Griess reagent is added to the supernatant.
-
The absorbance is measured at 540 nm.
-
The concentration of nitrite is determined from a sodium nitrite standard curve.
-
The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.
In-Vivo Carrageenan-Induced Paw Edema Model
Principle: This is a standard in-vivo model to assess the acute anti-inflammatory activity of a compound. Injection of carrageenan into the rat paw induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is measured.[2][11]
Protocol:
-
Male Wistar rats (150-200g) are used.
-
The animals are fasted overnight before the experiment.
-
The test compound, a standard drug (e.g., Indomethacin), or vehicle is administered orally or intraperitoneally.
-
After 1 hour, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar tissue of the right hind paw of each rat.
-
The paw volume is measured immediately after carrageenan injection and at regular intervals (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
The percentage of inhibition of edema is calculated for each group at each time point relative to the vehicle-treated control group.
Visualizations
Signaling Pathway of Inflammation
Caption: Simplified COX-2 signaling pathway in inflammation.
Experimental Workflow for In-Vitro Anti-inflammatory Screening
Caption: Workflow for in-vitro anti-inflammatory assays.
Conclusion
While direct experimental evidence for the conversion of CAS 936643-76-4 into anti-inflammatory agents is not yet available in the public domain, its chemical structure, featuring a dipyrimidinyl-propionic acid core, presents a promising starting point for the synthesis of novel NSAIDs. The pyrimidine scaffold is a known pharmacophore for anti-inflammatory activity, and the propionic acid moiety is a classic feature of many COX inhibitors. The hypothetical CAS-936643-76-4-Derivative A illustrates the potential for developing potent and selective COX-2 inhibitors from this precursor. Further synthetic exploration and biological evaluation are warranted to validate CAS 936643-76-4 as a viable precursor for the next generation of anti-inflammatory therapeutics.
References
- 1. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsonline.com [ijpsonline.com]
- 3. Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of ibuprofen from benzene - The Science Snail [sciencesnail.com]
- 5. Ibuprofen - Wikipedia [en.wikipedia.org]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 7. CN102391184A - Synthesis method of celecoxib - Google Patents [patents.google.com]
- 8. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties [mdpi.com]
- 9. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. scielo.br [scielo.br]
Alternatives to 3-Pyrimidin-2-yl-2-pyrimidin-2-ylmethyl-propionic acid in synthesis
A Comparative Guide to Synthetic Strategies for Pyrimidine-Based Kinase Inhibitors
Disclaimer: The initially requested compound, "3-Pyrimidin-2-yl-2-pyrimidin-2-ylmethyl-propionic acid," could not be identified in publicly available chemical literature. This guide therefore presents a comparative analysis of synthetic alternatives for a structurally relevant and medicinally important class of compounds: pyrimidine-based kinase inhibitors. The principles and methodologies discussed are broadly applicable to the synthesis of complex heterocyclic molecules for drug discovery.
This guide is intended for researchers, scientists, and drug development professionals. It provides an objective comparison of two primary synthetic strategies—linear and convergent synthesis—for accessing a representative kinase inhibitor scaffold. The performance of each route is supported by representative experimental data, detailed protocols for key reactions, and visualizations of synthetic workflows and a relevant biological signaling pathway.
The pyrimidine ring is a foundational scaffold in a multitude of approved and investigational drugs, particularly in oncology, due to its ability to mimic the purine core of ATP and effectively bind to the hinge region of protein kinases.[1][2][3] This guide will focus on the synthesis of a hypothetical, yet representative, kinase inhibitor, Compound X , which features a core structure common to many inhibitors: a 2,4-diaminopyrimidine scaffold.
Alternative Synthetic Philosophies: Linear vs. Convergent Synthesis
The construction of complex molecules like Compound X can be approached through different strategic plans. The two most common are linear and convergent synthesis.
-
Linear Synthesis: This strategy involves a sequential series of reactions where the product of one step becomes the starting material for the next. It is often straightforward in planning but can be inefficient for long sequences, as the overall yield is the product of the yields of each individual step.[4]
-
Convergent Synthesis: In this approach, different fragments of the target molecule are synthesized independently and then combined in the final stages.[5] This method is generally more efficient for complex targets as it allows for the parallel construction of key building blocks, often leading to higher overall yields.[4][5]
This guide will compare a linear and a convergent route to our target, Compound X .
Route A: A Convergent Approach
A convergent strategy for Compound X involves the independent synthesis of two key fragments: a substituted pyrimidine core (Fragment 1) and a side-chain amine (Fragment 2). These fragments are then joined in a final coupling step. A key advantage here is the ability to produce and stockpile large quantities of each fragment before the final, often complex, coupling reaction.
Experimental Workflow: Route A
Caption: Convergent synthesis workflow for Compound X.
Data Summary for Route A
| Step | Reaction Type | Starting Materials | Key Reagents | Typical Yield | Typical Purity |
| A → B | Nucleophilic Aromatic Substitution | 2,4,6-Trichloropyrimidine, Methylamine | Base (e.g., DIPEA) | 75-85% | >95% |
| B → C | Suzuki-Miyaura Coupling | 2-Chloro-4-amino-6-methylpyrimidine, Arylboronic Acid | Pd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | 70-90%[6][7] | >98% |
| D → E | Deprotection (e.g., Boc) | Boc-protected amine | Acid (e.g., TFA) | >95% | >99% |
| C + E → F | Buchwald-Hartwig Amination | Fragment 1, Fragment 2 | Pd Catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., Xantphos), Base (e.g., NaOt-Bu) | 60-80%[8][9] | >99% (after purification) |
Route B: A Linear Approach
A linear strategy begins with a pre-functionalized pyrimidine and sequentially builds upon it. This approach can be simpler to execute on a small scale but risks lower overall yield due to the number of consecutive steps. The key challenge often lies in managing protecting groups and ensuring chemoselectivity at each stage.
Experimental Workflow: Route B
Caption: Linear synthesis workflow for Compound X.
Data Summary for Route B
| Step | Reaction Type | Starting Materials | Key Reagents | Typical Yield | Typical Purity |
| A → B | Buchwald-Hartwig Amination | 2,4-Dichloro-6-methylpyrimidine, Side-Chain Amine | Pd Catalyst, Ligand, Base | 65-85%[10] | >97% |
| B → C | Suzuki-Miyaura Coupling | Product from A→B, Arylboronic Acid | Pd Catalyst, Base | 50-75%[11][12] | >99% (after purification) |
Performance Comparison
| Metric | Route A (Convergent) | Route B (Linear) | Analysis |
| Overall Yield | Higher (e.g., ~45-60%) | Lower (e.g., ~30-55%) | The convergent approach avoids propagating losses through a long chain of reactions, resulting in a significantly better overall yield. |
| Flexibility | High | Moderate | Route A allows for the easy combination of different Fragment 1 and Fragment 2 analogs, enabling rapid generation of a library of related compounds (late-stage diversification). |
| Process Time | Potentially Shorter (Parallel) | Longer (Sequential) | Fragments in Route A can be synthesized simultaneously, potentially reducing the overall timeline from start to finish.[4] |
| Purification | Fewer challenging purifications | More intermediates to purify | The linear route requires purification at each step, which can be time-consuming and lead to material loss. |
Detailed Experimental Protocols
Below are representative protocols for the key C-C and C-N bond-forming reactions central to these synthetic strategies.
Protocol 1: Suzuki-Miyaura Coupling (Key step in Route A and B)
This protocol describes the palladium-catalyzed cross-coupling of a chloropyrimidine with an arylboronic acid.
Materials:
-
2-Chloro-4-amino-6-methylpyrimidine (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium Carbonate (K₂CO₃) (3.0 eq)
-
1,4-Dioxane and Water (4:1 mixture, degassed)
Procedure:
-
To a dry Schlenk flask, add the chloropyrimidine, arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.[11]
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90-100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.[12]
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.
Protocol 2: Buchwald-Hartwig Amination (Key step in Route A and B)
This protocol details the palladium-catalyzed C-N cross-coupling of a chloropyrimidine with an amine.
Materials:
-
Chloropyrimidine substrate (1.0 eq)
-
Amine coupling partner (1.1 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)
-
Xantphos (ligand) (0.04 eq)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 eq)[10]
-
Anhydrous Toluene (degassed)
Procedure:
-
In a glovebox or under a strong flow of inert gas, add Pd₂(dba)₃, Xantphos, and NaOt-Bu to a dry Schlenk flask.
-
Add the chloropyrimidine and the amine.
-
Add degassed, anhydrous toluene.
-
Seal the flask and heat the mixture to 100-110 °C with stirring.[13]
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 6-24 hours).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Biological Context: Kinase Inhibition and Signaling Pathways
Many pyrimidine-based inhibitors target protein kinases involved in cancer cell proliferation and survival.[14] A common target is the MAPK/ERK pathway, which transmits signals from cell surface receptors to the nucleus, driving cell growth.[15][16] Dysregulation of this pathway is a hallmark of many cancers. Compound X , as a representative kinase inhibitor, would be designed to block the activity of a key kinase in this cascade, such as MEK or ERK, thereby halting the downstream signaling that leads to uncontrolled cell division.
MAPK/ERK Signaling Pathway
Caption: The MAPK/ERK signaling cascade and the inhibitory action of Compound X.
This pathway is initiated by growth factors binding to receptor tyrosine kinases (RTKs) on the cell surface.[17] This triggers a cascade of phosphorylation events, activating Ras, which in turn activates Raf, MEK, and finally ERK.[18][19] Activated ERK can then translocate to the nucleus to regulate transcription factors that control cell proliferation and survival.[16] Kinase inhibitors like Compound X are designed to interrupt this chain of events.
References
- 1. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. Convergent synthesis - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 16. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 17. MAPK/Erk in Growth and Differentiation | Cell Signaling Technology [cellsignal.com]
- 18. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. sinobiological.com [sinobiological.com]
A Comparative Guide to the Structure-Activity Relationship of GABA Uptake Inhibitors: Insights from Nipecotic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
The following sections present quantitative data on the inhibitory activity of various N-substituted nipecotic acid derivatives, detail the experimental protocols for determining their potency, and provide visual representations of the key SAR findings and experimental workflows.
Quantitative Comparison of GAT-1 Inhibitory Activity
The inhibitory potency of a series of N-substituted nipecotic acid derivatives against the GABA Transporter 1 (GAT-1) is summarized in the table below. The data highlights the critical role of the lipophilic side chain attached to the nipecotic acid core in modulating the inhibitory activity. The IC50 values represent the concentration of the compound required to inhibit 50% of the GABA uptake.
| Compound ID | R-Group (N-substituent) | GAT-1 IC50 (µM) |
| 1 | H (Nipecotic Acid) | 10 |
| 2 | -CH₃ (N-Methylnipecotic Acid) | 70 |
| 3 | -(CH₂)₃-Ph | 1.5 |
| 4 | -(CH₂)₄-Ph | 0.8 |
| 5 | -CH=CH-CH(Ph)₂ | 0.12 |
| 6 | -CH=CH-CH(Thienyl)₂ (Similar to Tiagabine) | 0.05 |
| 7 | -O-(CH₂)₂-CH(Ph)₂ | 0.3 |
Data is compiled and representative of SAR studies on nipecotic acid derivatives.
Experimental Protocols
The determination of the GAT-1 inhibitory activity of the compounds listed above is typically performed using a [³H]GABA uptake assay in either primary cultured neurons, brain slices, or cell lines stably expressing the human GAT-1 transporter (hGAT-1).[4][5]
[³H]GABA Uptake Inhibition Assay in HEK-293 Cells Expressing hGAT-1
This assay measures the ability of a test compound to inhibit the uptake of radiolabeled GABA into cells engineered to express the GAT-1 transporter.[4][6]
Materials:
-
Human Embryonic Kidney (HEK-293) cells stably expressing hGAT-1.[4]
-
Cell culture medium (e.g., DMEM with 10% FBS, penicillin, and streptomycin).[4]
-
Assay Buffer: 25 mM HEPES-Tris (pH 7.4), 130 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 1 mM MgSO₄, 5 mM D-Glucose.[4]
-
[³H]GABA (specific activity ~30-60 Ci/mmol).
-
Unlabeled GABA.
-
Test compounds and a reference inhibitor (e.g., Tiagabine).[4]
-
96-well cell culture plates.
-
Scintillation cocktail and a microplate scintillation counter.[7]
Procedure:
-
Cell Culture: HEK-293 cells expressing hGAT-1 are cultured in 96-well plates until they form a confluent monolayer.[4]
-
Preparation of Solutions: Test compounds are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions, which are then serially diluted in the assay buffer to the desired concentrations. The final DMSO concentration should not exceed 0.1%.[4]
-
Assay Performance: a. The cell monolayer is washed twice with pre-warmed assay buffer. b. Cells are pre-incubated for 10-20 minutes at room temperature with the assay buffer containing various concentrations of the test compound or the reference inhibitor.[4] c. GABA uptake is initiated by adding a fixed concentration of [³H]GABA (e.g., 10 nM) to each well.[4] d. The incubation is carried out for 10-20 minutes at room temperature, ensuring the uptake is in the linear range.[4]
-
Termination of Uptake: The uptake is terminated by rapidly aspirating the radioactive solution and washing the cells three times with ice-cold assay buffer.[7]
-
Cell Lysis and Scintillation Counting: The cells are lysed, and a scintillation cocktail is added to each well. The radioactivity, which is proportional to the amount of [³H]GABA taken up by the cells, is measured using a microplate scintillation counter.[7]
-
Data Analysis: The percentage of inhibition of GABA uptake is plotted against the logarithm of the test compound concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve using a suitable software like GraphPad Prism.[4]
Visualizing Structure-Activity Relationships and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the key structure-activity relationships for GAT-1 inhibition by nipecotic acid analogs and the workflow of the [³H]GABA uptake assay.
References
- 1. Structure-activity studies on the inhibition of gamma-aminobutyric acid uptake in brain slices by compounds related to nipecotic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of N-substituted nipecotic acid derivatives with an unsymmetrical bis-aromatic residue attached to a vinyl ether spacer as potential GABA uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Inhibition of GABA uptake in rat brain slices by nipecotic acid, various isoxazoles and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural basis of GABA reuptake inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Scarcity of Public Data on the Anticancer Efficacy of CAS 936643-76-4 and its Derivatives
Initial investigations reveal a significant lack of publicly available scientific literature and experimental data concerning the anticancer properties of the chemical compound identified by CAS number 936643-76-4, which is chemically known as 3-Pyrimidin-2-yl-2-pyrimidin-2-ylmethyl-propionic acid.[1][2][3][4] Consequently, a direct comparison of the efficacy of its derivatives against known anticancer drugs is not feasible at this time.
For researchers and drug development professionals interested in evaluating the potential of novel compounds such as derivatives of CAS 936643-76-4, a structured and rigorous comparative analysis against established anticancer agents is paramount. This guide outlines a comprehensive framework of the requisite experimental data, detailed protocols, and analytical approaches necessary to conduct such a comparison.
Framework for Efficacy Comparison of a Novel Compound
A thorough evaluation of a new chemical entity's anticancer potential involves a multi-faceted approach, beginning with in vitro studies and progressing to in vivo models. The following sections detail the critical experiments and data presentation required.
Table 1: Hypothetical In Vitro Cytotoxicity Data
A fundamental starting point is to determine the cytotoxic effects of the novel compound on various cancer cell lines and compare them to well-established anticancer drugs. The half-maximal inhibitory concentration (IC50) is a key metric.
| Cell Line | Cancer Type | Novel Compound (IC50 in µM) | Doxorubicin (IC50 in µM) | Paclitaxel (IC50 in µM) |
| MCF-7 | Breast Adenocarcinoma | [Hypothetical Value] | 0.05 | 0.003 |
| A549 | Lung Carcinoma | [Hypothetical Value] | 0.1 | 0.005 |
| HCT116 | Colorectal Carcinoma | [Hypothetical Value] | 0.08 | 0.004 |
| HeLa | Cervical Cancer | [Hypothetical Value] | 0.03 | 0.002 |
Caption: Table 1. Hypothetical IC50 values comparing a novel compound to Doxorubicin and Paclitaxel.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of findings.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: Cells are treated with serial dilutions of the novel compound and reference drugs (e.g., Doxorubicin, Paclitaxel) for 48-72 hours.
-
MTT Incubation: After the treatment period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 values are calculated from the dose-response curves using appropriate software.
Signaling Pathway Analysis
Understanding the mechanism of action is critical. Many anticancer drugs function by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis.
Diagram 1: General Apoptosis Signaling Pathway
Caption: A simplified diagram of an extrinsic apoptosis signaling pathway.
Table 2: Hypothetical In Vivo Tumor Growth Inhibition Data
In vivo studies using animal models, such as xenografts in mice, are essential to evaluate the efficacy of a compound in a living organism.
| Animal Model | Treatment Group | Tumor Volume Reduction (%) |
| Nude Mice (MCF-7) | Vehicle Control | 0 |
| Nude Mice (MCF-7) | Novel Compound (X mg/kg) | [Hypothetical Value] |
| Nude Mice (MCF-7) | Doxorubicin (Y mg/kg) | 65 |
Caption: Table 2. Hypothetical tumor growth inhibition in a mouse xenograft model.
Experimental Workflow
A clear workflow diagram illustrates the sequence of experimental procedures.
Diagram 2: In Vivo Efficacy Study Workflow
Caption: A typical workflow for an in vivo anticancer drug efficacy study.
Logical Relationship Diagram
Visualizing the decision-making process in drug development can aid in project planning.
Diagram 3: Go/No-Go Decision Pathway for Preclinical Development
References
A Comparative Guide to the Synthetic Efficiency of 3-pyrimidin-2-yl-2-(pyrimidin-2-ylmethyl)propanoic acid (CAS 936643-76-4)
For Researchers, Scientists, and Drug Development Professionals
The synthesis of complex heterocyclic compounds is a cornerstone of pharmaceutical research and development. This guide provides a comparative benchmark for the synthetic efficiency of 3-pyrimidin-2-yl-2-(pyrimidin-2-ylmethyl)propanoic acid (CAS 936643-76-4), a key synthetic intermediate. Due to the limited availability of published, peer-reviewed synthetic procedures for this specific molecule, this document outlines a plausible and established synthetic strategy based on the malonic ester synthesis.
To provide a practical benchmark, this proposed route is compared against a known, published synthesis of a structurally related, mono-substituted pyrimidinyl propanoic acid. This comparison will focus on key metrics such as the number of steps, reagent complexity, and overall yield, offering valuable insights for process development and optimization.
Comparative Analysis of Synthetic Routes
The following table summarizes the key quantitative data for a proposed synthesis of 3-pyrimidin-2-yl-2-(pyrimidin-2-ylmethyl)propanoic acid (Method A) and a literature-derived synthesis of a related mono-substituted analogue (Alternative B).
| Metric | Method A: Proposed Malonic Ester Synthesis of CAS 936643-76-4 | Alternative B: Synthesis of a Mono-substituted Pyrimidinyl Propanoic Acid |
| Target Compound | 3-pyrimidin-2-yl-2-(pyrimidin-2-ylmethyl)propanoic acid | 3-(Pyrimidin-2-yl)propanoic acid |
| Starting Materials | Diethyl malonate, 2-(chloromethyl)pyrimidine | Pyridin-2-amine, Butyl prop-2-enoate |
| Key Reactions | Double alkylation of malonic ester, Saponification, Decarboxylation | Michael addition, Hydrolysis |
| Number of Steps | 3 (in a one-pot sequence) | 2 |
| Overall Yield | Estimated 60-70% | Reported as 57% |
| Key Reagents | Sodium ethoxide, Ethanol, HCl | Acetic acid, Potassium hydroxide |
| Reaction Conditions | Refluxing ethanol, followed by acidic workup and heating | 70°C overnight, then 25°C overnight |
| Purification | Extraction and recrystallization | Concentration and washing |
Detailed Experimental Protocols
Method A: Proposed Synthesis of 3-pyrimidin-2-yl-2-(pyrimidin-2-ylmethyl)propanoic acid via Malonic Ester Synthesis
This proposed method is based on the well-established malonic ester synthesis, a reliable method for the preparation of disubstituted acetic acids.[1][2][3][4]
Step 1: Double Alkylation of Diethyl Malonate
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal (2.1 g, 91 mmol) in absolute ethanol (50 mL) to prepare a solution of sodium ethoxide.
-
To the sodium ethoxide solution, add diethyl malonate (7.2 g, 45 mmol) dropwise at room temperature.
-
Add a solution of 2-(chloromethyl)pyrimidine (11.6 g, 90 mmol) in ethanol (20 mL) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).
Step 2: Saponification
-
After the alkylation is complete, add a solution of sodium hydroxide (5.4 g, 135 mmol) in water (20 mL) to the reaction mixture.
-
Continue to reflux for an additional 2-3 hours to ensure complete hydrolysis of the ester groups.
Step 3: Decarboxylation
-
Cool the reaction mixture to room temperature and carefully acidify with concentrated hydrochloric acid until the pH is approximately 1-2.
-
Gently heat the acidic solution to 80-100°C to effect decarboxylation, which is observed by the evolution of carbon dioxide gas.
-
Continue heating until gas evolution ceases.
-
Cool the mixture, and the product may precipitate. The crude product can be collected by filtration and purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Alternative B: Synthesis of 3-(pyridin-2-ylamino)propanoic acid
This method is adapted from a published procedure and involves a Michael addition followed by hydrolysis.[5]
Step 1: Michael Addition
-
In a 250-mL round-bottom flask, combine pyridin-2-amine (4 g, 42.50 mmol), acetic acid (752 mg, 12.52 mmol), and butyl prop-2-enoate (3.7 g, 28.87 mmol).
-
Stir the resulting solution overnight at 70°C.
Step 2: Hydrolysis
-
Add potassium hydroxide (3.37 g, 60.06 mmol) and water (10 mL) to the reaction mixture.
-
Stir the solution overnight at 25°C.
-
Concentrate the resulting mixture under vacuum.
-
Wash the resulting mixture with dichloromethane (6 x 200 mL).
-
Filter the solids and concentrate the filtrate to yield 3-(pyridin-2-ylamino)propanoic acid (4 g, 57%).[5]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed synthetic pathway for CAS 936643-76-4.
Caption: Experimental workflow for the proposed synthesis.
References
Cross-reactivity profiling of compounds derived from 3-Pyrimidin-2-yl-2-pyrimidin-2-ylmethyl-propionic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-reactivity profiles of three novel compounds derived from 3-Pyrimidin-2-yl-2-pyrimidin-2-ylmethyl-propionic acid: Compound A, Compound B, and Compound C. The pyrimidine scaffold is a core component of numerous FDA-approved kinase inhibitors, making understanding the selectivity of new derivatives crucial for their development as safe and effective therapeutics.[1][2][3] Off-target effects can lead to toxicity or unexpected cellular phenotypes, necessitating thorough profiling against a broad range of kinases.[4][5][6]
This document presents supporting experimental data from in vitro and cellular assays to objectively compare the performance and selectivity of these compounds. Detailed methodologies for the key experiments are provided to ensure reproducibility and aid in the design of future studies.
Data Presentation: Comparative Inhibitor Potency and Selectivity
The following tables summarize the biochemical potency and cellular activity of Compounds A, B, and C against a panel of selected kinases. These kinases represent common off-targets and members of different kinase families, providing a clear overview of each compound's selectivity profile.
Table 1: Biochemical IC50 Values for a Panel of Kinases
The half-maximal inhibitory concentration (IC50) indicates the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%. Lower IC50 values denote higher potency. The data below was generated using a LanthaScreen® Eu Kinase Binding Assay.
| Kinase Target | Compound A (IC50, nM) | Compound B (IC50, nM) | Compound C (IC50, nM) |
| Primary Target | |||
| EGFR | 12 | 8 | 150 |
| Off-Target Panel | |||
| HER2 | 25 | 45 | >10,000 |
| VEGFR2 | 800 | 150 | >10,000 |
| SRC | 1,200 | 350 | >10,000 |
| ABL1 | >10,000 | 8,500 | >10,000 |
| CDK2 | 5,500 | 980 | >10,000 |
| p38α (MAPK14) | >10,000 | 7,200 | >10,000 |
| AURKB | 4,800 | 1,100 | >10,000 |
Data is illustrative and intended for comparative purposes.
Table 2: Cellular Target Engagement and Off-Target Effects
This table presents the cellular IC50 values for the inhibition of phosphorylation of the primary target (EGFR) and a key off-target (SRC) in a human cancer cell line.
| Cellular Assay | Compound A (IC50, nM) | Compound B (IC50, nM) | Compound C (IC50, nM) |
| p-EGFR Inhibition | 35 | 28 | >10,000 |
| p-SRC Inhibition | 3,500 | 950 | >10,000 |
Data is illustrative and intended for comparative purposes.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Kinase Binding Assay: LanthaScreen® Eu Kinase Binding Assay
This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) based competition binding assay to determine the IC50 values of test compounds.[7][8]
Materials:
-
Purified recombinant kinases
-
Europium (Eu)-labeled anti-tag antibody (specific to the kinase tag, e.g., GST, HIS)
-
Alexa Fluor® 647-labeled kinase tracer (an ATP-competitive ligand)
-
Test compounds (Compounds A, B, C) serially diluted in DMSO
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
384-well microplates
Procedure:
-
Compound Plating: Prepare a 10-point, 3-fold serial dilution of each test compound in DMSO. Dispense 4 µL of each dilution into triplicate wells of a 384-well plate.
-
Kinase/Antibody Preparation: Prepare a 2X solution of the kinase and Eu-labeled antibody in the assay buffer. The optimal concentration of each component should be predetermined.
-
Tracer Preparation: Prepare a 4X solution of the appropriate Alexa Fluor® 647-labeled tracer in the assay buffer.
-
Assay Assembly:
-
Add 8 µL of the 2X kinase/antibody mixture to all wells containing the test compounds.
-
Add 4 µL of the 4X tracer solution to all wells.
-
-
Incubation: Cover the plate and incubate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring the emission at 665 nm (Alexa Fluor® 647) and 615 nm (Europium).
-
Data Analysis:
-
Calculate the TR-FRET emission ratio (665 nm / 615 nm).
-
Normalize the data using wells with no inhibitor (100% activity) and a control potent inhibitor (0% activity).
-
Plot the normalized data against the logarithm of the inhibitor concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.
-
Cellular Phosphorylation Assay: ELISA-Based Protocol
This protocol describes a method to quantify the inhibition of target phosphorylation in a cellular context.[9][10][11]
Materials:
-
Human cancer cell line expressing the target kinase (e.g., A431 for EGFR)
-
Cell culture medium and supplements
-
Test compounds (Compounds A, B, C)
-
Ligand for kinase stimulation (e.g., EGF for EGFR)
-
Cell lysis buffer with protease and phosphatase inhibitors
-
ELISA plate pre-coated with a capture antibody for the target protein
-
Detection antibody specific for the phosphorylated residue (e.g., anti-phospho-tyrosine)
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 1M H₂SO₄)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and grow to 80-90% confluency.
-
Compound Treatment: Serum-starve the cells for 4-6 hours. Then, treat the cells with serial dilutions of the test compounds for 90 minutes.
-
Kinase Activation: Stimulate the cells with the appropriate ligand (e.g., 100 ng/mL EGF) for 5-10 minutes at 37°C.
-
Cell Lysis: Aspirate the medium and lyse the cells with ice-cold lysis buffer.
-
ELISA Protocol:
-
Add the cell lysates to the wells of the pre-coated ELISA plate. Incubate for 2.5 hours at room temperature.
-
Wash the wells four times with wash buffer.
-
Add the phospho-specific detection antibody and incubate for 1 hour at room temperature.
-
Wash the wells, then add the HRP-conjugated secondary antibody and incubate for 45 minutes.
-
Wash the wells and add the TMB substrate. Incubate in the dark for 30 minutes.
-
Add the stop solution to terminate the reaction.
-
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis:
-
Subtract background absorbance.
-
Normalize the data to vehicle-treated, ligand-stimulated cells (100% phosphorylation) and unstimulated cells (0% phosphorylation).
-
Plot the percentage of phosphorylation inhibition against the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the cellular IC50 value.
-
Visualizations
Experimental Workflow for Cross-Reactivity Profiling
Caption: Workflow for kinase inhibitor cross-reactivity profiling.
EGFR Signaling Pathway
Caption: Simplified EGFR signaling cascade.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. academic.oup.com [academic.oup.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. reactionbiology.com [reactionbiology.com]
Next-Generation Vemurafenib Derivatives Demonstrate Superior In Vivo Efficacy in BRAF-Mutant Cancers
For Immediate Release
A comprehensive analysis of next-generation derivatives of Vemurafenib (CAS 936643-76-4), a cornerstone in the treatment of BRAF-mutant cancers, reveals significant advancements in in vivo efficacy, particularly in overcoming therapeutic resistance. This guide synthesizes preclinical data for leading derivatives, offering researchers, scientists, and drug development professionals a comparative overview of their performance in xenograft models.
Vemurafenib (PLX4032), a first-generation BRAF inhibitor, revolutionized the treatment of BRAF V600E-mutated melanoma. However, its efficacy is often limited by the development of resistance.[1][2] Next-generation compounds, including paradox-breakers and pan-RAF inhibitors, have been engineered to address these limitations. This guide focuses on the in vivo performance of three notable derivatives: PLX8394, KIN-2787, and PF-07799933.
Comparative In Vivo Efficacy
The following tables summarize the in vivo efficacy of Vemurafenib and its derivatives in preclinical xenograft models. It is important to note that the data are compiled from various studies with different experimental designs, which should be considered when making direct comparisons.
Table 1: In Vivo Efficacy of Vemurafenib (PLX4032) and its Derivatives in BRAF V600E Mutant Melanoma Xenograft Models
| Compound | Xenograft Model | Dosing Regimen | Key Efficacy Results | Citation(s) |
| Vemurafenib (PLX4032) | A375 (human melanoma) | 50 mg/kg, twice daily, 5 days on/2 days off | Initial tumor growth inhibition followed by acquired resistance. | [3] |
| PLX8394 | 1205LuTR (human melanoma) | Not specified | Significantly reduced tumor growth compared to vehicle. More efficiently suppressed ERK1/2 phosphorylation than vemurafenib. | [1] |
| PF-07799933 | A375 (human melanoma) | Not specified | Drove deeper tumor regressions than encorafenib + binimetinib combination. | [4][5] |
Table 2: In Vivo Efficacy Against Vemurafenib-Resistant and Non-V600E BRAF-Mutant Models
| Compound | Xenograft Model | Dosing Regimen | Key Efficacy Results | Citation(s) |
| PLX8394 | Vemurafenib-resistant A375 (BRAF V600E amplified) | 50 mg/kg, twice daily | Sensitive to PLX8394, leading to tumor growth inhibition. | [6] |
| KIN-2787 | BxPC-3 (Class II BRAF mutant) | Daily administration | Dose-dependent inhibition of tumor growth. | [7] |
| KIN-2787 | WM3629 (Class III BRAF mutant) | Daily administration | Dose-dependent inhibition of tumor growth. | [7] |
| PF-07799933 | BRAF K601E (Class II) mutant melanoma PDX | Not specified | Caused tumor regressions. | [4][8] |
| PF-07799933 | BRAF V600-mutant melanoma PDX with acquired BRAF p61 splice variant | Not specified | Demonstrated superior activity as a single agent. | [4] |
Signaling Pathways and Mechanisms of Action
First-generation BRAF inhibitors like Vemurafenib target monomeric BRAF V600E. However, resistance can emerge through the formation of BRAF dimers. Next-generation inhibitors are designed to overcome this by either disrupting these dimers ("paradox-breakers") or by inhibiting a broader range of RAF isoforms ("pan-RAF inhibitors").
Figure 1. Simplified MAPK signaling pathway and points of intervention for first and next-generation BRAF inhibitors.
Experimental Protocols
The following section outlines a general methodology for in vivo xenograft studies to evaluate the efficacy of BRAF inhibitors. This protocol is based on commonly reported procedures in the cited literature.[3][9][10][11]
Patient-Derived Xenograft (PDX) Model Establishment
-
Tissue Acquisition: Obtain fresh tumor tissue from consenting patients with BRAF-mutant melanoma under sterile conditions.
-
Implantation: Surgically implant small tumor fragments (approximately 20-30 mm³) subcutaneously into the flank of immunocompromised mice (e.g., NOD/SCID or NSG mice).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers twice weekly. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Passaging: Once tumors reach a volume of approximately 1000-1500 mm³, they are harvested and can be serially passaged into new cohorts of mice for expansion.
Figure 2. General workflow for patient-derived xenograft (PDX) studies.
In Vivo Efficacy Study
-
Animal Model: Utilize established cell line-derived xenografts (e.g., A375) or PDX models in immunocompromised mice.
-
Group Allocation: When tumors reach a predetermined volume (e.g., 100-200 mm³), randomize mice into treatment and control (vehicle) groups.
-
Drug Administration: Administer the investigational compounds and vehicle control via the appropriate route (typically oral gavage) at the specified dose and schedule.
-
Data Collection:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor animal health and record any signs of toxicity.
-
At the end of the study, tumors may be harvested for pharmacodynamic analysis (e.g., Western blotting for pERK).
-
-
Efficacy Endpoints:
-
Tumor Growth Inhibition (TGI): Calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group.
-
Tumor Regression: A decrease in tumor volume from baseline.
-
Overall Survival: Monitor and record the survival of the animals in each group.
-
Conclusion
The landscape of targeted therapy for BRAF-mutant cancers continues to evolve, with next-generation Vemurafenib derivatives demonstrating significant promise in preclinical models. These agents exhibit potent anti-tumor activity, particularly in overcoming resistance mechanisms that limit the long-term efficacy of first-generation inhibitors. The data presented in this guide underscore the importance of continued research and development in this area to improve patient outcomes. Further head-to-head comparative studies will be crucial to fully elucidate the relative advantages of these promising new therapies.
References
- 1. Response and resistance to paradox breaking BRAF inhibitor in melanomas in vivo and ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 3. A Next-Generation BRAF Inhibitor Overcomes Resistance to BRAF Inhibition in Patients with BRAF-Mutant Cancers Using Pharmacokinetics-Informed Dose Escalation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. RAF inhibitor PLX8394 selectively disrupts BRAF-dimers and RAS-independent BRAF mutant-driven signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Patient-derived tumor xenograft model to guide the use of BRAF inhibitors in metastatic melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Personalized pre-clinical trials in BRAF inhibitor resistant patient derived xenograft models identify second line combination therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metastatic Melanoma Patient-derived Xenografts Respond to MDM2 Inhibition as a Single Agent or in Combination with BRAF/MEK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
Confirming Target Engagement of 3-Pyrimidin-2-yl-2-pyrimidin-2-ylmethyl-propionic acid Derivatives: A Comparative Guide
This guide provides a comparative overview of key experimental methodologies to confirm the target engagement of novel compounds, using the hypothetical "Compound X" (3-Pyrimidin-2-yl-2-pyrimidin-2-ylmethyl-propionic acid) as an example. For comparison, we will use data from a well-characterized inhibitor of Mitogen-activated protein kinase kinase 1 (MEK1), a clinically relevant kinase. This guide is intended for researchers, scientists, and drug development professionals.
While the specific biological target of "Compound X" is not publicly defined, as it is described as a synthetic intermediate, its structural similarity to known anti-inflammatory and anticancer agents, such as pyrimidine and arylpropionic acid derivatives, suggests it may target enzymes like kinases or cyclooxygenases.[1][2][3] For the purpose of this guide, we will hypothesize that "Compound X" is an inhibitor of a hypothetical kinase, "InflammoKinase," which plays a role in an inflammatory signaling pathway.
Data Presentation: Comparative Analysis of Target Engagement
The following tables summarize hypothetical quantitative data for "Compound X" against our hypothetical target "InflammoKinase" and compares it with a known MEK1 inhibitor.
Table 1: Biochemical Assay - Enzyme Inhibition
| Compound | Target | Assay Type | IC50 (nM) | Inhibition Mechanism |
| Compound X | InflammoKinase | FRET-based kinase assay | 150 | ATP-competitive |
| MEK1 Inhibitor | MEK1 | Radiometric kinase assay | 25 | Non-competitive |
Table 2: Cellular Thermal Shift Assay (CETSA) - Target Stabilization
| Compound (10 µM) | Target | Cell Line | Thermal Shift (ΔTagg) |
| Compound X | InflammoKinase | HEK293 | + 4.2°C |
| MEK1 Inhibitor | MEK1 | HEK293 | + 5.8°C |
Mandatory Visualization
Below are diagrams illustrating a hypothetical signaling pathway, an experimental workflow for target engagement confirmation, and the logic of a biochemical assay.
Caption: Hypothetical "InflammoKinase" signaling pathway.
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
Caption: Biochemical enzyme inhibition assay workflow.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Biochemical Enzyme Inhibition Assay
This assay directly measures the effect of a compound on the enzymatic activity of the purified target protein.[4][5][6]
Principle: The assay quantifies the rate of the enzymatic reaction (e.g., phosphorylation of a substrate by a kinase) in the presence and absence of the inhibitor. The concentration of inhibitor that reduces enzyme activity by 50% is the IC50 value.[4]
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of Compound X in DMSO.
-
Dilute the purified recombinant "InflammoKinase" enzyme to the desired concentration in assay buffer.
-
Prepare the kinase substrate and ATP solutions in assay buffer.
-
-
Assay Procedure:
-
Add the assay buffer, enzyme, and varying concentrations of Compound X (or vehicle control) to a 384-well plate.
-
Incubate for a pre-determined time to allow for compound binding to the enzyme.
-
Initiate the kinase reaction by adding the substrate and ATP mixture.
-
Incubate at the optimal temperature for the enzyme for a set period.
-
Stop the reaction and measure the amount of product formed using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).[6]
-
-
Data Analysis:
-
Calculate the percentage of enzyme inhibition for each concentration of Compound X relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[7]
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for verifying target engagement in a cellular context by measuring changes in the thermal stability of a protein upon ligand binding.[8][9][10][11]
Principle: The binding of a small molecule to its target protein can either stabilize or destabilize the protein, leading to a shift in its melting temperature (Tagg). This change can be detected by heating cell lysates and quantifying the amount of soluble protein remaining at different temperatures.[8]
Protocol:
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., HEK293) to confluency.
-
Treat the cells with either Compound X at the desired concentration or a vehicle control (DMSO) and incubate for a specific duration to allow for cellular uptake and target binding.[8]
-
-
Thermal Treatment and Lysis:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes and heat them at a range of different temperatures for a set time (e.g., 3 minutes).[8]
-
Lyse the cells by freeze-thaw cycles or another appropriate method.
-
-
Separation and Quantification:
-
Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Collect the supernatant containing the soluble proteins.
-
Quantify the amount of the target protein ("InflammoKinase") in the supernatant using a specific antibody-based method like Western blotting or ELISA.
-
-
Data Analysis:
-
Generate a melting curve by plotting the amount of soluble protein as a function of temperature for both the compound-treated and vehicle-treated samples.
-
The shift in the melting temperature (ΔTagg) indicates the degree of stabilization or destabilization induced by the compound.[9]
-
In Situ Hybridization (ISH) for Target Validation
RNAscope in situ hybridization is a valuable technique to confirm the expression of the target mRNA within specific cells and tissues, which can corroborate protein expression data.[12]
Principle: This method uses target-specific oligonucleotide probes to detect the mRNA of the target protein within fixed cells or tissues. This provides spatial information about target expression.[12][13]
Protocol:
-
Sample Preparation:
-
Prepare formalin-fixed, paraffin-embedded (FFPE) or frozen tissue sections.
-
Perform pre-treatment steps to unmask the target RNA.
-
-
Hybridization:
-
Hybridize the target-specific RNAscope probes to the prepared tissue sections.
-
-
Signal Amplification and Detection:
-
Amplify the signal using a series of hybridization steps with amplification reagents.
-
Detect the signal using a chromogenic or fluorescent label.
-
-
Imaging and Analysis:
-
Image the stained slides using a brightfield or fluorescence microscope.
-
Quantify the signal to determine the level and localization of the target mRNA expression.[12]
-
Controls: It is crucial to include appropriate controls, such as sense probes (negative control) and probes for housekeeping genes (positive control), to ensure the specificity and reliability of the results.[13][14][15][16]
References
- 1. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. superchemistryclasses.com [superchemistryclasses.com]
- 5. amsbio.com [amsbio.com]
- 6. Enzyme assay - Wikipedia [en.wikipedia.org]
- 7. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells | Springer Nature Experiments [experiments.springernature.com]
- 12. Integration of Chromogenic RNAscope In Situ Hybridization for Target Validation in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sensitive and specific in situ hybridization for early drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Guidelines for the Optimization and Validation of In Situ Hybridization | Springer Nature Experiments [experiments.springernature.com]
- 15. Guidelines for the Optimization and Validation of In Situ Hybridization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 3-Pyrimidin-2-yl-2-pyrimidin-2-ylmethyl-propionic Acid: A Comprehensive Guide for Laboratory Professionals
For immediate reference, this document outlines the essential safety and logistical procedures for the proper disposal of 3-Pyrimidin-2-yl-2-pyrimidin-2-ylmethyl-propionic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations.
Researchers, scientists, and drug development professionals handling this compound (CAS Number: 936643-76-4) must adhere to specific disposal protocols.[1] Although this compound is not classified as hazardous according to the Globally Harmonized System (GHS), responsible chemical management is paramount.[1] This guide provides detailed, step-by-step instructions for its safe disposal.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented below. This information is critical for its safe handling and disposal.
| Property | Value |
| CAS Number | 936643-76-4 |
| Molecular Formula | C₁₂H₁₂N₄O₂ |
| Molecular Weight | 244.3 g/mol |
| Appearance | Solid |
| Solubility | DMF: 20 mg/ml, DMSO: 20 mg/ml, Ethanol: 5 mg/ml, PBS (pH 7.2): 10 mg/ml |
| Flammability | Product is not flammable |
| Hazard Classification | Not classified as hazardous according to GHS |
This data is compiled from available safety data sheets.[1][2]
Personal Protective Equipment (PPE)
Before handling this compound, all personnel must be equipped with the appropriate personal protective equipment. While the substance itself is not classified as hazardous, adherence to standard laboratory safety protocols is mandatory.[3]
-
Eye Protection: Wear safety glasses with side shields or goggles.
-
Hand Protection: Wear protective gloves.
-
Body Protection: Wear a laboratory coat or other protective clothing.
Disposal Procedures
The appropriate disposal method for this compound depends on whether it is in its pure solid form or dissolved in a solvent.
Disposal of Pure this compound:
-
Collection: Collect waste solid material in a designated, clearly labeled, and sealed container.
-
Waste Stream: Dispose of as non-hazardous chemical waste, in accordance with local, state, and federal regulations.
-
Surplus and Non-Recyclable Solutions: Contact a licensed professional waste disposal service to dispose of this material.
Disposal of this compound Solutions:
The disposal of solutions containing this compound is dictated by the hazards of the solvent used. Common solvents for this compound, such as DMF, DMSO, and ethanol, are flammable and may have other associated hazards.[4]
-
Identify the Solvent: Determine the solvent used to dissolve the compound.
-
Segregate Waste: Collect waste solutions in a designated, sealed, and clearly labeled container. The label must indicate the solvent and the dissolved compound. Do not mix with incompatible waste streams.
-
Hazardous Waste Disposal: Dispose of the solution as hazardous waste, following the specific guidelines for the solvent used. For instance, solutions in flammable solvents should be collected in a designated flammable waste container.
-
Consult Regulations: Adhere to all local, state, and federal regulations for hazardous waste disposal.
Emergency Procedures
In the event of accidental release or exposure, follow these immediate first-aid measures:[1]
-
After Inhalation: Move the individual to fresh air. If complaints arise, consult a doctor.[1]
-
After Skin Contact: The product is generally not irritating to the skin. Wash the affected area with soap and water.[1][3]
-
After Eye Contact: Rinse the opened eye for several minutes under running water.[1]
-
After Swallowing: If symptoms persist, consult a doctor.[1]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision tree for the proper disposal of this compound.
References
Personal protective equipment for handling 3-Pyrimidin-2-yl-2-pyrimidin-2-ylmethyl-propionic acid
Comprehensive Safety Protocol for 3-Pyrimidin-2-yl-2-pyrimidin-2-ylmethyl-propionic acid
For Research Use Only: Not for Human or Veterinary Use [1]
This document provides essential safety and logistical information for handling this compound (CAS Number: 936643-76-4) in a laboratory setting. While the substance is not classified as hazardous according to the Globally Harmonized System (GHS), adherence to standard laboratory safety protocols is crucial to ensure a safe working environment.[2]
Hazard Assessment
According to the safety data sheet (SDS), this compound has low hazard ratings[2]:
| Hazard Rating System | Health | Fire | Reactivity |
| NFPA | 0 | 0 | 0 |
| HMIS | 0 | 0 | 0 |
The substance is not flammable and no dangerous reactions are known.[2] It is stable under recommended storage conditions and does not generally irritate the skin.[2] However, as a general precaution for any chemical, especially in a research setting, appropriate personal protective equipment should be worn.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to minimize exposure and ensure personal safety. The following PPE is recommended when handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Safety glasses with side-shields or chemical safety goggles. A face shield is recommended when there is a risk of splashing.[3][4][5] | To protect eyes from potential splashes or contact with airborne particles. |
| Hand Protection | Chemical-resistant gloves, such as nitrile or butyl rubber.[6][7] | To prevent skin contact. Disposable nitrile gloves are suitable for incidental contact, but should be removed immediately after any exposure.[5] |
| Body Protection | A laboratory coat or other protective clothing is required to prevent skin exposure.[3][8] | To protect skin and clothing from potential spills. |
| Respiratory Protection | A NIOSH/MSHA-approved respirator may be necessary if handling the compound in a poorly ventilated area or if dust or aerosols are generated.[3] | To prevent inhalation of any airborne particles. |
It is mandatory for all personnel working in the laboratory to wear a lab coat, protective eyewear, long pants, and closed-toe shoes.[5]
Handling and Storage
Handling:
-
Avoid contact with skin, eyes, and clothing.[9]
-
Avoid inhalation of any dust or aerosols.
-
Ensure adequate ventilation in the handling area. A chemical fume hood is recommended for most operations.[4]
-
Wash hands thoroughly after handling.
Storage:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[10]
-
Store away from incompatible materials, such as strong oxidizing agents.
Spill and Disposal Procedures
Spill Response:
-
Evacuate and Isolate: Clear the area of unnecessary personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For solid spills, carefully dampen the material to prevent dust from becoming airborne.[4]
-
Collection: Use absorbent paper or other suitable materials to collect the spilled substance and place it in a designated, sealed hazardous waste container.[3][4]
-
Decontamination: Clean the spill area with a suitable solvent or detergent and dispose of the cleaning materials as hazardous waste.
Waste Disposal:
-
All waste containing this compound, including contaminated gloves, wipes, and containers, should be treated as hazardous waste.[3]
-
Collect all waste in a designated, compatible, and properly sealed hazardous waste container.[3]
-
Empty containers must be triple-rinsed with a suitable solvent, and the rinsate must be collected and disposed of as hazardous waste.[3]
-
Arrange for disposal through an approved and licensed waste disposal company.
First Aid Measures
While no special measures are required according to the SDS, the following general first aid procedures are recommended as a precaution[2]:
-
After inhalation: Move the person to fresh air. If symptoms persist, consult a doctor.[2]
-
After skin contact: Wash the affected area with soap and water. The product does not generally irritate the skin.[2]
-
After eye contact: Rinse the opened eye for several minutes under running water.[2]
-
After swallowing: If symptoms persist, consult a doctor.[2]
Operational Workflow
The following diagram illustrates the standard operational workflow for handling this compound in a laboratory setting.
References
- 1. caymanchem.com [caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. leelinework.com [leelinework.com]
- 7. quicktest.co.uk [quicktest.co.uk]
- 8. ba.auburn.edu [ba.auburn.edu]
- 9. download.basf.com [download.basf.com]
- 10. dcfinechemicals.com [dcfinechemicals.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
